(S)-Batylalcohol
Description
1-O-Octadecyl-sn-glycerol has been reported in Dalatias licha with data available.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-octadecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBUMNBNEWYMNJ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446238 | |
| Record name | 1-O-Octadecyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(O-18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6129-13-1 | |
| Record name | Batilol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006129131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Octadecyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BATILOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05A230LN91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Batylalcohol: A Comprehensive Technical Guide for Researchers
(S)-Batylalcohol , a naturally occurring alkylglycerol, has garnered significant interest within the scientific community for its diverse biological activities, ranging from modulation of the immune system to its potential as a component in advanced drug delivery systems. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, synthesis, and biological functions, with a particular emphasis on experimental protocols and signaling pathways relevant to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound, the (S)-enantiomer of 1-O-octadecyl-sn-glycerol, is a colorless solid.[1] Its molecular structure consists of a glycerol backbone with a long-chain octadecyl ether linkage at the sn-1 position. This amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic glycerol head, is central to its biological functions.
| Property | Value | Reference |
| CAS Number | 6129-13-1 | [1] |
| Racemic CAS Number | 544-62-7 | [1] |
| Molecular Formula | C₂₁H₄₄O₃ | [1] |
| Molecular Weight | 344.58 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Melting Point | 70.5 °C | [1] |
Enantioselective Synthesis of this compound
The stereospecific synthesis of this compound is crucial for elucidating the specific biological roles of this enantiomer. An asymmetric synthesis approach utilizing biocatalysts offers a reliable method to obtain the desired stereoisomer with high enantiomeric excess.[2]
Experimental Protocol: Asymmetric Synthesis
This protocol is adapted from methodologies employing microbial reduction of a prochiral precursor.[2]
-
Preparation of Precursor: A suitable prochiral α-ketoester is synthesized as the starting material.
-
Microbial Reduction: The prochiral α-ketoester is subjected to microbial reduction using a selected yeast or bacterial strain (e.g., Saccharomyces cerevisiae). The reaction is typically carried out in a suitable culture medium under controlled temperature and pH for a period sufficient to achieve high conversion and enantioselectivity.
-
Extraction and Purification: The resulting chiral α-hydroxy ester is extracted from the reaction mixture using an organic solvent. The extract is then purified using column chromatography.
-
Conversion to this compound: The purified chiral α-hydroxy ester undergoes a series of chemical transformations, including protection of the diol, etherification with octadecyl bromide, and subsequent deprotection to yield this compound.
-
Chiral Analysis: The enantiomeric excess of the final product is determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Figure 1. Workflow for the asymmetric synthesis of this compound.
Biological Activity and Signaling Pathways
While much of the research has been conducted on racemic batyl alcohol or mixtures of alkylglycerols, the available data suggests significant biological activity, particularly in the modulation of the immune system. It is important to note that the specific contributions of the (S)-enantiomer are an area of ongoing research. Racemic batyl alcohol has been shown to stimulate erythropoiesis, thrombopoiesis, and granulopoiesis.[3]
Macrophage Activation
Batyl alcohol has been demonstrated to be a potent activator of macrophages. In vitro studies using the RAW264.7 murine macrophage cell line have shown that alkylglycerols, including batyl alcohol, can stimulate lysosomal activity, increase the production of reactive oxygen species (ROS) and nitric oxide (NO), and enhance the expression of interleukin-6 (IL-6).[4]
Toll-like Receptor 4 (TLR4) Signaling Pathway
One of the key mechanisms through which batyl alcohol may exert its immunomodulatory effects is via the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response. While the precise interactions are still under investigation, it is hypothesized that batyl alcohol may modulate TLR4 signaling, leading to downstream activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines.
Figure 2. Postulated modulation of the TLR4 signaling pathway by this compound.
Experimental Protocol: In Vitro Anti-Inflammatory Activity - Protein Denaturation Assay
This assay provides a general method to screen for anti-inflammatory activity by assessing the inhibition of protein denaturation.[5][6]
-
Preparation of Solutions:
-
Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various test concentrations.
-
Prepare a stock solution of a standard anti-inflammatory drug (e.g., diclofenac sodium) for comparison.
-
-
Assay Procedure:
-
In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test or standard solutions at different concentrations.
-
A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce protein denaturation by heating the tubes at 70°C for 10 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Experimental Protocol: Macrophage Activation Assay
This protocol outlines a method to assess the activation of macrophages in response to this compound by measuring nitric oxide (NO) production.
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a positive control (e.g., LPS) and a vehicle control.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Figure 3. Experimental workflow for assessing macrophage activation via nitric oxide production.
Applications in Drug Development
The unique properties of this compound make it a promising candidate for various applications in drug development. Its ability to modulate the immune system suggests potential as a therapeutic agent in its own right for conditions involving immune dysregulation. Furthermore, its amphiphilic nature and interaction with cell membranes make it an attractive component for use as a penetration enhancer in topical and transdermal drug delivery systems, and as a constituent of lipid-based drug delivery vehicles such as liposomes and solid lipid nanoparticles.
Conclusion
This compound is a molecule with significant potential in biomedical research and drug development. This guide has provided a foundational understanding of its key characteristics, synthesis, and biological activities, along with detailed experimental protocols and pathway diagrams to aid researchers in their investigations. Further research is warranted to fully elucidate the specific roles of the (S)-enantiomer and to translate its promising in vitro activities into therapeutic applications.
References
- 1. Batyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of (+) -and (-) -Batyl Alcohol, a Key Synthetic Intermediate for Platelet-Activating Factor, by Using Biocatalysts [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. farmaciajournal.com [farmaciajournal.com]
(S)-Batylalcohol: A Comprehensive Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Batylalcohol, a naturally occurring alkylglycerol with significant potential in various research and therapeutic applications. The document details its primary natural sources, presents quantitative data on its abundance, and offers comprehensive experimental protocols for its isolation and purification. Furthermore, it elucidates the role of this compound in key biological signaling pathways, providing a scientific foundation for its exploration in drug development.
Natural Sources of this compound
This compound, chemically known as (S)-3-(octadecyloxy)propane-1,2-diol, is a glyceryl ether found in the lipids of various marine and terrestrial organisms. It is a component of some lipid membranes, often alongside the related compounds (S)-selachyl alcohol and (S)-chimyl alcohol[1]. The primary and most commercially significant sources are the livers of deep-sea sharks. However, it is also present in smaller quantities in other species and tissues.
Major Marine Sources
Shark liver oil is the most abundant natural source of batyl alcohol and other alkylglycerols[2]. The concentration and composition of these compounds can vary significantly depending on the shark species.
-
Deep-Sea Sharks: Species such as Centrophorus squamosus (Portuguese dogfish), Cetorhinus maximus (basking shark), and Squalus acanthias (spiny dogfish) are particularly rich in alkylglycerols[1]. The liver oil of Centrophorus squamosus is reported to contain 60% unsaponifiable matter, of which 10% is composed of linear saturated and monounsaturated glycerol ethers, including batyl alcohol[3].
-
Rays (Order Batoidea): The liver of rays is another notable source, from which the name "batyl" is derived[1].
Other Natural Occurrences
Beyond cartilaginous fish, this compound has been identified in:
-
Other Fish and Marine Animals: Various fish oils and the lipids of seals contain batyl alcohol[2].
-
Bone Marrow and Breast Milk: It is also found in mammalian hematopoietic tissue (bone marrow) and is a natural component of human breast milk[2].
-
Other Organisms: Reports have identified batyl alcohol in marine invertebrates such as Lobophytum and Sarcophyton crassocaule[4].
Data Presentation: Quantitative Analysis of Alkylglycerols
The following tables summarize the quantitative data available on the concentration of total alkylglycerols (AKG), including batyl alcohol, in various natural sources.
Table 1: Total Alkylglycerol Content in Liver Oils of Various Shark Species
| Shark Species | Total Alkylglycerols (% of Unsap. Matter) | Total Alkylglycerols (% of Liver Oil) | Reference |
| Triakis scyllia | 24% | 2% | [5] |
| Squalus acanthias | 85% | 11% | [5] |
| Apristurus macrorhinchus | 51% | 6% | [5] |
| Centroscyllium ritteri | 18% | 10% | [5] |
| Centrophorus spp. | 9% | 7% | [5] |
| Cetorhinus maximus | 1% | 0.4% | [5] |
Table 2: Composition of Alkyl Chains in Alkylglycerols from Centrophorus squamosus Liver Oil
| Alkyl Chain | Composition Range (%) | Common Name (of corresponding alkylglycerol) | Reference |
| 16:0 | 9 - 13% | Chimyl alcohol | [6] |
| 18:0 | 1 - 5% | Batyl alcohol | [6] |
| 16:1n-7 | 11 - 13% | - | [6] |
| 18:1n-9 | 54 - 68% | Selachyl alcohol | [6] |
| 18:1n-7 | 4 - 6% | - | [6] |
| 12:0 | 1 - 2% | - | [6] |
| 14:0 | 1 - 3% | - | [6] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from natural sources, primarily shark liver oil, is a multi-step process involving extraction, saponification to remove esterified fats, and chromatographic purification.
General Workflow for Isolation
The overall process for isolating this compound from shark liver is depicted in the workflow diagram below.
Detailed Methodologies
Protocol 1: Extraction of Crude Oil from Shark Liver (Alkali Digestion Method)
-
Preparation of Raw Material: Use fresh or properly thawed frozen shark liver. Weigh the liver and wash thoroughly to remove the gall bladder and blood vessels.
-
Homogenization: Mince the liver tissue using a meat mincer to create a fine pulp.
-
Digestion:
-
Transfer the minced liver to a stainless steel vessel. Add water in a 2:3 ratio (liver:water) to form a slurry.
-
Add a sufficient amount of sodium hydroxide (NaOH) solution to raise the pH of the slurry to 8-9.
-
Heat the slurry to a temperature not exceeding 90°C for approximately 60 minutes with frequent stirring. This process digests the liver tissue, releasing the oil.
-
-
Initial Separation: Centrifuge the hot digested liquor to separate the oil fraction from the aqueous and solid phases.
-
Washing and Drying:
-
Wash the collected oil fraction with hot water, mix vigorously, and centrifuge again to separate the oil.
-
Mix the washed oil with approximately 5% (w/w) anhydrous sodium sulfate to remove residual water. Let it stand overnight.
-
-
Filtration: Filter the mixture to obtain clear, crude shark liver oil.
Protocol 2: Isolation of Unsaponifiable Matter (Containing Alkylglycerols)
-
Saponification: Reflux the crude shark liver oil with an excess of alcoholic potassium hydroxide (e.g., 2M KOH in 95% ethanol) for 2-4 hours. This will hydrolyze the triglycerides and other esters, leaving the glyceryl ethers (which are unsaponifiable) intact.
-
Extraction:
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Extract the unsaponifiable matter multiple times with a non-polar solvent such as diethyl ether or hexane.
-
Combine the organic extracts and wash them with water until neutral to remove residual alkali and soaps.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the unsaponifiable fraction.
-
Protocol 3: Purification by Silica Gel Column Chromatography [2][7]
-
Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pack a glass column with the slurry, ensuring a homogenous bed without air bubbles. The weight of the adsorbent should be 20-50 times the weight of the sample[2].
-
-
Sample Loading: Dissolve the unsaponifiable fraction in a minimal amount of the starting elution solvent and load it onto the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with hexane or petroleum ether and gradually introduces a more polar solvent like diethyl ether or ethyl acetate.
-
Elution Order: Non-polar compounds like squalene will elute first, followed by cholesterol, and then the alkylglycerols (chimyl, batyl, and selachyl alcohols).
-
-
Fraction Collection and Analysis: Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) to identify the fractions containing batyl alcohol.
Protocol 4: Separation of Saturated and Unsaturated Alkylglycerols via Urea Adduction [3][8]
This method leverages the ability of urea to form crystalline inclusion complexes with linear, saturated molecules while excluding bulkier, unsaturated molecules.
-
Complex Formation:
-
Dissolve the alkylglycerol fraction obtained from chromatography in a minimal amount of a solvent like methanol or ethanol.
-
Add a saturated solution of urea in the same alcohol to the mixture and heat gently with stirring until a homogenous solution is formed[9].
-
Allow the mixture to cool slowly to room temperature, and then further cool to 0-10°C to induce crystallization of the urea-saturated alkylglycerol adducts[10].
-
-
Separation: Filter the cold mixture to separate the crystalline urea adducts (containing batyl and chimyl alcohol) from the filtrate (containing selachyl alcohol and other unsaturated compounds).
-
Release of Adducted Compounds:
-
Dissolve the collected urea crystals in warm water.
-
Extract the released saturated alkylglycerols from the aqueous urea solution using hexane or diethyl ether[3].
-
Wash and dry the organic extract to obtain a fraction enriched in saturated alkylglycerols, including this compound. Further purification can be achieved by recrystallization from solvents like aqueous acetone or ethanol[11].
-
Biological Activity and Signaling Pathways
This compound and other alkylglycerols are not merely structural lipids; they are bioactive molecules that serve as precursors for important signaling lipids and can modulate inflammatory pathways.
Role as a Precursor for Platelet-Activating Factor (PAF)
This compound is a precursor for the biosynthesis of ether phospholipids. These can be remodeled into Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation, platelet aggregation, and other physiological processes[6][12]. The incorporation of batyl alcohol into cellular membranes can increase the substrate pool for PAF synthesis, thereby amplifying and extending PAF production upon cellular stimulation[6].
Modulation of Inflammatory Signaling (MAPK/NF-κB)
Research indicates that the saturation of the alkyl chain in alkylglycerols plays a role in modulating inflammatory responses. Saturated alkylglycerols like batyl alcohol have been shown to increase the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS). This is in contrast to unsaturated alkylglycerols, which tend to decrease the activation of both MAPK and Nuclear Factor-kappa B (NF-κB) pathways. This suggests that this compound may have pro-inflammatory or immune-stimulatory effects under certain conditions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. METHODS [www-odp.tamu.edu]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. US8003813B2 - Process for separating saturated and unsaturated fatty acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP3208257A1 - Method for recycling urea in urea adduct process - Google Patents [patents.google.com]
- 9. US20050232956A1 - Method for separating saturated and unsaturated fatty acid esters and use of separated fatty acid esters - Google Patents [patents.google.com]
- 10. WO2016058282A1 - Method for recycling urea in urea adduct process - Google Patents [patents.google.com]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
The Biosynthesis of (S)-Batylalcohol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Batylalcohol, a simple ether lipid, is a fundamental building block for a diverse array of more complex ether glycerolipids that play critical roles in cellular functions, from membrane structure to cell signaling. Understanding its biosynthetic pathway is crucial for research into various pathological conditions, including inherited peroxisomal disorders, neurodegenerative diseases, and cancer, where ether lipid metabolism is often dysregulated. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.
Introduction to this compound
This compound, chemically known as (S)-3-(octadecyloxy)propane-1,2-diol, is a monoalkylglycerol. It consists of a glycerol backbone with a saturated 18-carbon alkyl chain (stearyl alcohol) attached at the sn-1 position via an ether linkage. This ether bond is notably resistant to cleavage by many lipases that hydrolyze ester-linked glycerolipids, contributing to the unique properties and metabolic stability of ether lipids. This compound is a precursor for the synthesis of various ether phospholipids, including plasmalogens, which are abundant in the nervous system and cardiac tissue, and the potent signaling molecule, platelet-activating factor (PAF).
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that initiates in the peroxisome and is completed in the endoplasmic reticulum (ER).[1] The pathway involves the concerted action of several key enzymes that convert glycolysis and fatty acid metabolism intermediates into the final product.
The initial and rate-limiting step in ether lipid biosynthesis is the formation of the fatty alcohol, which for this compound is octadecanol. This is generated from a long-chain acyl-CoA by a fatty acyl-CoA reductase (FAR1 or FAR2) , which is associated with the peroxisomal membrane.[1][2]
The core biosynthetic pathway proceeds as follows:
-
Acylation of Dihydroxyacetone Phosphate (DHAP): The pathway begins with dihydroxyacetone phosphate (DHAP), a product of glycolysis. In the peroxisomal matrix, Glyceronephosphate O-acyltransferase (GNPAT) , also known as Dihydroxyacetonephosphate Acyltransferase (DHAPAT), catalyzes the acylation of the sn-1 position of DHAP using a long-chain acyl-CoA (e.g., palmitoyl-CoA). This reaction forms 1-acyl-DHAP.[1][2]
-
Formation of the Ether Bond: The hallmark step of ether lipid synthesis is catalyzed by Alkylglycerone phosphate synthase (AGPS) , also an enzyme of the peroxisomal matrix. AGPS exchanges the acyl group at the sn-1 position of 1-acyl-DHAP for a long-chain fatty alcohol (in this case, octadecanol), forming the first ether-linked intermediate, 1-O-alkyl-dihydroxyacetone phosphate (alkyl-DHAP).[1][2]
-
Reduction of the Ketone Group: The ketone group at the sn-2 position of alkyl-DHAP is then reduced by Acyl/alkyl-dihydroxyacetonephosphate reductase (ADHAPR) . This enzyme, found in both peroxisomes and the ER, utilizes NADPH to produce 1-O-alkyl-sn-glycero-3-phosphate (AGP).[1]
-
Dephosphorylation to this compound: The final step is the dephosphorylation of 1-O-alkyl-sn-glycero-3-phosphate to yield this compound. This reaction is catalyzed by a lipid phosphate phosphohydrolase . Specifically, 1-alkyl-2-acetyl-sn-glycero-3-phosphate phosphohydrolase has been identified as capable of removing the phosphate group from the glycerol backbone.[3] This enzyme is primarily located in the microsomal fraction (ER).[3]
Quantitative Data
The following table summarizes available kinetic parameters for the key enzymes in the ether lipid biosynthesis pathway. Data for mammalian enzymes are prioritized where available.
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |
| GNPAT (DHAPAT) | Saccharomyces cerevisiae | DHAP | 1.27 mM | 5.9 nmol/min/mg | [4] |
| AGPS | Rat Spleen Microsomes | 1-alkyl-2-acetyl-sn-glycero-3-phosphate | 31.8 µM | - | [3] |
| ADHAPR | Saccharomyces cerevisiae | Hexadecyl-DHAP | 15 µM | 3.8 nmol/min/mg | [4] |
| ADHAPR | Saccharomyces cerevisiae | NADPH | 20 µM | 3.8 nmol/min/mg | [4] |
Experimental Protocols
Detailed experimental protocols are essential for studying the biosynthesis of this compound. Below are methodologies for enzyme purification and activity assays for the key peroxisomal enzymes.
Enzyme Purification
General Workflow for Peroxisomal Enzyme Purification:
Protocol for GNPAT Purification (Adapted from Xenopus laevis model): [1]
-
Expression: Express His-tagged GNPAT in a suitable system (e.g., E. coli or S. cerevisiae).
-
Cell Lysis: Harvest cells and resuspend in a phosphate lysis buffer (e.g., 50 mM NaH2PO4, pH 8.0; 300 mM NaCl; 10 mM imidazole) with protease inhibitors. Lyse cells via sonication.
-
Clarification: Centrifuge the lysate at 12,000 x g for 40 minutes at 4°C to remove cell debris.
-
Affinity Chromatography: Incubate the cleared lysate with Ni-NTA agarose beads for 1 hour at 4°C. Pack the slurry into a column.
-
Washing: Wash the column extensively with a phosphate wash buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elution: Elute the bound protein using a phosphate buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Concentration and Storage: Concentrate the eluted fractions using a centrifugal filter unit and store at -80°C.
Enzyme Activity Assays
Protocol for GNPAT (DHAPAT) Activity Assay: [1]
-
Substrate Preparation: Synthesize [32P]-DHAP from dihydroxyacetone and [γ-32P]-ATP using glycerokinase.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), NaF, MgCl2, ATP, Coenzyme A, dithiothreitol, and palmitoyl-CoA.
-
Initiate Reaction: Add the purified GNPAT enzyme and the radiolabeled [32P]-DHAP substrate to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding a mixture of chloroform, methanol, and HCl.
-
Lipid Extraction: Perform a Bligh-Dyer lipid extraction to separate the lipid phase (containing the product, 1-acyl-[32P]-DHAP) from the aqueous phase.
-
Quantification: Analyze the lipid phase using thin-layer chromatography (TLC) and quantify the radioactivity of the product spot using a scintillation counter or phosphorimager.
Protocol for AGPS Activity Assay (Radioactive Method): [5]
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.2), 50 mM NaF, and 0.1% (w/v) Triton X-100.
-
Substrates: Add 100 µM of palmitoyl-DHAP and 96 µM of [1-14C]hexadecanol (as a representative fatty alcohol) to the reaction mixture.
-
Initiate Reaction: Add the purified AGPS enzyme (e.g., 500 nM) to the mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points, withdraw aliquots of the reaction mixture.
-
Separation: Spot the aliquots onto DEAE-cellulose disks. The charged substrate (palmitoyl-DHAP) will bind to the disk, while the uncharged product ([1-14C]hexadecyl-DHAP) can be washed off. Alternatively, use TLC to separate the product.
-
Quantification: Measure the radioactivity of the formed [1-14C]hexadecyl-DHAP to determine the enzyme activity.
Conclusion
The biosynthesis of this compound is a well-defined pathway integral to the production of all ether lipids in mammals. The process, compartmentalized between peroxisomes and the endoplasmic reticulum, relies on a series of specialized enzymes. Deficiencies in this pathway, particularly in the peroxisomal enzymes GNPAT and AGPS, lead to severe genetic disorders, underscoring the physiological importance of ether lipids. The technical details provided in this guide, from the pathway overview to specific experimental protocols, offer a foundation for researchers investigating the roles of ether lipids in health and disease and for professionals in drug development targeting these metabolic pathways. Further research is warranted to fully elucidate the kinetic parameters of the mammalian enzymes and the regulatory mechanisms governing this crucial biosynthetic route.
References
- 1. Differential Eye Expression of Xenopus Acyltransferase Gnpat and Its Biochemical Characterization Shed Light on Lipid-Associated Ocular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-O-alkyl-2-acetyl-sn-glycero-3-phosphate:phosphohydrolase activity in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of 1-alkyl-2-acetyl-sn-glycerols via the de novo biosynthetic pathway for platelet-activating factor. Characterization of 1-alkyl-2-acetyl-sn-glycero-3-phosphate phosphohydrolase in rat spleens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [5] Recombinant glycosyltransferase production in HEK293T cells using GGENTRtr library.]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. pubs.acs.org [pubs.acs.org]
The Role of (S)-Batylalcohol in Ether Lipid Metabolism: A Technical Guide
This guide provides an in-depth overview of the pivotal role of (S)-Batylalcohol in the intricate pathways of ether lipid metabolism. Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthesis, metabolic fate, and signaling implications of this key lipid intermediate. It also includes structured data summaries, detailed experimental protocols, and visual diagrams of the core metabolic and analytical workflows.
Introduction to this compound and Ether Lipids
This compound, chemically known as (S)-3-(octadecyloxy)propane-1,2-diol, is a naturally occurring 1-O-alkyl-sn-glycerol.[1][2][3] It serves as a fundamental building block in the biosynthesis of a major class of phospholipids known as ether lipids. These lipids are distinguished by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage found in glycerophospholipids.[4][5] Ether lipids, including plasmalogens and platelet-activating factor (PAF), are integral components of cell membranes and are involved in a variety of cellular functions, from membrane trafficking and fluidity to signal transduction and antioxidant defense.[4][5][6][7] Given their diverse roles, dysregulation of ether lipid metabolism has been implicated in various diseases, including genetic disorders like rhizomelic chondrodysplasia punctata (RCDP), neurodegenerative diseases, and cancer.[6][7][8][9]
Biosynthesis of this compound
The de novo synthesis of this compound is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER).[10] This pathway involves the coordinated action of several key enzymes.
Peroxisomal Steps: Formation of the Ether Bond
The initial and rate-limiting steps of ether lipid biosynthesis occur within the peroxisomes.[10]
-
Acylation of Dihydroxyacetone Phosphate (DHAP): The pathway begins with the acylation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, at the sn-1 position by the enzyme Glyceronephosphate O-acyltransferase (GNPAT) . This reaction utilizes a long-chain acyl-CoA to form 1-acyl-DHAP.[10][11]
-
Formation of the Ether Linkage: The critical ether bond is formed by Alkylglycerone Phosphate Synthase (AGPS) , which catalyzes the exchange of the acyl group of 1-acyl-DHAP for a long-chain fatty alcohol, resulting in the formation of 1-O-alkyl-dihydroxyacetone phosphate (1-O-alkyl-DHAP).[6][7][10][12] This step is a hallmark of ether lipid synthesis. Mutations that significantly reduce the activity of AGPS can lead to a severe deficiency in plasmalogens and cause rhizomelic chondrodysplasia punctata type 3 (RCDP3).[6][7]
Endoplasmic Reticulum Steps: Reduction and Acylation
The 1-O-alkyl-DHAP formed in the peroxisome is then transported to the endoplasmic reticulum for subsequent modifications.
-
Reduction of the Ketone Group: In the ER, the keto group at the sn-2 position of 1-O-alkyl-DHAP is reduced by an acyl/alkyl DHAP reductase , yielding 1-O-alkyl-sn-glycerol-3-phosphate (alkyl-GPA).[11]
-
Formation of this compound: While not explicitly detailed in all pathways, the dephosphorylation of 1-O-alkyl-sn-glycerol-3-phosphate would yield 1-O-alkyl-sn-glycerol, such as this compound. More commonly, alkyl-GPA proceeds to the next step in phospholipid synthesis. However, this compound can be generated from the hydrolysis of more complex ether lipids.[5] It can also be utilized by the cell when supplied exogenously, bypassing the initial peroxisomal steps of de novo synthesis.[10][11]
This compound in Downstream Ether Lipid Metabolism
This compound and its phosphorylated form, 1-O-alkyl-sn-glycerol-3-phosphate, are key precursors for the synthesis of more complex ether lipids, most notably plasmalogens and platelet-activating factor (PAF).
Plasmalogen Synthesis
Plasmalogens are a major subclass of ether lipids characterized by a vinyl-ether bond at the sn-1 position. They are abundant in the nervous system, heart, and immune cells.[6][7] The synthesis of plasmalogens from 1-O-alkyl intermediates occurs in the ER.
-
Acylation at sn-2: 1-O-alkyl-sn-glycerol-3-phosphate is acylated at the sn-2 position by an acyltransferase to form 1-O-alkyl-2-acyl-sn-glycerol-3-phosphate (an ether analog of phosphatidic acid).[11]
-
Head Group Addition: Following dephosphorylation to 1-O-alkyl-2-acyl-sn-glycerol, a phosphocholine or phosphoethanolamine head group is added to the sn-3 position to form plasmanylcholine or plasmanylethanolamine, respectively.[10]
-
Desaturation to form the Vinyl-Ether Bond: The final step is the introduction of a double bond into the alkyl chain at the sn-1 position by a plasmalogen synthase (TMEM189) , which converts the plasmanyl phospholipid into a plasmenyl phospholipid (plasmalogen).[13]
Oral supplementation with batyl alcohol has been shown to increase the levels of plasmalogens in cells and tissues, indicating that it can effectively enter the downstream pathway.[10][11]
Platelet-Activating Factor (PAF) Synthesis
Platelet-activating factor (PAF) is a potent signaling ether lipid. Its precursor, 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, is derived from the same pathway as other ether lipids. The generation of PAF involves the replacement of the long-chain acyl group at the sn-2 position with a short acetyl group.[5]
Catabolism of this compound and Ether Lipids
The ether bond of alkylglycerols like batyl alcohol is resistant to cleavage by most lipases that hydrolyze ester bonds. However, specific enzymes can catabolize these lipids.
-
Glyceryl-Ether Monooxygenase: This enzyme, also known as alkylglycerol monooxygenase (AGMO), is responsible for the oxidative cleavage of the ether bond in 1-O-alkyl-sn-glycerols.[2][13] The reaction yields glycerol and a long-chain fatty aldehyde.[2][13] The fatty aldehyde can then be oxidized to a fatty acid or reduced to a fatty alcohol.
Signaling and Biological Roles
While this compound is primarily recognized as a metabolic intermediate, the ether lipids derived from it have significant roles in cellular signaling and function.
-
Membrane Properties: Ether lipids, particularly plasmalogens, can influence membrane fluidity and dynamics, and are thought to be involved in membrane fusion and ion transport.[4][6][7]
-
Antioxidant Function: The vinyl-ether bond of plasmalogens is susceptible to oxidation, allowing them to act as endogenous antioxidants by scavenging reactive oxygen species (ROS), thereby protecting other lipids and proteins from oxidative damage.[6][7]
-
Signaling Pathways:
-
PAF Signaling: As a precursor to PAF, the ether lipid pathway is critical for inflammatory and immune responses.[5]
-
Cancer Metabolism: The enzyme AGPS, which is central to batylalcohol synthesis, has been implicated in cancer pathogenicity. Elevated levels of AGPS and ether lipids are found in aggressive cancer cells, and knockdown of AGPS can reduce cancer cell motility, invasion, and survival.[8][14] This suggests that the ether lipid biosynthetic pathway may be a therapeutic target.[14]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and ether lipid metabolism.
Table 1: Impact of AGPS Modulation on Cancer Cell Pathogenicity
| Cell Line | Modulation | Effect on Motility/Invasion | Effect on Anchorage-Independent Growth | Reference |
|---|---|---|---|---|
| 231MFP (Breast) | shRNA knockdown of AGPS | Significant decrease | Significant decrease | [8] |
| C8161 (Melanoma) | shRNA knockdown of AGPS | Significant decrease | Significant decrease | [8] |
| MCF7 (Breast) | AGPS Overexpression | Increased migration | Not specified | [8] |
| MUM2C (Melanoma) | AGPS Overexpression | Increased migration | Not specified |[8] |
Table 2: Effects of Batyl Alcohol Supplementation on Cardiac Conduction in Ether Lipid-Deficient Mice (Gnpat KO)
| Parameter | Genotype | Treatment | Value (ms) | Reference |
|---|---|---|---|---|
| QRS Duration | Wild-Type | Control | 20.1 ± 1.5 | [9][15] |
| QRS Duration | Gnpat KO | Control (Baseline) | 24.5 ± 2.1 | [9][15] |
| QRS Duration | Gnpat KO | 2% Batyl Alcohol Diet | 20.9 ± 1.7 |[9][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in ether lipid research.
Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is a widely used method for the total lipid extraction from biological samples.[16]
Materials:
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (dH₂O)
-
Phosphate-buffered saline (PBS)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a mixture of chloroform and methanol (1:2, v/v). For a 1 mL sample, use 3.75 mL of the solvent mixture.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and disruption of cellular structures.[16]
-
Phase Separation - Step 1: Add 1.25 mL of chloroform and vortex again.[16]
-
Phase Separation - Step 2: Add 1.25 mL of deionized water and vortex for a final time.[16]
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5 minutes to facilitate phase separation.[16]
-
Lipid Collection: The mixture will separate into two phases. The lower chloroform phase contains the lipids. Carefully collect the lower phase using a glass pipette, avoiding the protein interface.
-
Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Analysis of Ether Lipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual ether lipid molecular species.[17][18]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole or QTRAP).
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).
-
Chromatographic Separation: Separate the lipid species using a reversed-phase C18 column with a gradient elution. A typical mobile phase system consists of water with additives (e.g., formic acid, ammonium formate) as mobile phase A and a mixture of organic solvents like acetonitrile and isopropanol as mobile phase B.
-
Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes for comprehensive coverage.[16]
-
Detection: Use specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for targeted quantification of known ether lipids. For untargeted analysis, use full scan and product ion scan modes.
-
Discrimination: The vinyl ether bond in plasmalogens leads to characteristic fragmentation patterns and chromatographic retention times that allow their distinction from plasmanyl (alkyl) ether lipids.[18]
-
-
Data Analysis: Identify and quantify ether lipids based on their retention times, precursor ion masses, and characteristic fragment ions. Use appropriate internal standards for accurate quantification.[16]
Conclusion
This compound is a cornerstone of ether lipid metabolism, serving as a crucial intermediate in the synthesis of structurally diverse and functionally significant lipids, including plasmalogens and the precursors to PAF. The biosynthetic pathway, originating in the peroxisome with the formation of the defining ether bond by AGPS, is tightly regulated and essential for cellular health. Dysregulation of this pathway is linked to severe genetic disorders and contributes to the pathology of complex diseases like cancer. The unique chemical properties of ether lipids confer important biological functions, from maintaining membrane integrity and providing antioxidant protection to participating in complex signaling cascades. Understanding the metabolism of this compound and its derivatives not only illuminates fundamental aspects of lipid biochemistry but also opens avenues for novel diagnostic and therapeutic strategies targeting the enzymes and pathways involved.
References
- 1. BATYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 2. Batyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Batyl alcohol | Cyberlipid [cyberlipid.gerli.com]
- 6. medlineplus.gov [medlineplus.gov]
- 7. AGPS gene: MedlinePlus Genetics [medlineplus.gov]
- 8. pnas.org [pnas.org]
- 9. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role and mechanism of the alkylglycerone phosphate synthase in suppressing the invasion potential of human glioma and hepatic carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. frontiersin.org [frontiersin.org]
- 18. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Batylalcohol: A Comprehensive Technical Guide on its Biological Functions in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Batylalcohol, a naturally occurring alkylglycerol, plays a multifaceted role in mammalian physiology. As a key precursor in the biosynthesis of ether lipids and plasmalogens, it is integral to the structural integrity and function of cellular membranes. Beyond its structural role, this compound exhibits significant biological activities, including the stimulation of hematopoiesis and the modulation of the immune system. This technical guide provides an in-depth overview of the core biological functions of this compound in mammals, presenting available quantitative data, detailed experimental protocols for key assays, and a review of its involvement in cellular signaling pathways.
Introduction
This compound, chemically known as (S)-3-(octadecyloxy)-1,2-propanediol, is an alkylglycerol ether found in various natural sources, including shark liver oil and bone marrow[1]. It is a crucial intermediate in the synthesis of ether lipids, a class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. These lipids are important components of cell membranes and are involved in various cellular processes. This guide will explore the established and emerging biological functions of this compound in mammals, with a focus on its roles in ether lipid biosynthesis, hematopoiesis, immunomodulation, and its potential as a therapeutic agent.
Ether Lipid Biosynthesis
This compound serves as a fundamental building block for the synthesis of ether-linked lipids, including plasmalogens. The biosynthesis of these lipids is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum.
Biosynthetic Pathway
The pathway for ether lipid biosynthesis, starting from Dihydroxyacetone phosphate (DHAP), is outlined below. This compound can enter this pathway to be acylated and subsequently converted to various ether lipid species.
Key Enzymes
-
DHAPAT (Dihydroxyacetonephosphate acyltransferase): Acylates DHAP to form Acyl-DHAP.
-
ADAPS (Alkyldihydroxyacetonephosphate synthase): Exchanges the acyl group of Acyl-DHAP with a fatty alcohol to form Alkyl-DHAP.
Hematopoietic Function
This compound has been observed to stimulate hematopoiesis, the process of blood cell formation. This effect is particularly noted in the context of recovery from hematopoietic suppression.
Stimulation of Hematopoietic Progenitor Cells
Table 1: Key Hematopoietic Progenitor Cell Assays
| Assay | Progenitor Cell Type | Description |
| CFU-GM | Granulocyte-Macrophage Progenitor | Forms colonies of granulocytes and macrophages. |
| BFU-E | Burst-Forming Unit-Erythroid | Early erythroid progenitor that forms large, multi-clustered colonies. |
| CFU-E | Colony-Forming Unit-Erythroid | Late erythroid progenitor that forms small, single colonies. |
| CFU-GEMM | Granulocyte, Erythrocyte, Monocyte, Megakaryocyte Progenitor | Multipotent progenitor that gives rise to all myeloid lineages. |
Experimental Protocol: In Vitro Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This protocol provides a general framework for assessing the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells in vitro.
Objective: To determine the effect of this compound on the colony-forming ability of murine bone marrow-derived hematopoietic progenitor cells (CFU-GM, BFU-E, etc.).
Materials:
-
Bone marrow cells isolated from mice.
-
MethoCult™ GF M3534 medium (or equivalent) for CFU-GM assay.
-
MethoCult™ M3334 medium (or equivalent) for BFU-E/CFU-E assay.
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
35 mm culture dishes.
-
Sterile syringes and needles.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Cell Preparation:
-
Isolate bone marrow cells from the femurs and tibias of mice under sterile conditions.
-
Prepare a single-cell suspension in IMDM with 2% FBS.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Adjust the cell concentration to 2 x 10⁵ cells/mL for CFU-GM and 1 x 10⁶ cells/mL for BFU-E/CFU-E assays.
-
-
Culture Setup:
-
Prepare serial dilutions of this compound in IMDM.
-
For each concentration of this compound to be tested, add the appropriate volume to a tube containing the corresponding MethoCult™ medium. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control.
-
Add 400 µL of the cell suspension to the MethoCult™ medium containing the test compound.
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/MethoCult™ mixture into each of two 35 mm culture dishes.
-
-
Incubation:
-
Place the culture dishes in a 100 mm petri dish with a third open dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 7-14 days for CFU-GM and BFU-E, or 2-3 days for CFU-E.
-
-
Colony Counting:
-
Using an inverted microscope, count the number of colonies in each dish. Colonies are typically defined as clusters of 50 or more cells.
-
Identify and count different colony types (e.g., CFU-GM, BFU-E) based on their morphology.
-
-
Data Analysis:
-
Calculate the average number of colonies per dish for each concentration of this compound.
-
Express the results as the number of colonies per number of cells plated.
-
Compare the colony numbers in the this compound-treated groups to the vehicle control group to determine the effect on hematopoietic progenitor cell proliferation and differentiation.
-
Immunomodulatory Functions
The role of this compound in the immune system is complex, with reports suggesting both pro- and anti-inflammatory activities. This dual nature may be attributed to the specific context, the cell type involved, and the particular alkylglycerol being studied.
Conflicting Reports on Inflammatory Role
Some sources have described batyl alcohol as an "inflammatory agent," while others report anti-inflammatory effects[1]. It is important to note that studies on related alkylglycerols, such as chimyl alcohol, have demonstrated pro-inflammatory activity, including the enhancement of cell proliferation and an increase in the pro-inflammatory marker CD86 in macrophages[2]. Conversely, other research suggests that alkylglycerols can have anti-inflammatory properties. This discrepancy highlights the need for further investigation into the specific mechanisms of action of this compound in different immune contexts.
Potential Signaling Pathways
The immunomodulatory effects of lipids are often mediated through key signaling pathways that regulate the expression of inflammatory cytokines. While direct evidence for this compound's modulation of these pathways is limited, the broader context of lipid signaling suggests potential involvement of pathways such as NF-κB and MAPK.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A central regulator of the inflammatory response, controlling the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: A cascade of protein kinases that plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.
References
- 1. Lipopolysaccharide-induced nasal cytokine response: a dose-response evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the stimulation of hemopoiesis by batyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [EXPERIENCE WITH THE USE OF SODIUM NUCLEATE, PENTOXYL, THESANE, LEUCOGEN AND BATYL ALCOHOL ON THE HEMATOPOIESIS DEPRESSED BY THIOPHOSPHAMIDE IN THE RAT] - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Batylalcohol as a Precursor for Plasmalogens: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (S)-Batylalcohol's role as a precursor in the biosynthesis of plasmalogens. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing the biochemical pathways, quantitative effects of supplementation, and relevant experimental protocols.
Introduction to Plasmalogens and the Role of this compound
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[1] They are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells, accounting for up to 20% of the total phospholipid mass in humans.[1] These molecules are implicated in a variety of cellular functions, including membrane fluidity, vesicle formation, ion transport, and acting as endogenous antioxidants.[2][3]
The biosynthesis of plasmalogens initiates in the peroxisomes and is completed in the endoplasmic reticulum.[4] A critical step in this pathway is the formation of the ether bond. This compound (1-O-octadecyl-sn-glycerol), an alkylglycerol, serves as a key precursor that can bypass the initial, often rate-limiting, peroxisomal steps of plasmalogen synthesis.[5][6] Supplementation with batyl alcohol provides a direct substrate for the later stages of the biosynthetic pathway, leading to an increase in endogenous plasmalogen levels.[4][6] This has significant therapeutic potential for conditions associated with plasmalogen deficiency, such as certain peroxisomal disorders and neurodegenerative diseases.[1][7]
Biochemical Pathway of Plasmalogen Synthesis from this compound
This compound enters the plasmalogen biosynthetic pathway in the endoplasmic reticulum, circumventing the initial enzymatic steps that occur in the peroxisome. This is particularly advantageous in disease states where peroxisomal function is compromised.
The pathway can be visualized as follows:
Quantitative Effects of this compound Supplementation
Supplementation with batyl alcohol has been shown to effectively increase plasmalogen levels in various preclinical and clinical settings. The following tables summarize key quantitative findings from published studies.
Table 1: Effects of Batyl Alcohol Supplementation in Animal Models
| Animal Model | Tissue | Treatment Details | Key Findings | Reference |
| Pex7 Knockout Mice | Erythrocytes, Kidney, Heart, Eye | 2% 1-O-octadecyl-rac-glycerol in diet for 2 months | Plasmalogen levels increased from undetectable to levels found in wild-type mice. | [8] |
| Pex7 Knockout Mice | Nervous Tissues (Sciatic nerve, Cerebrum, Cerebellum) | 2% 1-O-octadecyl-rac-glycerol in diet for 2 months | Only marginally increased plasmalogen levels. | [8] |
| Gnpat Knockout Mice | Cardiac Tissue | Oral supplementation with batyl alcohol for 2 months | Ethanolamine plasmalogen levels were fully restored to wild-type levels. | [1] |
| Wild-type Mice on Western Diet | Plasma, Liver, Adipose Tissue | Oral administration of an alkylglycerol mix (including batyl alcohol) for up to 12 weeks | Significantly increased total plasmalogen content. | [6] |
Table 2: Effects of Alkylglycerol Supplementation in Human Studies
| Study Population | Intervention | Duration | Key Findings | Reference |
| Cognitively Impaired Persons | Synthetic alkyl-acylglycerol (C16 & C18 backbone) with DHA | 4 months | Dose-dependent increase in blood DHA plasmalogens. | [9] |
| Patients with Congenital Plasmalogen Deficiency | Oral supplementation with 1-O-octadecyl-sn-glycerol | Not specified | Increased plasmalogen content in erythrocytes. | [10] |
Experimental Protocols
Lipid Extraction from Biological Samples
Accurate quantification of plasmalogens necessitates efficient extraction of total lipids from biological matrices. The Folch and Bligh-Dyer methods are standard protocols.
Modified Folch Method for Tissue:
-
Homogenize approximately 2 mg of wet tissue in a suitable buffer.
-
To 40 µL of the homogenate, add 700 µL of a chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard (e.g., a non-endogenous plasmalogen species).[11]
-
Vortex the mixture for 5-10 seconds and then shake for 1 hour at 4°C.
-
Induce phase separation by adding 200 µL of water.
-
Vortex vigorously for 10 seconds and centrifuge at 17,500 x g for 5 minutes at 4°C.
-
Carefully collect the lower chloroform phase, which contains the lipids.[11]
-
Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.
Quantification of Plasmalogens by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual plasmalogen species.
Sample Preparation:
-
Reconstitute the dried lipid extract in an appropriate solvent, such as methanol or a methanol/ammonium formate mixture.[12]
Chromatographic Separation:
-
Utilize a C18 reversed-phase column for separation.[13]
-
Employ a binary or ternary gradient elution system. A typical mobile phase consists of:
-
A representative gradient program:
-
0-1 min: 40% A, 20% B, 40% C
-
1-5 min: Gradient to 20% A, 50% B, 30% C
-
5-12 min: Gradient to 5% A, 70% B, 25% C
-
12-28 min: Gradient to 3% A, 82% B, 15% C
-
Followed by re-equilibration.[13]
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode. Negative mode often provides higher selectivity for plasmalogens.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific plasmalogen species.
Analysis of Plasmalogens by Thin-Layer Chromatography (TLC)
TLC can be used for the separation and semi-quantitative analysis of plasmalogen classes.
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber with an appropriate solvent system (e.g., chloroform:methanol:water).
-
After development, dry the plate.
-
For specific detection of plasmalogens, the plate can be exposed to HCl fumes to selectively hydrolyze the vinyl-ether bond.
-
A second-dimension development can then separate the resulting lysophospholipids from the intact diacyl phospholipids.[14][15]
-
Visualize the lipid spots using a general lipid stain (e.g., iodine vapor or primuline spray) and quantify by densitometry.
Plasmalogens in Cellular Signaling
Plasmalogens are not merely structural components of membranes; they are also actively involved in cellular signaling pathways. Their unique chemical structure influences membrane dynamics and the function of membrane-associated proteins.
Key signaling roles of plasmalogens include:
-
Modulation of Membrane Microdomains: Plasmalogens are enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. By influencing the formation and stability of these rafts, plasmalogens can modulate the activity of various signaling proteins.[16][17]
-
Activation of Kinase Pathways: Studies have shown that plasmalogens can influence key signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[5]
-
Regulation of Cholesterol Homeostasis: Plasmalogens play a role in the regulation of cellular cholesterol efflux and esterification, thereby impacting membrane cholesterol levels and associated signaling events.
-
Antioxidant Function: The vinyl-ether bond of plasmalogens is susceptible to oxidation, allowing them to act as sacrificial antioxidants, protecting other lipids and proteins from oxidative damage by reactive oxygen species (ROS).[2][7]
Conclusion
This compound is a potent and effective precursor for the synthesis of plasmalogens, capable of restoring deficient levels in various tissues. Its ability to bypass the initial peroxisomal steps of biosynthesis makes it a valuable tool for both basic research and the development of therapeutic strategies for a range of diseases associated with plasmalogen deficiency. The detailed methodologies and quantitative data presented in this guide are intended to support further investigation into the multifaceted roles of plasmalogens and the therapeutic potential of their precursors.
References
- 1. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology [frontiersin.org]
- 3. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Supplementation of an Alkylglycerol Mix Comprising Different Alkyl Chains Effectively Modulates Multiple Endogenous Plasmalogen Species in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyl-Glycerol Rescues Plasmalogen Levels and Pathology of Ether-Phospholipid Deficient Mice | PLOS One [journals.plos.org]
- 9. Frontiers | Targeted Plasmalogen Supplementation: Effects on Blood Plasmalogens, Oxidative Stress Biomarkers, Cognition, and Mobility in Cognitively Impaired Persons [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Time-Dependent Analysis of Plasmalogens in the Hippocampus of an Alzheimer’s Disease Mouse Model: A Role of Ethanolamine Plasmalogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. A two-dimensional thin-layer chromatographic procedure for the estimation of plasmalogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Know The Significance of The Choline Plasmalogen And Its Impact | by Drgoodenowe | Medium [medium.com]
An In-depth Technical Guide to the History and Discovery of (S)-batyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-batyl alcohol, a naturally occurring alkylglycerol, has garnered significant scientific interest due to its diverse biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, synthesis, and biological significance of (S)-batyl alcohol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
History and Discovery
The journey to understanding (S)-batyl alcohol is intertwined with the broader discovery of alkylglycerols. These ether lipids were first identified in shark liver oil in 1922 by Tsujimoto and Toyama.[1] A significant milestone was the first successful synthesis of alkylglycerols in 1930 by the Nobel laureate Sir Robert Robinson.[1]
Early research in the 1950s by Brohult and Holmberg revealed the hematopoietic effects of alkylglycerols, particularly in stimulating white blood cell production in children with leukemia.[1] This pioneering work laid the foundation for subsequent investigations into the immunomodulatory and anti-cancer properties of these compounds. The specific stereoisomer, (S)-batyl alcohol (also known as (S)-1-O-octadecyl-sn-glycerol), was later identified as a key bioactive component.[2]
Timeline of Key Discoveries:
| Year | Discovery/Milestone | Researchers |
| 1922 | First identification of alkylglycerols in shark liver oil. | Tsujimoto and Toyama[1] |
| 1930 | First chemical synthesis of alkylglycerols. | Sir Robert Robinson[1] |
| 1950s | Discovery of the hematopoietic effects of alkylglycerols. | Brohult and Holmberg[1] |
| 1963 | Publication of a thesis on the use of alkylglycerols in radiation treatment. | Brohult |
| Ongoing | Research into anti-tumor, immunomodulatory, and other biological activities. | Various researchers |
Chemical and Physical Properties
(S)-batyl alcohol is a colorless, waxy solid at room temperature.[3] Its chemical structure consists of a glycerol backbone with an octadecyl group attached via an ether linkage at the sn-1 position.[4] This amphiphilic nature, with a long hydrophobic alkyl chain and a hydrophilic glycerol head, allows it to integrate into cell membranes.[4]
Quantitative Data Summary:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₄₄O₃ | [3][5] |
| Molecular Weight | 344.57 g/mol | [4][5] |
| Melting Point | 70.5 °C | [3][5] |
| Boiling Point | 215-220 °C at 2 mmHg | [3] |
| CAS Number | 6129-13-1 ((S)-enantiomer) | [3] |
| Appearance | Colorless/white solid | [3] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [4] |
Experimental Protocols
Stereospecific Synthesis of (S)-batyl alcohol
The enantioselective synthesis of (S)-batyl alcohol is crucial for studying its specific biological functions. A common strategy involves the use of a chiral precursor, such as (R)-glycidol.
Protocol:
-
Opening of (R)-glycidol: (R)-glycidol is reacted with 1-octadecanol in the presence of a Lewis acid catalyst (e.g., titanium isopropoxide) to stereospecifically open the epoxide ring. This reaction yields (S)-1-O-octadecyl-sn-glycerol.
-
Purification: The reaction mixture is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure (S)-batyl alcohol.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.
Isolation from Natural Sources (Shark Liver Oil)
(S)-batyl alcohol is naturally present in the unsaponifiable fraction of shark liver oil.
Protocol:
-
Saponification: Shark liver oil is saponified by refluxing with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze the ester bonds of triglycerides and diacylglyceryl ethers.
-
Extraction of Unsaponifiable Matter: The unsaponifiable matter, which contains alkylglycerols, cholesterol, and squalene, is extracted from the saponified mixture using a nonpolar solvent like diethyl ether or hexane.
-
Purification: The extracted unsaponifiable matter is then subjected to column chromatography on silica gel. A solvent system such as hexane:ethyl acetate is used to separate the different components. Batyl alcohol can be further purified by recrystallization from a suitable solvent like acetone.
Chiral Purification by High-Performance Liquid Chromatography (HPLC)
To obtain enantiomerically pure (S)-batyl alcohol, chiral HPLC is a powerful technique.
Protocol:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD), are often effective for separating enantiomers of alcohols.
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best resolution. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be added, while for acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial.
-
Analysis: The batyl alcohol sample is dissolved in the mobile phase and injected into the HPLC system. The separation of the enantiomers is monitored using a suitable detector, such as a UV detector or a refractive index detector. The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification.
Biological Activity Assay: Measurement of TNF-α Release from Macrophages
(S)-batyl alcohol has been shown to modulate macrophage activity. This protocol describes a method to measure the release of the pro-inflammatory cytokine TNF-α from macrophage-like cells.
Protocol:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in 96-well plates.
-
Stimulation: The cells are then treated with various concentrations of (S)-batyl alcohol for a predetermined time (e.g., 24 hours). A positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle) should be included.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The results are analyzed to determine the effect of (S)-batyl alcohol on TNF-α release compared to the controls.
Signaling Pathways and Biological Functions
(S)-batyl alcohol plays a significant role as a precursor in the biosynthesis of plasmalogens, a class of ether phospholipids that are important components of cell membranes, particularly in the nervous system and heart.[4]
Plasmalogen Biosynthesis Pathway
The biosynthesis of plasmalogens begins in the peroxisomes and is completed in the endoplasmic reticulum. (S)-batyl alcohol can enter this pathway, bypassing the initial steps.
Caption: Biosynthesis pathway of plasmalogens.
Macrophage Activation and PAF Signaling
Alkylglycerols, including (S)-batyl alcohol, are known to influence the immune system, particularly by activating macrophages. This activation can lead to the production of various signaling molecules, including Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and other physiological processes. (S)-batyl alcohol can be incorporated into cell membranes and serve as a precursor for PAF synthesis.
Caption: (S)-batyl alcohol in macrophage activation and PAF signaling.
Conclusion
(S)-batyl alcohol is a fascinating molecule with a rich history and a promising future in therapeutic applications. Its role in fundamental biological processes, such as plasmalogen biosynthesis and immune modulation, underscores its importance. This technical guide has provided a detailed overview of the current knowledge surrounding (S)-batyl alcohol, from its initial discovery to its complex biological functions. Further research into its mechanisms of action and the development of efficient and stereospecific synthetic routes will undoubtedly unlock its full potential for the benefit of human health.
References
- 1. An Update on the Therapeutic Role of Alkylglycerols [mdpi.com]
- 2. 1-O-octadecyl-sn-glycerol | C21H44O3 | CID 10860876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 4. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(S)-Batylalcohol: An In-depth Technical Guide on its Physiological Significance
For Researchers, Scientists, and Drug Development Professionals
(S)-Batylalcohol, a naturally occurring 1-O-alkyl-sn-glycerol, has emerged as a molecule of significant interest in biomedical research due to its diverse physiological activities. This technical guide provides a comprehensive overview of its biochemical nature, physiological roles, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies for the scientific community.
Core Concepts: Structure and Metabolism
This compound, chemically known as (S)-3-(octadecyloxy)propane-1,2-diol, is an ether lipid.[1][2] Its structure features a glycerol backbone with a stearyl (C18:0) alkyl chain attached via an ether linkage at the sn-1 position. This ether bond, unlike the more common ester bond found in triglycerides, is resistant to enzymatic cleavage by lipases, contributing to its metabolic stability.[3][4]
Batyl alcohol is found in natural sources such as the liver oil of sharks and other marine animals, as well as in bone marrow and breast milk.[5][6][7] It serves as a crucial precursor in the biosynthesis of more complex ether lipids, including plasmalogens, which are essential components of cellular membranes.[8][9][10] The biosynthesis of ether lipids is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum.[3][9]
Physiological Significance and Therapeutic Potential
This compound exhibits a range of biological activities that are of interest for drug development, including roles in hematopoiesis, immune modulation, and anti-tumor effects.
Hematopoietic Effects
One of the most well-documented physiological roles of batyl alcohol is its ability to stimulate hematopoiesis, the formation of blood cellular components. Early studies demonstrated its capacity to promote the recovery of hematopoietic function after suppression by agents like thiophosphamide.[11] Research has indicated that batyl alcohol can stimulate the production of red blood cells (erythropoiesis) and other blood cell lineages.[12][13] While the precise mechanisms are still under investigation, this has led to its consideration for mitigating the side effects of chemotherapy and radiation therapy.
Immune System Modulation
This compound and related alkylglycerols are known to modulate the immune system. They can influence both the innate and adaptive immune responses.[14][15] Some studies suggest that these compounds can enhance the activity of macrophages and influence the production of cytokines. However, the effects can be complex, with some reports indicating pro-inflammatory activity for related compounds like chimyl alcohol.[10] The overall impact on the immune system may be dose- and context-dependent.[16]
Anti-Tumor and Anti-Inflammatory Activities
Synthetic ether lipid analogs have been shown to possess cytotoxic properties against cancer cells.[3] Batyl alcohol is used to synthesize amphiphilic alkylglycerolipids with demonstrated antitumor activities.[7][17] The proposed mechanisms for these anti-cancer effects include the disruption of membrane structure and inhibition of signaling enzymes like protein kinase C.[3] Furthermore, batyl alcohol has been noted for its anti-inflammatory effects, which may be beneficial in conditions like erythema and dermatitis.[7][17][18]
Molecular Mechanisms of Action
The diverse physiological effects of this compound are a result of its interaction with various cellular and molecular pathways.
Signaling Pathways
As a lipid molecule, this compound can be incorporated into cellular membranes, altering their fluidity and the function of membrane-bound proteins.[19] Ether lipids are known to be involved in cellular signaling, and their catabolism can generate lipid second messengers.[3] Precursors in the ether lipid biosynthetic pathway, including alkyl-lysophosphatidic acid, have direct signaling properties through G protein-coupled receptors.[8][9]
Below is a simplified representation of the ether lipid biosynthesis pathway, highlighting the position of this compound as a key intermediate.
Caption: Simplified overview of the ether lipid biosynthesis pathway.
Quantitative Data Summary
A comprehensive review of the literature reveals a range of reported concentrations and effects of batyl alcohol. The following tables summarize key quantitative findings.
Table 1: In Vitro Cytotoxicity of a Related Monoterpene (Perillyl Alcohol)
| Cell Line | Compound | Concentration | Effect | Reference |
| SCK mammary carcinoma | Perillyl Alcohol | 1 mM (at 37°C for 60 min) | 60% reduction in clonogenic cell survival | [20] |
| SCK mammary carcinoma | Perillyl Alcohol + Hyperthermia | 1 mM (at 43°C for 1 h) | 99.8% reduction in clonogenic cell survival | [20] |
Note: Data on the direct cytotoxicity of this compound is limited in the provided search results. Perillyl alcohol is presented as a related compound with anti-cancer properties.
Experimental Protocols
To facilitate further research, this section outlines a general methodology for assessing the hematopoietic potential of this compound in a preclinical model.
Assessment of Hematopoietic Stimulation in a Myelosuppressed Mouse Model
Objective: To evaluate the efficacy of this compound in promoting hematopoietic recovery following chemotherapy-induced myelosuppression.
Experimental Workflow:
Caption: Experimental workflow for assessing hematopoietic stimulation.
Methodology Details:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Myelosuppression Induction: A single intraperitoneal injection of 5-Fluorouracil (5-FU) at a dose of 150 mg/kg.
-
Treatment: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered daily by oral gavage for 14 consecutive days, starting 24 hours after 5-FU injection.
-
Blood Analysis: Peripheral blood is collected from the tail vein at specified time points. Complete blood counts (CBC) are performed using an automated hematology analyzer.
-
Bone Marrow Analysis: At the end of the study, mice are euthanized, and bone marrow is flushed from the femurs and tibias. Total bone marrow cellularity is determined. Colony-forming unit (CFU) assays for granulocyte-macrophage (CFU-GM), erythroid (BFU-E), and megakaryocyte (CFU-Mk) progenitors are performed by plating bone marrow cells in methylcellulose-based media with appropriate cytokines.
-
Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance between groups is determined using ANOVA followed by a post-hoc test.
Conclusion and Future Directions
This compound is a physiologically significant ether lipid with demonstrated effects on hematopoiesis, immune function, and cellular proliferation. Its unique chemical structure and metabolic stability make it an interesting candidate for further investigation as a therapeutic agent. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to identify potential biomarkers for its activity. Further preclinical and clinical studies are warranted to explore its therapeutic potential in various disease models.
References
- 1. Batyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ether lipid - Wikipedia [en.wikipedia.org]
- 4. Batyl alcohol | Cyberlipid [cyberlipid.gerli.com]
- 5. selleckchem.com [selleckchem.com]
- 6. lesielle.com [lesielle.com]
- 7. BATYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [EXPERIENCE WITH THE USE OF SODIUM NUCLEATE, PENTOXYL, THESANE, LEUCOGEN AND BATYL ALCOHOL ON THE HEMATOPOIESIS DEPRESSED BY THIOPHOSPHAMIDE IN THE RAT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the stimulation of hemopoiesis by batyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The erythropoietic simulatory activity of batyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opposing Effects of Alcohol on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alcohol and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Opposing effects of alcohol on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BATYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 18. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]
- 19. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of perillyl alcohol against cancer cells is potentiated by hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of (S)-Batylalcohol
For Researchers, Scientists, and Drug Development Professionals
(S)-Batylalcohol, a chiral ether lipid, holds significant interest in pharmaceutical research and development due to its diverse biological activities. Its enantioselective synthesis is crucial for elucidating the specific functions of each enantiomer and for the development of stereochemically pure therapeutics. This technical guide provides an in-depth overview of the enzymatic methodologies for the synthesis of this compound, focusing on detailed experimental protocols and quantitative data to facilitate reproducible research.
Introduction to Enzymatic Synthesis
Enzymatic synthesis offers a powerful and green alternative to traditional chemical methods for the production of enantiomerically pure compounds. Enzymes, as biocatalysts, exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing the generation of hazardous waste.[1][2] For the synthesis of chiral alcohols like this compound, lipase-catalyzed kinetic resolution is a widely employed and effective strategy.[3][4][5][6]
Chemoenzymatic Approach via Kinetic Resolution
A prominent and effective method for obtaining this compound is through a chemoenzymatic approach that combines classical organic synthesis with a key enzymatic resolution step. This strategy typically involves the synthesis of a racemic mixture of a batylalcohol precursor, followed by enantioselective acylation catalyzed by a lipase.
Logical Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of this compound workflow.
Key Experimental Protocols
The successful enzymatic synthesis of this compound hinges on the careful execution of the kinetic resolution step. The following protocol is a representative example based on commonly used lipases and acyl donors.
Lipase-Catalyzed Kinetic Resolution of Racemic Batylalcohol
Objective: To selectively acylate the (R)-enantiomer of batylalcohol, leaving the desired (S)-enantiomer unreacted.
Materials:
-
Racemic batylalcohol
-
Immobilized Lipase B from Candida antarctica (CALB, Novozym 435)[7][8]
-
Vinyl acetate (acyl donor)[3]
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)[4]
-
Molecular sieves (to maintain anhydrous conditions)
-
Buffer solution (e.g., phosphate buffer, pH 7.0, for enzyme stability if used in aqueous-organic biphasic systems)
Experimental Setup:
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Procedure:
-
To a solution of racemic batylalcohol (1 equivalent) in an anhydrous organic solvent, add vinyl acetate (2-5 equivalents).
-
Add immobilized lipase B from Candida antarctica (e.g., 10-50% by weight of the substrate) and activated molecular sieves.
-
Incubate the reaction mixture at a controlled temperature (typically 30-50 °C) with constant shaking.
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (ee) of the remaining this compound and the conversion.
-
Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.[6]
-
Filter off the immobilized enzyme for potential reuse.
-
Remove the solvent under reduced pressure.
-
Purify the resulting mixture of this compound and (R)-acylated batylalcohol by column chromatography on silica gel.
Quantitative Data Summary
The efficiency of the enzymatic resolution is determined by several factors, including the choice of enzyme, solvent, acyl donor, and reaction conditions. The following table summarizes typical quantitative data from lipase-catalyzed kinetic resolutions of analogous chiral alcohols, which can serve as a starting point for the optimization of this compound synthesis.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Reference |
| Candida antarctica Lipase B (CALB) | Racemic chlorohydrin | Vinyl butanoate | Acetonitrile | 38 | 25 | ~50 | >96 (for R-chlorohydrin) | [9] |
| Amano Lipase PS-C II | Racemic 2-phenylethanol derivative | Isopropenyl acetate | tert-Butyl methyl ether | RT | - | 42 | 99.6 (for R-alcohol) | [4] |
| Burkholderia cepacia Lipase | Racemic 3-phenylisoserine ethyl ester | Water (hydrolysis) | Diisopropyl ether | 50 | 3 | 50 | >99 (for 2R,3S-ester) | [10] |
| Pseudomonas sp. Lipase AK | Racemic chlorohydrin | - | - | - | - | - | 91 (for R-chlorohydrin) | [11] |
Note: "RT" denotes room temperature. Data for analogous substrates are provided to illustrate typical reaction parameters and outcomes.
Signaling Pathways and Logical Relationships
While there are no direct signaling pathways involved in the in vitro enzymatic synthesis of this compound, the enzyme's mechanism of action follows a well-defined catalytic cycle. The lipase active site, typically containing a catalytic triad of serine, histidine, and aspartate, is responsible for the enantioselective acylation.
Lipase Catalytic Cycle
Caption: Simplified mechanism of lipase-catalyzed enantioselective acylation.
This diagram illustrates that the lipase preferentially forms a productive complex with the (R)-enantiomer of batylalcohol, leading to its acylation, while the (S)-enantiomer forms a non-productive complex or reacts at a much slower rate.
Conclusion
The enzymatic synthesis of this compound, primarily through lipase-catalyzed kinetic resolution of a racemic precursor, is a highly effective and stereoselective method. By carefully selecting the enzyme, acyl donor, solvent, and optimizing reaction conditions, researchers can obtain this compound with high enantiomeric purity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of this chemoenzymatic strategy in the laboratory and for its potential scale-up in pharmaceutical development. The inherent advantages of biocatalysis, such as mild reaction conditions and high selectivity, make it a superior choice for the sustainable production of this valuable chiral building block.
References
- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. jocpr.com [jocpr.com]
- 4. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. m.youtube.com [m.youtube.com]
- 7. skemman.is [skemman.is]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
(S)-Batylalcohol: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (S)-Batylalcohol in various organic solvents. This compound, a glyceryl ether, is a lipophilic compound with significance in pharmaceutical and cosmetic formulations. Understanding its solubility is critical for optimizing delivery systems, ensuring formulation stability, and predicting bioavailability. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.
Core Data Presentation: Solubility of this compound
The solubility of this compound varies significantly across different organic solvents, reflecting its lipophilic nature. While it is practically insoluble in water, it demonstrates considerable solubility in several organic media. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 3.95 mg/mL; 68 mg/mL | Not Specified; 25 | Two sources provide quantitative data, indicating good solubility.[1] |
| Ethanol | C₂H₅OH | ≥ 136.5 mg/mL | Not Specified | High solubility observed. |
| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | Qualitative assessment indicates limited solubility.[2][3] |
| Methanol | CH₃OH | Slightly Soluble (when heated) | Not Specified | Qualitative assessment suggests that solubility is limited at room temperature and increases with heat.[2][3] |
| Water | H₂O | Practically Insoluble | Not Specified | Consistently reported as having very low solubility in aqueous media.[4] |
| Oils and other organic solvents | - | Soluble | Not Specified | General statements indicate good solubility in lipophilic vehicles.[4] |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is adapted for a lipophilic compound like this compound.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and transfer it to a glass vial. The excess solid should be clearly visible after equilibration.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time to pellet the excess solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This method is crucial to remove any fine, suspended particles.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
References
A Technical Guide to the Spectroscopic Characterization of (S)-Batyl Alcohol
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-Batyl alcohol (3-(octadecyloxy)-1,2-propanediol). It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound for identification, characterization, and quality control purposes.
(S)-Batyl alcohol is a monoalkylglycerol, a class of lipids that consists of a glycerol backbone with a long-chain alkyl group attached via an ether linkage. These compounds are of interest for their potential biological activities and their use in various formulations. Accurate spectroscopic analysis is crucial for confirming the structure and purity of (S)-Batyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For (S)-Batyl alcohol, ¹H and ¹³C NMR provide detailed information about the carbon and hydrogen framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of Batyl alcohol has been reported in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm).
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| -CH(OH)- | 3.863 | 3.555 |
| -CH₂OH | 3.707, 3.635 | 3.36 to 3.34 |
| -OCH₂- (glycerol) | 3.51, 3.49 | 3.303, 3.262 |
| -OCH₂- (alkyl chain) | 3.46 | - |
| -OH | 2.8 (broad) | 4.37, 4.26 |
| -OCH₂CH ₂- | 1.574 | 1.48 |
| -(CH₂)₁₅- | 1.29, 1.26 | 1.24 |
| -CH₃ | 0.862 | 0.856 |
Data sourced from ChemicalBook for Batyl alcohol (stereochemistry not specified).[1]
¹³C NMR Spectral Data
The expected chemical shifts for the carbon atoms in (S)-Batyl alcohol are based on typical values for long-chain alcohols and ethers.
| Carbon Assignment | Expected Chemical Shift (δ) (ppm) |
| -C H(OH)- | 65 - 85 |
| -C H₂OH | 50 - 65 |
| -OC H₂- (glycerol) | ~70 |
| -OC H₂- (alkyl chain) | ~70 |
| -O-CH₂-C H₂- | ~32 |
| -(C H₂)₁₅- | 22 - 30 |
| -C H₃ | ~14 |
Note: These are predicted ranges. The carbon attached to the hydroxyl group is deshielded and appears at a lower field.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorptions for an alcohol like (S)-Batyl alcohol are the O-H and C-O stretching vibrations.[4]
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (Alkyl) | 2950 - 2850 | Strong, Sharp |
| C-O Stretch | 1260 - 1050 | Strong |
The broadness of the O-H stretch is a distinctive feature of alcohols and is due to hydrogen bonding.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Alcohols typically undergo two primary fragmentation pathways: α-cleavage and dehydration (loss of water).[7][8]
| Ion | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |
| [M+H]⁺ | 345.3 | Protonated Molecular Ion |
| [M+Na]⁺ | 367.3 | Sodiated Molecular Ion |
| [M-H₂O]⁺ | 326.3 | Dehydration |
| α-cleavage fragments | various | Cleavage of the C-C bond adjacent to the oxygen |
Data sourced from PubChem for Batyl alcohol.[9] The molecular ion peak for long-chain alcohols can be weak or absent in electron ionization (EI) mass spectra.[10]
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for long-chain alcohols like (S)-Batyl alcohol.
NMR Spectroscopy Protocol
This protocol outlines the standard procedure for preparing and analyzing an alcohol sample using NMR spectroscopy.[11][12]
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the (S)-Batyl alcohol sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex the tube if necessary.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum.
-
To confirm the hydroxyl proton peak, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.[11]
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[13]
-
-
Data Processing :
-
Apply Fourier transformation to the raw data (FID).
-
Phase the spectra and apply baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy Protocol
This protocol describes the analysis of a solid or liquid alcohol sample using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory, which is a common and simple method.[14]
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the (S)-Batyl alcohol sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact with the crystal.
-
-
Data Acquisition :
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing :
-
The software automatically subtracts the background spectrum.
-
Label the significant peaks corresponding to the key functional groups (O-H, C-H, C-O).
-
Mass Spectrometry Protocol (LC-MS)
For a non-volatile compound like (S)-Batyl alcohol, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a suitable method.[15]
-
Sample Preparation :
-
Prepare a dilute solution of the (S)-Batyl alcohol sample (e.g., 1 mg/mL) in a solvent compatible with the LC mobile phase, such as methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
LC-MS Analysis :
-
Liquid Chromatography (LC) :
-
Use a suitable column, such as a C18 reversed-phase column.
-
Employ a mobile phase gradient, for example, water and acetonitrile or methanol, often with a small amount of an additive like formic acid or ammonium acetate to promote ionization.
-
-
Mass Spectrometry (MS) :
-
Set the ionization source to ESI in positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
-
To obtain structural information, perform tandem MS (MS/MS) experiments. This involves selecting the precursor ion of interest (e.g., m/z 345.3) and fragmenting it to observe the product ions.
-
-
-
Data Analysis :
-
Analyze the full scan spectrum to identify the molecular ion adducts and confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions resulting from dehydration and α-cleavage, which helps to confirm the structure.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (S)-Batyl alcohol.
Caption: Workflow for the spectroscopic characterization of (S)-Batyl Alcohol.
References
- 1. Batyl alcohol(544-62-7) 1H NMR [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. azom.com [azom.com]
- 13. magritek.com [magritek.com]
- 14. webassign.net [webassign.net]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of (S)-Batylalcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Batylalcohol (1-O-octadecyl-(S)-glycerol) is a naturally occurring alkylglycerol found in various biological sources, including shark liver oil and hematopoietic organs. It plays a significant role as a precursor in the biosynthesis of plasmalogens, a class of ether phospholipids essential for membrane structure and cellular signaling. Emerging research also points to the immunomodulatory and anti-inflammatory properties of alkylglycerols, including their potential to modulate signaling pathways such as the Toll-like receptor 4 (TLR4) pathway. Given its biological importance and therapeutic potential, robust and reliable analytical methods for the accurate quantification of the specific (S)-enantiomer of batylalcohol in biological matrices are crucial for pharmacokinetic, metabolic, and mechanistic studies.
This application note provides detailed protocols for the enantioselective quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The quantification of this compound requires a chiral separation technique to distinguish it from its (R)-enantiomer. Both HPLC with a chiral stationary phase (CSP) and GC-MS with a chiral column or chiral derivatization are suitable approaches.
-
Chiral HPLC-MS/MS: This method offers high sensitivity and selectivity, making it ideal for complex biological matrices like plasma and tissue homogenates. Separation is achieved on a polysaccharide-based chiral stationary phase, followed by detection using tandem mass spectrometry.
-
Chiral GC-MS: This technique provides excellent chromatographic resolution for volatile compounds. For non-volatile analytes like batylalcohol, derivatization is necessary to increase volatility. Enantioselective separation can be performed on a chiral GC column.
Data Presentation: Quantitative Method Performance
The following tables summarize the typical performance characteristics of the described analytical methods. These values are representative of what can be achieved with properly validated methods for similar analytes.
Table 1: HPLC-MS/MS Method Performance for this compound Quantification
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 92-108% |
| Precision (% RSD) | < 10% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles |
| Stability (Bench-Top, 4°C) | Stable for at least 24 hours |
Table 2: GC-MS Method Performance for this compound Quantification
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
| Recovery from Plasma | > 85% |
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS Method
1. Objective: To quantify the concentration of this compound in human plasma.
2. Materials:
-
This compound analytical standard
-
(R)-Batylalcohol analytical standard
-
Deuterated batylalcohol internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges
3. Sample Preparation (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC Conditions:
-
Column: Chiral polysaccharide-based column (e.g., Chiralpak IA-3 or similar)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile:water with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
5. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion
-
Internal Standard: [M+D+H]+ → fragment ion
-
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
6. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Quantify the analyte concentration in unknown samples by interpolating from the calibration curve.
Protocol 2: Chiral GC-MS Method
1. Objective: To quantify the concentration of this compound in a lipid extract.
2. Materials:
-
This compound analytical standard
-
Deuterated batylalcohol internal standard (IS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Hexane, Ethyl acetate (GC grade)
3. Sample Preparation and Derivatization:
-
To a dried lipid extract, add 10 µL of the internal standard solution.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
Evaporate the reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of hexane.
4. GC Conditions:
-
Column: Chiral GC column (e.g., Cyclodextrin-based)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
5. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Select characteristic fragment ions for the derivatized this compound and the internal standard.
6. Calibration and Quantification:
-
Prepare calibration standards of this compound and derivatize them in the same manner as the samples.
-
Construct a calibration curve and determine the concentration of the analyte in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context and analytical workflow for this compound quantification.
Application Note: Quantitative Analysis of (S)-Batylalcohol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Batylalcohol, also known as (S)-1-O-octadecylglycerol, is a naturally occurring alkylglycerol with significant biological activities, including roles in immune system modulation and as a precursor in lipid metabolism. Its presence in various biological matrices, shark liver oil, and pharmaceutical formulations necessitates a robust and reliable analytical method for accurate quantification.[1][2] Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for this purpose.[3] However, the low volatility and polar hydroxyl groups of Batylalcohol present analytical challenges.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, focusing on derivatization to enhance volatility, followed by chromatographic separation and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Lipid Extraction
Accurate analysis begins with the efficient extraction of this compound from the sample matrix. A standard liquid-liquid extraction (LLE) is suitable for many biological samples like plasma or cell culture media.
Protocol:
-
To 100 µL of the sample (e.g., plasma) in a glass test tube, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar alkylglycerol not present in the sample).
-
Add 500 µL of a suitable organic solvent mixture, such as hexane:isopropanol (3:2, v/v) or dichloromethane.[3]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.[4]
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Repeat the extraction process on the remaining aqueous layer with another 500 µL of the organic solvent to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature. The dried residue is now ready for derivatization.
Derivatization: Silylation
To improve the volatility and thermal stability of this compound for GC analysis, the two free hydroxyl groups must be derivatized. Silylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers, is a highly effective and common method.[3]
Protocol:
-
To the dried lipid extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[4]
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile to facilitate the reaction.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[4][5]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now derivatized (forming (S)-1-O-octadecyl-2,3-di-O-TMS-glycerol) and ready for GC-MS injection.
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Non-polar capillary column, e.g., HP-5MS or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2][4] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min.[3][6] |
| Injector | Split/Splitless |
| Injector Temp. | 280 - 300°C.[5] |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on sample concentration).[5] |
| Oven Program | Initial: 150°C, hold for 2 min. Ramp: 10°C/min to 300°C. Final Hold: 10 min at 300°C.[3][5] |
| Mass Spectrometer | Agilent 7000D MS or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV.[6] |
| Source Temp. | 230°C.[5][6] |
| Transfer Line Temp. | 280°C.[5] |
| Scan Mode | Full Scan (m/z 50-600) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Mass Spectral Data
The electron ionization mass spectrum of di-TMS-(S)-Batylalcohol is characterized by specific fragment ions. The table below lists the key diagnostic ions that can be used for identification and for setting up a quantitative SIM method.[3]
| m/z (mass-to-charge) | Ion Identity/Origin | Typical Use in Analysis |
| 489 | [M-15]⁺; Loss of a methyl group (CH₃) from a TMS moiety. | Confirmation of Molecular Ion |
| 416 | [M-90]⁺; Loss of trimethylsilanol (TMS-OH). | Structural Confirmation |
| 205 | Cleavage between C2 and C3 of the glycerol backbone. | Diagnostic Fragment |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺; Derived from the glycerol-2,3-di-TMS moiety. | Diagnostic Fragment |
| 117 | [CH₂(OTMS)]⁺; Cleavage at C1-C2 of glycerol backbone. | Diagnostic Fragment |
| 103 | [CH₂=CH-OTMS]⁺; Rearrangement and fragmentation of the glycerol-TMS moiety. | Quantifier/Qualifier Ion |
| 73 | [Si(CH₃)₃]⁺; Trimethylsilyl cation. | Base Peak/Qualifier Ion |
Quantitative Performance
A quantitative method should be validated to ensure accuracy and precision. The following table provides a template for summarizing the performance characteristics of the assay. This data should be generated by analyzing calibration standards and quality control samples.
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | To be determined |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | To be determined |
| Precision (RSD%) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
Visualization of Experimental Workflow
The entire process from sample receipt to final data analysis can be visualized as a sequential workflow.
Advanced Application: Chiral Separation
For pharmaceutical and drug development applications, confirming the enantiomeric purity of this compound is often critical. Standard achiral GC columns like the HP-5MS will not separate this compound from its (R)-enantiomer. Enantioselective GC is required for this purpose.
Methodology:
-
Chiral Stationary Phase: A specialized chiral GC column is necessary. Columns containing derivatized cyclodextrins, such as beta-cyclodextrin phases (e.g., Rt-βDEX series), are commonly used for the separation of alcohol enantiomers.[7][8]
-
Method Development: The oven temperature program is a critical parameter for achieving chiral separation. Slower temperature ramps and lower isothermal temperatures often improve resolution between enantiomers. The same derivatization procedure (silylation) is typically applicable.
-
Analysis: Injecting a racemic (R/S)-Batylalcohol standard is essential to determine the retention times of both enantiomers and confirm the separation capability of the chiral column. The peak corresponding to the (S)-enantiomer can then be identified by injecting a pure this compound standard.
References
- 1. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl alcohol, TMS derivative [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. mdpi.com [mdpi.com]
Application Note: (S)-Batyl Alcohol as an Internal Standard for Quantitative Lipidomics
Introduction
Lipidomics, the large-scale study of cellular lipids, plays a crucial role in understanding the complexities of cellular metabolism, signaling, and the pathogenesis of various diseases. Accurate and reproducible quantification of lipid species is a significant challenge in lipidomics due to the vast chemical diversity of lipids and variations introduced during sample preparation and analysis. The use of internal standards is a cornerstone of robust quantitative lipidomics, enabling the correction of these variations. (S)-Batyl alcohol, a naturally occurring alkylglycerol, presents itself as a valuable internal standard for the analysis of a broad range of lipid classes, particularly ether lipids. Its structural similarity to endogenous lipids, chemical stability, and low natural abundance in many biological matrices make it an excellent choice for researchers, scientists, and drug development professionals seeking to achieve high-quality quantitative lipidomics data.
(S)-Batyl alcohol, also known as (S)-3-(octadecyloxy)propane-1,2-diol, is a glyceryl ether lipid.[1] Its structure consists of a glycerol backbone with an octadecyl group attached via a stable ether linkage at the sn-1 position.[1][2] This ether linkage is resistant to chemical hydrolysis under conditions that would cleave ester bonds found in more common glycerophospholipids and triacylglycerols, a property that enhances its stability during sample processing.[1] Found in sources like shark liver oil, (S)-Batyl alcohol's amphiphilic nature, with both a lipophilic alkyl chain and a hydrophilic glycerol headgroup, allows for its efficient co-extraction with a wide range of lipids.[2]
Principle of Internal Standardization
An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample, or is present at very low levels. It is added to the sample at a known concentration before any sample preparation steps. By monitoring the signal of the internal standard relative to the endogenous lipids, variations in extraction efficiency, sample loss during handling, and instrument response can be normalized, leading to more accurate and precise quantification.
Suitability of (S)-Batyl Alcohol as an Internal Standard
Several key characteristics make (S)-Batyl alcohol a suitable internal standard for lipidomics:
-
Chemical Stability: The ether bond in (S)-Batyl alcohol is resistant to both acidic and alkaline hydrolysis, ensuring its integrity throughout various lipid extraction procedures.[1]
-
Structural Similarity: As a glyceryl ether, it shares structural motifs with a broad range of endogenous lipids, including phospholipids and neutral lipids, leading to similar extraction and ionization behavior.
-
Low Endogenous Abundance: In many common biological samples, such as human plasma and cell lines, the endogenous levels of batyl alcohol are negligible, preventing interference with the added standard.
-
Distinct Mass: Its unique mass-to-charge ratio (m/z) allows for its unambiguous detection by mass spectrometry without overlapping with the signals of most endogenous lipids.
Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing (S)-Batyl alcohol as an internal standard.
Experimental workflow for lipidomics using (S)-Batyl alcohol.
Protocols
The following protocols provide a general framework for the use of (S)-Batyl alcohol as an internal standard in a typical lipidomics workflow. Optimization may be required for specific sample types and instrumentation.
Protocol 1: Preparation of (S)-Batyl Alcohol Internal Standard Stock Solution
-
Materials:
-
(S)-Batyl alcohol (powder, ≥98% purity)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Analytical balance
-
Volumetric flasks (amber glass)
-
Glass vials with PTFE-lined caps
-
-
Procedure:
-
Accurately weigh 10 mg of (S)-Batyl alcohol using an analytical balance.
-
Dissolve the weighed (S)-Batyl alcohol in a 2:1 (v/v) chloroform:methanol solution in a 10 mL amber glass volumetric flask to create a 1 mg/mL stock solution.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
Prepare working solutions by diluting the stock solution with methanol to the desired concentration (e.g., 10 µg/mL). The final concentration of the internal standard in the sample should be optimized based on the expected concentration of the analytes and the sensitivity of the mass spectrometer.
-
Protocol 2: Lipid Extraction from Plasma using (S)-Batyl Alcohol as Internal Standard (Modified Folch Method)
-
Materials:
-
Human plasma (or other biological sample)
-
(S)-Batyl alcohol working solution (e.g., 10 µg/mL in methanol)
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution (LC-MS grade water)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL (S)-Batyl alcohol working solution to the plasma.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform or isopropanol).
-
Protocol 3: LC-MS/MS Analysis of Lipids
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
-
LC Parameters (Example for a C18 column):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B and equilibrate.
-
-
-
MS Parameters (Example):
-
Ionization Mode: Positive and Negative ESI.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Scan Range: m/z 100-1500.
-
Data Acquisition: Data-dependent MS/MS. For targeted analysis, set up multiple reaction monitoring (MRM) transitions for (S)-Batyl alcohol and the target lipids.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The peak area of each identified lipid is normalized to the peak area of the (S)-Batyl alcohol internal standard. The absolute concentration can then be determined using a calibration curve of authentic standards.
Table 1: Example Quantitative Analysis of Phospholipids in Human Plasma
| Lipid Class | Lipid Species | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS - Batyl Alcohol) | Normalized Peak Area Ratio | Concentration (µg/mL) |
| Phosphatidylcholine (PC) | PC(16:0/18:1) | 10.2 | 1.25E+07 | 5.80E+06 | 2.16 | 108.0 |
| PC(18:0/18:2) | 10.5 | 8.90E+06 | 5.80E+06 | 1.53 | 76.5 | |
| Phosphatidylethanolamine (PE) | PE(18:0/20:4) | 11.1 | 4.50E+06 | 5.80E+06 | 0.78 | 39.0 |
| PE(O-16:0/20:4) | 11.3 | 2.10E+06 | 5.80E+06 | 0.36 | 18.0 | |
| Sphingomyelin (SM) | SM(d18:1/16:0) | 12.5 | 6.70E+06 | 5.80E+06 | 1.16 | 58.0 |
Note: The concentration values are for illustrative purposes and would be determined from a calibration curve.
Signaling Pathways
(S)-Batyl alcohol is particularly useful as an internal standard in studies investigating ether lipids, which are involved in various signaling pathways. Key ether lipids include plasmalogens and platelet-activating factor (PAF).
Ether lipid signaling pathways.
The use of (S)-Batyl alcohol as an internal standard provides a robust and reliable method for the accurate quantification of a wide range of lipids, particularly ether lipids, in complex biological samples. Its chemical stability and structural properties make it an ideal choice to account for variations in sample preparation and analysis. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement (S)-Batyl alcohol in their lipidomics workflows, thereby enhancing the quality and reliability of their quantitative data.
References
Application Notes and Protocols for the Extraction of (S)-Batylalcohol from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Batylalcohol, also known as (S)-1-O-octadecylglycerol, is a monoalkylglycerol, a specific type of ether lipid.[1][2] Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, which distinguishes them from the more common diacyl phospholipids.[3][4] These lipids are integral components of cell membranes and are involved in various cellular processes, including signaling and protection against oxidative stress.[4][5] this compound is a key precursor in the biosynthesis of plasmalogens, a major subclass of ether lipids abundant in the nervous, cardiovascular, and immune systems.[6][7]
The accurate quantification of this compound in biological tissues is crucial for understanding its role in both normal physiology and pathological conditions. This document provides detailed protocols for the extraction of this compound from tissues, focusing on well-established methods for total lipid extraction that are applicable to ether lipids. The primary method detailed is a modified Folch method, with the Bligh & Dyer method presented as a common alternative. These protocols are designed to provide a high yield of total lipids, including this compound, suitable for downstream analysis by techniques such as mass spectrometry.
Data Presentation
Table 1: Comparison of Common Lipid Extraction Methods
| Feature | Folch Method | Bligh & Dyer Method |
| Solvent System | Chloroform:Methanol (2:1, v/v) | Chloroform:Methanol (1:2, v/v initially) |
| Solvent to Sample Ratio | High (e.g., 20:1) | Low (e.g., 3:1) |
| Lipid Recovery | Generally high (95-99%) | Efficient for low-lipid tissues (<2%)[8][9] |
| Suitability | Robust for a wide range of lipid content[8][9] | Economical for large numbers of wet samples[10] |
| Phase Separation | Addition of 0.2 volumes of water or saline | Addition of chloroform and water |
| Lipid-Containing Phase | Lower chloroform phase | Lower chloroform phase |
Table 2: Relative Abundance of Total Ether Lipids in Various Mammalian Tissues
| Tissue | Relative Abundance of Ether Lipids (% of total phospholipids) | Key Ether Lipid Classes |
| Brain | High (~22% in cerebrum)[11] | Plasmalogens (ethanolamine)[11][12] |
| Heart | High[4][12] | Plasmalogens (ethanolamine and choline) |
| Kidney | Moderate[12] | Alkyl and Alkenyl Phospholipids[11] |
| Skeletal Muscle | Moderate[12] | Plasmalogens |
| Spleen | Moderate[4][11] | Alkyl and Alkenyl Phospholipids |
| Liver | Low (~0.7%)[4][11] | Low levels of most ether lipids |
| Adipose Tissue | Variable | Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) ether lipids[13] |
Note: this compound is a precursor to these more complex ether lipids. Its concentration will vary depending on the metabolic state of the tissue.
Experimental Protocols
Primary Protocol: Modified Folch Method for Total Lipid Extraction
This protocol is a robust method for extracting total lipids, including this compound, from a variety of animal tissues.[3][11]
Materials:
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Nitrogen gas supply
-
Centrifuge capable of reaching 2,000 x g
-
Vortex mixer
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.[14] Store at -80°C until use.
-
Weigh the frozen tissue (typically 50-100 mg). Perform all subsequent steps on ice to minimize lipid degradation.
-
Place the weighed tissue in a pre-chilled glass homogenizer.
-
-
Homogenization:
-
Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the tissue. For 100 mg of tissue, use 2 mL of the solvent mixture.
-
Homogenize the tissue thoroughly until no visible particles remain. For tougher tissues, a bead beater may be more effective.
-
-
Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on a vortex or shaker for 15-20 minutes at 4°C.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate. For 2 mL of solvent, add 0.4 mL of saline.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Three layers will form: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase.
-
Using a clean glass Pasteur pipette, carefully collect the lower chloroform phase, bypassing the protein disk, and transfer it to a new clean glass tube.
-
-
Solvent Evaporation:
-
Dry the collected lipid extract under a gentle stream of nitrogen gas. Avoid overheating the sample.
-
The dried lipid film can be stored at -80°C under nitrogen for later analysis.
-
-
Reconstitution:
-
For analysis, reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or isopropanol) compatible with your analytical platform (e.g., LC-MS).
-
Alternative Protocol: Bligh & Dyer Method
This method is suitable for tissues with high water content and uses less solvent.[7][8]
Procedure:
-
Homogenization: Homogenize 1 g of tissue with 3 mL of chloroform:methanol (1:2, v/v). The endogenous water in the tissue (assumed to be ~80%) creates a single-phase system.[8]
-
Extraction: After homogenization, add another 1 mL of chloroform and mix.
-
Phase Separation: Add 1 mL of water and vortex. Centrifuge at 2,000 x g for 10 minutes.
-
Collection: Collect the lower chloroform phase containing the lipids.
-
Evaporation and Reconstitution: Proceed as with the Folch method.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction of lipids, including this compound.
Biosynthetic Pathway of Ether Lipids
Caption: Simplified biosynthesis of ether lipids showing the role of this compound.
References
- 1. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Folch Method: Simple Lipid Extraction Guide [larplus.com.br]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. vliz.be [vliz.be]
- 9. mdpi.com [mdpi.com]
- 10. aquaculture.ugent.be [aquaculture.ugent.be]
- 11. researchgate.net [researchgate.net]
- 12. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Application Note: Derivatization of (S)-Batylalcohol for Improved Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Batylalcohol (3-(octadecyloxy)propane-1,2-diol) is a glyceryl ether naturally found in shark liver oil and bone marrow.[1] It serves as a key intermediate in the synthesis of structured lipids and has applications in cosmetics as a skin-conditioning agent and emulsion stabilizer.[2][3] Due to its structure, this compound lacks a strong native chromophore or a readily ionizable group, making its sensitive detection by common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV/Vis) or Mass Spectrometry (MS) challenging.
Chemical derivatization is a powerful strategy to overcome these limitations. By covalently attaching a molecule (a derivatizing agent) with specific properties to the hydroxyl groups of Batylalcohol, its detectability can be significantly enhanced. This application note provides detailed protocols for the derivatization of this compound to improve its detection by UV-Vis, fluorescence, and mass spectrometry, enabling accurate and sensitive quantification in various matrices.
Principle of Derivatization
The primary goal of derivatization in this context is to introduce a functional moiety that is easily detectable. The two hydroxyl groups on the glycerol backbone of this compound are the primary sites for derivatization.
-
For UV-Vis Detection: A chromophore, a light-absorbing group, is attached. Reagents containing aromatic rings, such as phthalic anhydride or benzoyl chloride, are commonly used to form esters with the alcohol, allowing for detection at wavelengths where the parent molecule is transparent.[4][5][6]
-
For Fluorescence Detection: A fluorophore is introduced. Reagents like dansyl chloride react with alcohols to produce highly fluorescent derivatives, enabling detection at much lower concentrations than UV-Vis absorbance.[7][8]
-
For Mass Spectrometry (MS) Detection: Derivatization can improve ionization efficiency. Attaching a group with a permanent charge or a readily ionizable site, such as a quaternary ammonium or sulfonic acid group, significantly enhances the signal in Electrospray Ionization Mass Spectrometry (ESI-MS).[7][9][10]
General Experimental Workflow
The overall process involves sample preparation, the chemical derivatization reaction, and subsequent analysis. Proper sample preparation is critical to remove interfering substances that may react with the derivatizing agent or co-elute with the analyte.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of derivatization reagents for the analysis of diarrhetic shellfish poisoning toxins by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
(S)-Batylalcohol as a Substrate in Enzyme Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Batylalcohol, also known as (S)-1-O-octadecylglycerol, is a naturally occurring alkylglycerol that plays a crucial role in lipid metabolism. Its unique ether linkage makes it a valuable substrate for studying specific enzymes involved in ether lipid biochemistry. This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in key enzyme assays, namely for Glyceryl-Ether Monooxygenase and Alkylglycerol Kinase. Understanding the activity of these enzymes is critical for research into various physiological and pathological processes, including cancer, immune response, and metabolic disorders.
I. This compound as a Substrate for Glyceryl-Ether Monooxygenase (EC 1.14.16.5)
Glyceryl-ether monooxygenase is a key enzyme responsible for the catabolism of ether lipids. It catalyzes the oxidative cleavage of the ether bond in alkylglycerols.
Signaling Pathway and Metabolic Fate
The enzymatic reaction initiated by glyceryl-ether monooxygenase on this compound is the first step in its degradation. The resulting products can enter different metabolic and signaling pathways. This compound can also serve as a precursor for the biosynthesis of plasmalogens, a class of ether phospholipids with important functions in cell membranes and signaling.
Quantitative Data
The kinetic parameters of glyceryl-ether monooxygenase for (RS)-batyl alcohol can be influenced by the detergent used for solubilization. The following table summarizes apparent kinetic values obtained under specific conditions.
| Detergent | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Apparent Ki (µM) | Inhibitor |
| Choline-based | 24 - 44 | 46 - 64 | 316 - 365 | C14 and C16 detergents[1] |
| Mega-10 | Not specified | Not specified | 1740 ± 370 | Mega-10 (noncompetitive)[2] |
| Mega-10 (2.3 mM) | Not specified | Not specified | 765 ± 80 | Octadecan-1-ol (competitive)[2] |
Note: The data is primarily for RS-batyl alcohol, as it is commonly used in these assays. The natural (S)-enantiomer is a slightly better substrate.[3]
Experimental Protocol: Spectrophotometric Assay for Glyceryl-Ether Monooxygenase
This protocol is based on a direct spectrophotometric method that measures the oxidation of a tetrahydropterin cofactor.[4][5]
Principle: The monooxygenase uses a tetrahydropterin cofactor (e.g., 6-methyl-5,6,7,8-tetrahydropterin, 6-MePH4) as an electron donor. The oxidation of the tetrahydropterin to a quinonoid dihydropterin can be monitored by a decrease in absorbance at a specific wavelength. To ensure a stable signal and continuous measurement, the quinonoid dihydropterin is recycled back to tetrahydropterin by dihydropteridine reductase (DHPR) using NADH. The consumption of NADH is then measured as a decrease in absorbance at 340 nm.
Materials:
-
This compound or (RS)-Batylalcohol
-
Rat liver microsomes (as a source of glyceryl-ether monooxygenase)
-
6-methyl-5,6,7,8-tetrahydropterin (6-MePH4)
-
Dihydropteridine reductase (DHPR)
-
NADH
-
Catalase
-
Mega-10 (or other suitable detergent)
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Substrate Solution:
-
Due to the poor water solubility of batyl alcohol, it needs to be solubilized using a detergent.
-
Prepare a stock solution of this compound in a suitable concentration of Mega-10 detergent. A final concentration of around 0.08% Mega-10 is often satisfactory.[4]
-
-
Reaction Mixture Preparation (per 1 mL cuvette):
-
Tris-HCl buffer (0.1 M, pH 7.5) to a final volume of 1 mL
-
NADH (final concentration ~150 µM)
-
Catalase (final concentration ~200 units/mL)
-
DHPR (sufficient activity to ensure pterin recycling is not rate-limiting)
-
Rat liver microsomes (amount to be optimized, e.g., 0.5-1.0 mg of protein)
-
This compound solution (to achieve desired final concentrations for kinetic analysis, e.g., 10-200 µM)
-
-
Assay Execution:
-
Add all components of the reaction mixture except the cofactor (6-MePH4) to the cuvette.
-
Incubate the mixture for 5 minutes at 25°C to allow for temperature equilibration and to record any background NADH oxidation.
-
Initiate the reaction by adding 6-MePH4 (final concentration ~0.5 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Perform control experiments without the substrate (batyl alcohol) or without the enzyme source (microsomes) to determine the background rates.
-
Subtract the background rate from the rate obtained in the presence of the complete reaction mixture.
-
For kinetic analysis, vary the concentration of this compound while keeping other components constant. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Experimental Workflow:
II. This compound as a Substrate for Alkylglycerol Kinase (EC 2.7.1.93)
Alkylglycerol kinase catalyzes the phosphorylation of an alkylglycerol to form an alkylglycerol-3-phosphate, an important intermediate in ether lipid metabolism.
Experimental Protocol: Coupled-Enzyme Assay for Alkylglycerol Kinase
A continuous spectrophotometric assay can be employed by coupling the production of ADP to the oxidation of NADH.
Principle: The kinase reaction produces ADP. This ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+. The decrease in NADH concentration is monitored at 340 nm.
Materials:
-
This compound
-
Partially purified or recombinant alkylglycerol kinase
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
MgCl2
-
Suitable buffer (e.g., Tris-HCl, pH 7.5)
-
Detergent (e.g., Triton X-100) for substrate solubilization
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound solubilized in a detergent like Triton X-100.
-
-
Reaction Mixture Preparation (per 1 mL cuvette):
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MgCl2 (e.g., 5 mM)
-
PEP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
ATP (e.g., 1 mM)
-
PK (sufficient activity)
-
LDH (sufficient activity)
-
This compound solution (varied concentrations for kinetic analysis)
-
-
Assay Execution:
-
Combine all reagents except the alkylglycerol kinase in a cuvette.
-
Incubate at the desired temperature (e.g., 37°C) for 5 minutes to establish a baseline.
-
Initiate the reaction by adding the alkylglycerol kinase.
-
Monitor the decrease in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the absorbance change.
-
Perform control reactions (e.g., without this compound or without the kinase) to account for any background ATPase activity.
-
Determine kinetic parameters by varying the concentration of this compound.
-
Logical Workflow for Coupled Kinase Assay:
Conclusion
This compound is a versatile substrate for the characterization of key enzymes in ether lipid metabolism. The provided protocols for glyceryl-ether monooxygenase and alkylglycerol kinase assays offer robust methods for determining enzyme activity and kinetics. These assays are valuable tools for basic research and for the screening of potential therapeutic agents targeting these enzymatic pathways. Careful consideration of substrate solubilization is crucial for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Glyceryl-ether monooxygenase (EC 1.14.16.5): nature of the glyceryl-ether lipid substrates in aqueous buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xn--d1ahakv.xn--p1ai [xn--d1ahakv.xn--p1ai]
- 4. A convenient spectrophotometric method for measuring the kinetic parameters of glyceryl-ether monooxygenase (EC 1.14.16.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dependence of an alkyl glycol-ether monooxygenase activity upon tetrahydropterins - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (S)-Batylalcohol Derivatives: Applications and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-Batylalcohol, a naturally occurring 1-O-alkyl-sn-glycerol, and its synthetic derivatives are of significant interest in biomedical research and drug development.[1][2] These compounds serve as crucial precursors in the biosynthesis of plasmalogens, a class of ether phospholipids essential for cellular membrane structure and function, particularly in nervous, immune, and cardiovascular tissues.[3][4] Deficiencies in plasmalogens have been linked to various diseases, including Alzheimer's disease and other neurodegenerative disorders, highlighting the therapeutic potential of this compound derivatives in replenishing these vital lipids.[4][5]
Furthermore, the unique chemical structure of this compound, featuring a stable ether linkage at the sn-1 position of the glycerol backbone, makes it an ideal scaffold for the development of prodrugs.[6] By chemically modifying the hydroxyl groups at the sn-2 and sn-3 positions, various therapeutic agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) and omega-3 fatty acids, can be attached.[6] This approach can enhance the bioavailability, modify the pharmacokinetic profile, and potentially reduce the side effects of the parent drugs. The resulting diacylglyceryl ether (DAGE) derivatives are promising candidates for targeted drug delivery and improved therapeutic efficacy.[1][6]
Research applications for synthetic this compound derivatives are expanding and include:
-
Neuroprotective Agents: Investigating their role in restoring plasmalogen levels in models of neurodegenerative diseases.
-
Anti-inflammatory Prodrugs: Developing novel anti-inflammatory agents with improved delivery and reduced gastrointestinal toxicity.[6]
-
Anticancer Research: Exploring the cytotoxic effects of novel ether lipid analogues on cancer cell lines.
-
Lipid Membrane Studies: Utilizing these compounds as tools to understand the biophysical properties of cell membranes and the role of ether lipids in cellular signaling.
Experimental Protocols
Several synthetic strategies have been developed for the enantioselective synthesis of this compound and its derivatives. Chemoenzymatic methods are particularly advantageous as they offer high stereoselectivity and yield.[1][7][8]
Protocol 1: Chemoenzymatic Synthesis of this compound Derivatives
This protocol outlines a general chemoenzymatic approach starting from (R)-solketal to produce this compound derivatives, such as those conjugated with NSAIDs and polyunsaturated fatty acids (PUFAs).[6]
Materials:
-
(R)-solketal
-
1-Bromooctadecane
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Immobilized Candida antarctica lipase (CALB)
-
Eicosapentaenoic acid (EPA) or Docosahexaenoic acid (DHA) oxime ester
-
(S)-Ibuprofen or (S)-Naproxen
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
Williamson Ether Synthesis:
-
Dissolve (R)-solketal in anhydrous DMF.
-
Add NaH portion-wise at 0 °C and stir for 30 minutes.
-
Add 1-bromooctadecane and allow the reaction to warm to room temperature, stirring overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Deprotection of the Acetal:
-
Dissolve the product from step 1 in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).
-
Add a catalytic amount of HCl and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield this compound.
-
-
Enzymatic Acylation at sn-3:
-
Dissolve this compound and the desired PUFA oxime ester (e.g., EPA-oxime) in an appropriate organic solvent.
-
Add immobilized CALB and incubate the mixture with shaking at a controlled temperature.
-
Monitor the reaction progress by TLC. Upon completion, filter off the enzyme.
-
Purify the resulting monoacylated product by silica gel column chromatography.
-
-
Chemical Acylation at sn-2:
-
Dissolve the purified product from step 3 and the desired NSAID (e.g., (S)-Ibuprofen) in CH2Cl2.
-
Add EDCI and DMAP and stir the reaction at room temperature overnight.[1]
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and purify the final diacylated derivative by silica gel column chromatography.
-
Protocol 2: Stereocontrolled Synthesis from (R)-Glycidyl Tosylate
This protocol describes a stereocontrolled route to chiral 1-O-alkyl-sn-glycerols.[9]
Materials:
-
(R)-Glycidyl tosylate
-
Benzyl alcohol
-
Boron trifluoride etherate (BF3·OEt2)
-
Octadecyl trifluoromethanesulfonate
-
2,6-di-tert-butyl-4-methylpyridine
-
Palladium on carbon (Pd/C) for hydrogenolysis
-
Ethyl acetate
Procedure:
-
Regio- and Stereospecific Epoxide Ring Opening:
-
To a solution of (R)-glycidyl tosylate in an appropriate solvent, add an excess of benzyl alcohol.
-
Add BF3·OEt2 dropwise at a controlled temperature.
-
Stir the reaction until completion, then quench and work up to isolate 1-O-benzyl-sn-glycerol 3-tosylate.
-
-
Introduction of the Alkyl Group:
-
Dissolve the product from step 1 in a suitable solvent.
-
Add an excess of 2,6-di-tert-butyl-4-methylpyridine followed by octadecyl trifluoromethanesulfonate.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Purify the resulting 1-O-benzyl-2-O-octadecyl-sn-glycerol 3-tosylate.
-
-
Debenzylation:
-
Dissolve the benzylated intermediate in ethyl acetate.
-
Add a catalytic amount of Pd/C and subject the mixture to hydrogenolysis.
-
Filter the catalyst and concentrate the filtrate to obtain the desired 2-O-octadecyl-sn-glycerol derivative.
-
Data Presentation
Table 1: Synthesis Yields of this compound Derivatives
| Starting Material | Derivative Synthesized | Reaction Step | Yield (%) | Reference |
| (R)-Solketal | (S)-1-O-Octadecyl-3-O-(EPA)-sn-glycerol | Enzymatic acylation with EPA-oxime | 80 | [6] |
| (R)-Solketal | (S)-1-O-Octadecyl-3-O-(DHA)-sn-glycerol | Enzymatic acylation with DHA-oxime | 36 | [6] |
| (S)-1-O-Octadecyl-3-O-(EPA)-sn-glycerol | (S)-1-O-Octadecyl-2-O-(S-Ibuprofen)-3-O-(EPA)-sn-glycerol | EDCI/DMAP coupling | 81-99 | [6] |
| (S)-1-O-Octadecyl-3-O-(EPA)-sn-glycerol | (S)-1-O-Octadecyl-2-O-(S-Naproxen)-3-O-(EPA)-sn-glycerol | EDCI/DMAP coupling | 81-99 | [6] |
| (R)-1-O-Hexadecyl-3-eicosapentaenoyl-sn-glycerol | 1-O-Hexadecyl-2-hexanoyl-3-eicosapentaenoyl-sn-glycerol | EDAC/DMAP coupling | 95 | [1] |
Table 2: Characterization Data for this compound and a Representative Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) |
| This compound | C21H44O3 | 344.57 | 3.85-3.95 (m, 1H), 3.65-3.75 (m, 2H), 3.50-3.60 (m, 2H), 3.45 (t, 2H), 1.55 (p, 2H), 1.25 (s, 30H), 0.88 (t, 3H) | 72.0, 71.8, 70.6, 64.5, 31.9, 29.7, 29.6, 29.5, 29.4, 26.1, 22.7, 14.1 | [M+Na]+ 367.3 |
| (S)-1-O-Octadecyl-2-O-(S-Ibuprofen)-3-O-(EPA)-sn-glycerol | C54H90O6 | 851.3 | 5.25-5.50 (m, 10H), 5.15-5.25 (m, 1H), 4.25-4.35 (m, 1H), 4.10-4.20 (m, 1H), 3.65-3.75 (q, 1H), 3.40-3.55 (m, 4H), 2.80-2.90 (m, 8H), 2.30 (t, 2H), 2.00-2.15 (m, 4H), 1.80-1.90 (m, 1H), 1.20-1.60 (m, 32H), 0.85-1.00 (m, 9H) | 174.0, 173.5, 172.5, 140.5, 132.0, 129.5, 129.0, 128.5, 128.0, 127.5, 127.0, 71.8, 70.5, 69.0, 63.5, 45.0, 33.5, 31.9, 29.7, 29.6, 29.5, 29.4, 26.5, 25.6, 22.7, 20.5, 18.5, 14.1 | [M+Na]+ 873.6 |
Note: Specific NMR and MS data can vary slightly based on instrumentation and conditions. The data presented here are representative.
Mandatory Visualizations
Synthesis Workflow
Caption: Chemoenzymatic synthesis of this compound derivatives.
Plasmalogen Biosynthesis Pathway
Caption: Simplified overview of the plasmalogen biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Batyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Plasmalogen - Wikipedia [en.wikipedia.org]
- 4. Batyl alcohol [tiiips.com]
- 5. Batyl alcohol - Descrizione [tiiips.com]
- 6. skemman.is [skemman.is]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of chiral glycerol derivatives using chemoenzymatic approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine via 1-O-benzyl-sn-glycerol 3-arenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Batylalcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the handling, storage, and experimental use of (S)-Batylalcohol. The protocols outlined below are intended to serve as a guide for researchers and professionals in drug development and other scientific fields.
Product Information and Storage
This compound, also known as (S)-3-(octadecyloxy)propane-1,2-diol, is a glyceryl ether lipid. It is a white to off-white crystalline powder.[1][2] Proper handling and storage are crucial to maintain its stability and integrity for research applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₄O₃ | [3][4] |
| Molecular Weight | 344.57 g/mol | [2][4] |
| Melting Point | 70-73 °C | [1][2] |
| Boiling Point | 215-220 °C at 2 mmHg | [5] |
| Solubility | Insoluble in water.[1] Soluble in Dimethyl Sulfoxide (DMSO) (≥10.75 mg/mL), oils, and other organic solvents.[1][] | |
| Appearance | White to off-white crystalline powder | [1][2] |
| Storage Temperature | Room temperature. Recommended to be stored in a cool, dark place (<15°C).[2] For long-term storage as a powder, -20°C is recommended for up to 3 years. Stock solutions can be stored at -80°C for up to 1 year.[7] |
Handling and Safety Precautions
This compound is intended for research use only. Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust particles.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.
-
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Due to its lipophilic nature, this compound is insoluble in aqueous media. A stock solution in an appropriate organic solvent is required for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Protocol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or approximately 29 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[7]
Note on Cell Culture Application: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Dilute the stock solution in the complete cell culture medium to the desired final concentration immediately before use.
In Vivo Administration Protocol (Oral Gavage in Mice)
This protocol provides a general guideline for the oral administration of this compound to mice. The formulation and dosage should be optimized for the specific experimental design.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sesame oil)
-
Homogenizer or sonicator
-
Animal gavage needles (appropriate size for mice)
-
Syringes
Protocol:
-
Formulation Preparation:
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the administration volume.
-
Suspend the this compound powder in the chosen vehicle.
-
Homogenize or sonicate the suspension to ensure a uniform distribution of the compound.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume to be administered.
-
Gently restrain the mouse.
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the prepared this compound suspension.
-
Monitor the animal for any signs of distress after administration.
-
Signaling Pathway Involvement
This compound and other alkylglycerols have been shown to modulate various signaling pathways, particularly those involved in inflammation and cell proliferation. While the precise mechanisms are still under investigation, evidence suggests an influence on the NF-κB and MAPK pathways.
Alkylglycerols can be incorporated into cell membranes and may alter the production of lipid second messengers like diacylglycerol (DAG), which is an activator of Protein Kinase C (PKC).[8] PKC is a known upstream regulator of both the NF-κB and MAPK signaling cascades.
Postulated Influence on the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses. It is plausible that by modulating PKC activity, this compound could indirectly influence the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This would lead to the translocation of NF-κB into the nucleus and the transcription of pro-inflammatory genes.
Postulated Influence on the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and survival. Similar to the NF-κB pathway, PKC can activate the MAPK cascade, starting with the phosphorylation of Raf.
Experimental Workflow
The following diagram outlines a general workflow for conducting experiments with this compound.
References
- 1. BATYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 2. Batyl alcohol | 544-62-7 [chemicalbook.com]
- 3. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Batilol [webbook.nist.gov]
- 5. Batyl alcohol - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil [mdpi.com]
Application Note: Tracing Ether Lipid Metabolism with Labeled (S)-Batyl Alcohol
References
- 1. Batyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Plasmalogen - Wikipedia [en.wikipedia.org]
- 3. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether lipid transfer across the blood-brain and placental barriers does not improve by inactivation of the most abundant ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating (S)-Batylalcohol Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of (S)-Batylalcohol in solution. Authored for an audience of researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, quantitative data summaries, and visual aids to enhance the stability and successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound in solution.
1. My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve this?
-
This compound is a white, waxy solid at room temperature and is practically insoluble in water.[1] Cloudiness or precipitation in aqueous solutions is expected.
-
Troubleshooting:
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO and oils.[1][2] For aqueous-based experiments, consider preparing a stock solution in a water-miscible organic solvent like DMSO and then diluting it in your aqueous medium. Be mindful of the final solvent concentration to avoid precipitation and potential cellular toxicity.
-
Temperature: Gently warming the solution may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
Formulation Strategy: For persistent issues, consider formulating this compound in a lipid-based delivery system such as liposomes or emulsions to improve its dispersion in aqueous media.[1]
-
2. I suspect my this compound solution has degraded. What are the likely degradation pathways and how can I prevent this?
-
The primary degradation pathway for this compound is oxidation .[3] This can be catalyzed by enzymes like glyceryl-ether monooxygenases, leading to the formation of glycerol and a corresponding carboxylic acid.
-
Troubleshooting & Prevention:
-
Antioxidants: The addition of antioxidants can significantly inhibit oxidation. Common choices for lipid-based formulations include Butylated Hydroxytoluene (BHT) and tocopherols (Vitamin E).[4][5][6][7][8] A synergistic effect is often observed when combining different antioxidants.[2][9][10][11]
-
Storage Conditions: Store this compound solutions in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.[12]
-
Chelating Agents: Trace metal ions can catalyze oxidation. The inclusion of a chelating agent like EDTA can help to sequester these ions.
-
3. What are the recommended storage conditions for this compound solutions?
-
Short-term Storage: For daily use, store solutions at 2-8°C.
-
Long-term Storage: For extended periods, it is recommended to store stock solutions at -20°C or -80°C.[13] To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use vials.
4. How can I confirm the stability of my this compound solution?
-
Stability should be assessed using a stability-indicating analytical method, which is a validated quantitative method that can detect and quantify the active ingredient separate from any degradation products.[14][15][16]
-
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound and its potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile degradation products. Derivatization of this compound is typically required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on degradation products and monitor the disappearance of the parent compound.[4][16][17][18][19]
-
Quantitative Data Summary
While extensive quantitative stability data for this compound under various conditions is limited in publicly available literature, the following table summarizes key physical and solubility properties.
| Property | Value | Reference(s) |
| Physical State | White to off-white crystalline powder/solid | [20] |
| Melting Point | 70-74 °C | [20][21] |
| Solubility in Water | Practically insoluble | [1] |
| Solubility in DMSO | 68 mg/mL (197.34 mM) | [13] |
| Solubility in Oils & Organic Solvents | Readily soluble | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability assessment of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing stability-indicating analytical methods.[7][12][14][15][16][22][23][24]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
UV-Vis spectrophotometer or HPLC system
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Analyze all samples, along with an unstressed control solution, using a suitable analytical method (e.g., HPLC-UV) to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography method with UV detection for the quantification of this compound and the separation of its degradation products.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[25]
Reagents & Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for lipid analysis. A starting point could be a gradient from 60% acetonitrile to 100% acetonitrile over 20 minutes. The exact gradient will need to be optimized.[25][26]
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization or detection at a low wavelength (e.g., 200-210 nm) may be necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[5][27][28][29]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent (e.g., methanol) at known concentrations to create a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study or stability study to an appropriate concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. Any new peaks that appear in the stressed samples are potential degradation products.
Protocol 3: GC-MS Analysis of this compound
Objective: To identify and quantify this compound and its degradation products using Gas Chromatography-Mass Spectrometry.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)[2]
Derivatization (Required for non-volatile compounds):
-
This compound has hydroxyl groups that require derivatization to increase its volatility for GC analysis. Silylation is a common method.
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.
-
Procedure:
-
Evaporate the solvent from the sample to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Conditions (Starting Point):
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the peak for the derivatized this compound and any degradation products based on their retention times and mass spectra.
-
Quantification can be performed using an internal standard and a calibration curve.
Protocol 4: ¹H-NMR for Monitoring Oxidation
Objective: To use Proton Nuclear Magnetic Resonance spectroscopy to monitor the oxidative degradation of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Add an internal standard with a known concentration and a distinct signal (e.g., tetramethylsilane - TMS).
Procedure:
-
Acquire a ¹H-NMR spectrum of the initial, unstressed sample.
-
Identify the characteristic proton signals of this compound. The protons on the glycerol backbone and the α-methylene protons of the ether linkage will have distinct chemical shifts.
-
Subject the sample to oxidative stress (e.g., by bubbling air through the solution or adding a pro-oxidant).
-
Acquire ¹H-NMR spectra at various time points.
-
Data Analysis: Monitor the decrease in the integral intensity of the characteristic this compound signals relative to the internal standard. The appearance of new signals, for example, in the aldehyde region (~9-10 ppm), can indicate the formation of oxidative degradation products.[18]
Signaling Pathway & Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially involving this compound and a general workflow for assessing its stability.
Caption: Putative signaling pathways modulated by this compound.
Caption: General workflow for assessing this compound stability.
References
- 1. The relationship between the physicochemical properties of antioxidants and their ability to inhibit lipid oxidation in bulk oil and oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HPLC Derivatization and Quantitative Analysis of Glycerol | SIELC Technologies [sielc.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices [mdpi.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 20. mdpi.com [mdpi.com]
- 21. KEGG PATHWAY Database [genome.jp]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medcraveonline.com [medcraveonline.com]
- 24. sgs.com [sgs.com]
- 25. researchgate.net [researchgate.net]
- 26. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario | MDPI [mdpi.com]
- 27. HPLC Method for Analysis of Glycerol on Primesep AP Column | SIELC Technologies [sielc.com]
- 28. publikace.k.utb.cz [publikace.k.utb.cz]
- 29. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor chromatographic peak shape of (S)-Batylalcohol
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of (S)-Batylalcohol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape problems.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific chromatographic issues in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing, where the latter half of the peak is drawn out, is a common problem when analyzing polar compounds like this compound, which contains free hydroxyl groups.[1] The primary causes stem from undesirable secondary interactions or method parameters.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The hydroxyl groups on this compound can form strong hydrogen bonds with acidic residual silanol groups (Si-OH) on silica-based stationary phases.[2][3][4] This causes some molecules to be retained longer, resulting in a tailing peak.[2][3][4]
-
Solution 1: Use an End-Capped Column: Select a modern, high-purity silica column that has been "end-capped" to block most of the residual silanol groups.[2][3]
-
Solution 2: Modify Mobile Phase pH: For reversed-phase chromatography, operating at a lower pH can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]
-
Solution 3: Add a Competitive Agent: In some cases, adding a small amount of a competitive agent (like a stronger base) to the mobile phase can saturate the active sites on the stationary phase.
-
-
Column Overload: While classic overloading often causes peak fronting, on some chiral stationary phases, it can uniquely lead to peak tailing.[5] Chiral selectors have a finite number of interaction sites, and exceeding this capacity can distort the peak shape.[5]
-
Solution: Reduce Sample Concentration: Dilute the sample or reduce the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.[6]
-
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[1][7]
-
Extra-Column Volume: Excessive volume from long tubing or poorly made connections between the column and detector can cause peak broadening and tailing.[1][7]
-
Solution: Optimize System Connections: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened to avoid dead volume.[1]
-
Q2: I am observing peak fronting for my this compound analysis. What should I investigate?
A2: Peak fronting, an asymmetry where the front half of the peak is broader than the back half, typically indicates an overload situation or solvent incompatibility.[2][6][11][12]
Potential Causes & Solutions:
-
Sample Overload (Concentration or Volume): Injecting too much analyte mass or a large volume can saturate the stationary phase, causing molecules to travel through the column faster than intended.[6][11][12][13]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., a highly organic solvent in a highly aqueous mobile phase for reversed-phase), the sample band will not focus properly at the head of the column.[8][11][12] This can lead to a distorted, fronting peak.[11][12]
-
Poor Sample Solubility: If this compound is not fully dissolved in the mobile phase, it can lead to an uneven distribution onto the column, causing fronting.[2]
-
Solution: Adjust Sample Preparation: Ensure the sample is completely dissolved before injection. This may require gentle heating or sonication, or changing the sample solvent.
-
Q3: Why is my this compound peak splitting into two or more peaks?
A3: Peak splitting can be caused by disruptions in the chromatographic flow path or by issues with the sample and mobile phase chemistry.[2][15][16] A key first step is to determine if all peaks in the chromatogram are splitting or just the analyte peak.
Potential Causes & Solutions:
-
If All Peaks are Split: The problem likely originates before the column.
-
Cause 1: Blocked Column Frit: A partially blocked inlet frit can create an uneven flow path, causing the sample band to split as it enters the column.[14][15][16]
-
Cause 2: Column Void or Channeling: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths at different speeds.[2][15][16]
-
Solution: This is usually irreversible and requires replacing the column.[15]
-
-
-
If Only the this compound Peak is Split: The issue is likely related to the specific chemistry of the separation.
-
Cause 1: Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split, especially for early-eluting peaks.[2][17]
-
Cause 2: Co-elution: The split peak may actually be two closely eluting compounds (e.g., an impurity or a related compound).[14][15][16]
-
Quantitative Data: Starting Chromatographic Conditions
Developing a robust method for the chiral separation of this compound often requires screening different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based and Pirkle-type columns are commonly used for separating chiral alcohols and glycerol derivatives.[18][19][20] The following table provides typical starting points for method development.
| Parameter | Normal-Phase Chromatography | Reversed-Phase / Polar-Organic Mode |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® IA, Chiralcel® OD) | Polysaccharide-based CSP (e.g., Chiralpak® IG-3, Chiralcel® OD-RH) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Acetonitrile / Water or Methanol / Water (e.g., 70:30 v/v) |
| Additives | Not typically required. | Small amounts of acid (e.g., 0.1% TFA) or base may be needed. |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |
| Column Temp. | 25 - 40 °C | 25 - 40 °C |
| Detection | UV (if derivatized), ELSD, CAD, or Mass Spectrometry (MS) | UV (if derivatized), ELSD, CAD, or Mass Spectrometry (MS) |
Experimental Protocols
Protocol: Chiral Separation of Batylalcohol Enantiomers via Normal-Phase HPLC
This protocol outlines a general procedure for the chiral separation of (R)- and this compound using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
This compound and racemic Batylalcohol standards
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Chiral Stationary Phase Column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.
3. Sample Preparation:
-
Prepare a stock solution of racemic Batylalcohol at 1 mg/mL in 2-Propanol.
-
Prepare a working standard by diluting the stock solution to 100 µg/mL with the mobile phase.
-
Prepare a sample of this compound similarly to confirm peak identity.
-
Filter all samples through a 0.45 µm syringe filter before injection.
4. HPLC System and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:IPA (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD), as Batylalcohol lacks a strong chromophore.
5. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the this compound standard to identify its retention time.
-
Inject the racemic standard to determine the resolution between the (S) and (R) enantiomers.
-
Proceed with the analysis of unknown samples.
Visualizations
The following diagrams illustrate key concepts in troubleshooting poor peak shape.
Caption: A logical workflow for diagnosing and resolving common chromatographic peak shape issues.
Caption: Interaction between this compound and a residual silanol group, a common cause of peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. acdlabs.com [acdlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. youtube.com [youtube.com]
- 5. restek.com [restek.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. benchchem.com [benchchem.com]
- 8. halocolumns.com [halocolumns.com]
- 9. benchchem.com [benchchem.com]
- 10. mastelf.com [mastelf.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. support.waters.com [support.waters.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. bio-works.com [bio-works.com]
- 17. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 18. scispace.com [scispace.com]
- 19. eijppr.com [eijppr.com]
- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Batylalcohol Derivatization Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of (S)-Batylalcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound for GC and HPLC analysis?
A1: The primary goal of derivatizing this compound is to increase its volatility and thermal stability for Gas Chromatography (GC) analysis or to introduce a chromophore or fluorophore for enhanced detection in High-Performance Liquid Chromatography (HPLC). The most common methods include:
-
Silylation: This is a widely used method for GC analysis where the two hydroxyl groups of this compound are converted into trimethylsilyl (TMS) ethers. This process significantly increases the compound's volatility. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS).
-
Acetylation: This method involves the esterification of the hydroxyl groups with an acetylating agent, such as acetic anhydride or acetyl chloride, to form diacetate esters. These esters are more volatile and suitable for GC analysis.
-
Fluorescent Labeling: For sensitive HPLC analysis, derivatizing agents that introduce a fluorescent tag are employed. This enhances detection limits significantly.
Q2: How do I choose between silylation and acetylation for GC analysis of this compound?
A2: The choice depends on several factors, including the sample matrix, required sensitivity, and stability of the derivatives. Silylation is generally a faster and more straightforward reaction. However, silyl ethers can be sensitive to moisture and may hydrolyze. Acetylation provides more stable derivatives but may require more stringent reaction conditions to go to completion.[1]
Q3: My derivatization reaction is incomplete, leading to low product yield. What are the common causes and how can I resolve this?
A3: Incomplete derivatization is a frequent issue. Common causes and solutions include:
-
Presence of Water: Many derivatizing reagents, especially silylating agents, are moisture-sensitive. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Insufficient Reagent: A significant molar excess of the derivatizing agent is typically required to drive the reaction to completion. A general rule is to use at least a 2:1 molar ratio of silylating reagent to active hydrogens.
-
Steric Hindrance: The long alkyl chain of this compound can sterically hinder the reaction. Increasing the reaction temperature or time may be necessary.
-
Reaction Temperature and Time: These parameters are critical and often need to be optimized for a specific analyte and reagent. Monitor the reaction progress by analyzing aliquots at different time points.
Q4: I am observing extraneous peaks from reagent byproducts in my chromatogram. How can these be minimized?
A4: Reagent byproducts can interfere with the analysis. To minimize them:
-
Use a Reagent Blank: Always prepare and analyze a blank sample containing all reagents and solvents except the analyte to identify reagent-related peaks.
-
Post-Derivatization Cleanup: A cleanup step after the reaction can remove excess reagent and byproducts. This can involve a simple liquid-liquid extraction or solid-phase extraction (SPE).
-
Choose a More Volatile Reagent: Silylating reagents like BSTFA are often preferred because their byproducts are more volatile and less likely to interfere with the chromatogram.
Troubleshooting Guides
Low Derivatization Yield
| Potential Cause | Troubleshooting Steps |
| Moisture in the reaction | Dry all glassware in an oven prior to use. Use anhydrous solvents. Store derivatizing agents in a desiccator. |
| Insufficient reagent | Increase the molar excess of the derivatizing agent. For silylation, a 2:1 to 10:1 molar ratio of reagent to active hydrogen is common. |
| Suboptimal reaction conditions | Optimize reaction temperature and time. For silylation with BSTFA, temperatures between 60°C and 80°C for 30-60 minutes are typical. For acetylation, heating may also be required. |
| Sample matrix interference | Perform a sample cleanup step (e.g., liquid-liquid extraction, solid-phase extraction) prior to derivatization to remove interfering compounds. |
| Degraded reagent | Use fresh, high-quality derivatization reagents. Check the expiration date and storage conditions of your reagents. |
Derivative Instability
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of silyl ethers | Analyze samples as soon as possible after derivatization. Ensure the final sample extract is anhydrous by passing it through a small column of anhydrous sodium sulfate. |
| Thermal degradation in GC inlet | Optimize the GC inlet temperature. A lower temperature may prevent degradation of sensitive derivatives. |
| Photodegradation of fluorescent derivatives | Protect fluorescently labeled samples from light by using amber vials and minimizing exposure to ambient light. |
Quantitative Data Summary
The following table provides a comparative summary of common derivatization methods for this compound. Please note that optimal conditions may vary based on the specific experimental setup.
| Derivatization Method | Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Silylation (for GC) | BSTFA + 1% TMCS | 60-80°C for 30-60 min | Fast reaction, volatile byproducts, good for GC analysis. | Derivatives are moisture-sensitive. |
| Acetylation (for GC) | Acetic Anhydride/Pyridine | 60-100°C for 30-60 min | Derivatives are more stable than silyl ethers. | May require more forcing conditions, potential for side reactions. |
| Fluorescent Labeling (for HPLC) | Dansyl Chloride | Room temp to 50°C for 30-120 min in alkaline buffer | High sensitivity for HPLC-fluorescence detection. | Longer reaction times, potential for reagent hydrolysis.[2] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
Materials:
-
This compound
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or other aprotic solvent (e.g., Hexane, Dichloromethane)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 200 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. If necessary, the sample can be diluted with an anhydrous solvent like hexane prior to analysis.
Protocol 2: Acetylation of this compound for GC-MS Analysis
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Hexane
-
Saturated sodium bicarbonate solution
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of this compound in 200 µL of anhydrous pyridine in a reaction vial.
-
Reagent Addition: Add 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and heat at 80°C for 1 hour.
-
Work-up: Cool the reaction vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex the mixture for 30 seconds.
-
Extraction: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Drying and Analysis: Pass the hexane extract through a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for silylation and acetylation of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
Technical Support Center: Quantifying Low Levels of (S)-Batylalcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low levels of (S)-Batylalcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying low levels of this compound?
Quantifying low levels of this compound presents several analytical challenges:
-
Poor Chromatographic Resolution: Achieving baseline separation of Batylalcohol enantiomers can be difficult due to their identical physical and chemical properties in an achiral environment.[1][2] This is often due to a suboptimal choice of chiral stationary phase (CSP) or mobile phase composition.
-
Low Signal-to-Noise Ratio (S/N): At low concentrations, the analytical signal for this compound may be weak and difficult to distinguish from background noise, leading to poor accuracy and precision.
-
Matrix Interferences: When analyzing biological or complex samples, other components in the matrix can co-elute with this compound, causing ion suppression or enhancement in mass spectrometry-based methods and leading to inaccurate quantification.[3]
-
Analyte Volatility and Thermal Stability: For gas chromatography (GC) analysis, the high boiling point and potential for thermal degradation of underivatized Batylalcohol can be problematic.[4]
Q2: Which analytical techniques are most suitable for quantifying low levels of this compound?
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Gas Chromatography (GC) with a chiral column are the most common techniques.[2][] For enhanced sensitivity and selectivity, especially at low concentrations, these techniques are often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS).
Q3: Is derivatization necessary for the analysis of this compound?
For GC analysis, derivatization is highly recommended. Converting the hydroxyl groups of Batylalcohol to less polar and more volatile esters (e.g., acetates or trifluoroacetates) improves peak shape, thermal stability, and chromatographic resolution.[4][6][7] For HPLC analysis, derivatization is not always necessary if a suitable chiral stationary phase can directly resolve the enantiomers. However, derivatization with a chiral reagent can also be used to form diastereomers that can be separated on a standard achiral column.[8]
Q4: How can I improve the signal-to-noise ratio for my analysis?
Several strategies can be employed to improve the S/N ratio:
-
Optimize Instrumental Parameters: For MS detection, optimizing parameters such as ionization source settings, collision energy, and monitored transitions is crucial.
-
Sample Enrichment: Employ sample preparation techniques like Solid Phase Extraction (SPE) to concentrate the analyte before analysis.[9]
-
Reduce Baseline Noise: Ensure the mobile phase is properly degassed and use high-purity solvents to minimize baseline noise in HPLC.
-
Signal Averaging: For spectroscopic detectors, increasing the data acquisition rate and applying signal averaging can reduce random noise.
Troubleshooting Guides
Poor Chromatographic Resolution
| Symptom | Possible Cause | Troubleshooting Steps |
| No separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or cyclodextrin-based).[4][10] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration.[11][12] For normal phase, hexane/alcohol mixtures are common. For reversed-phase, acetonitrile/water or methanol/water can be used. | |
| Incorrect mobile phase additive. | For basic compounds, add a small amount of a basic modifier like diethylamine (DEA). For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[13] | |
| Poor resolution (Rs < 1.5) | Mobile phase composition is not optimal. | Fine-tune the ratio of the organic modifier in the mobile phase. A small change can significantly impact selectivity.[1] |
| Flow rate is too high. | Decrease the flow rate. Lower flow rates often lead to better resolution, but can increase analysis time. | |
| Column temperature is not optimized. | Vary the column temperature. Temperature can affect the interactions between the analyte and the CSP, thereby influencing selectivity.[1] |
Peak Shape Problems
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., a small amount of acid or base) to suppress unwanted interactions. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Split Peaks | Partial blockage of the column inlet frit. | Back-flush the column. If this does not resolve the issue, the frit may need to be replaced. |
| Sample not fully dissolved or contains particulates. | Ensure the sample is fully dissolved and filter it through a 0.22 µm filter before injection. | |
| Incompatibility between sample solvent and mobile phase. | Ensure the sample solvent is miscible with the mobile phase. |
Quantitative Data Summary
Table 1: Comparison of Chiral Stationary Phases for the Separation of Long-Chain Alcohols (Model Data)
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| CHIRALPAK® AD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | > 2.0 | [14] |
| CHIRALCEL® OD-H | n-Hexane/Ethanol (95:5, v/v) | 0.8 | 30 | 1.8 | [13] |
| Cyclodextrin-based GC Column | Hydrogen | 1.5 | 150 (isothermal) | > 2.5 | [4] |
Note: This table presents model data based on the separation of structurally similar long-chain chiral alcohols. Optimal conditions for this compound may vary and require method development.
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for this compound Quantification (Model Protocol)
This protocol provides a starting point for developing a chiral HPLC method for the quantification of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the Batylalcohol sample.
- Dissolve in 10 mL of a 50:50 (v/v) mixture of n-hexane and isopropanol to prepare a 1 mg/mL stock solution.
- Prepare a series of calibration standards by diluting the stock solution.
- Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
- Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Injection Volume: 10 µL
- Detection: UV at 210 nm
3. Quantification:
- Construct a calibration curve by plotting the peak area of the this compound enantiomer against its concentration for the calibration standards.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Chiral GC-MS Method for this compound Quantification via Derivatization (Model Protocol)
This protocol describes the derivatization of Batylalcohol to its acetate ester followed by GC-MS analysis.
1. Derivatization:
- To 1 mg of the Batylalcohol sample in a vial, add 0.5 mL of pyridine and 0.2 mL of acetic anhydride.[15]
- Seal the vial and heat at 60°C for 30 minutes.
- Cool the reaction mixture to room temperature.
- Evaporate the solvents under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of n-hexane.
2. GC-MS Conditions:
- Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)[15]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250°C
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp to 220°C at 5°C/min.
- Hold at 220°C for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-550
3. Quantification:
- Identify the characteristic fragment ions for the derivatized Batylalcohol.
- Use a selected ion monitoring (SIM) method for enhanced sensitivity.
- Construct a calibration curve using derivatized standards and perform quantification as described in the HPLC protocol.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting logic for poor chiral resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas-liquid chromatographic analysis of long chain isomeric glyceryl monoethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. bib.irb.hr:8443 [bib.irb.hr:8443]
- 10. ymc.co.jp [ymc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
preventing degradation of (S)-Batylalcohol during sample preparation
For researchers, scientists, and drug development professionals, ensuring the integrity of (S)-Batylalcohol during sample preparation is critical for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the sample preparation and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Incomplete extraction: The chosen solvent system may not be optimal for extracting this lipophilic compound. Degradation during extraction: Exposure to harsh conditions (e.g., high temperature, extreme pH) can lead to sample loss. Adsorption to surfaces: this compound can adsorb to plasticware. | Optimize extraction solvent: Use a non-polar solvent mixture like chloroform:methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE). Maintain cold conditions: Perform extractions on ice or at 4°C to minimize enzymatic degradation and oxidation.[1] Use glass or polypropylene labware: Avoid using polystyrene tubes, as lipids can adsorb to their surface. |
| High variability between replicate samples | Inconsistent sample homogenization: Incomplete homogenization of tissue samples can lead to variable lipid content in aliquots. Sample degradation: Inconsistent exposure to air (oxygen) or light can cause variable degradation. Pipetting errors: Inaccurate pipetting of viscous organic solvents. | Thorough homogenization: Ensure tissue samples are completely homogenized. Work under an inert atmosphere: Flush sample tubes with nitrogen or argon gas before and after solvent addition to prevent oxidation.[2] Use positive displacement pipettes: For viscous organic solvents, positive displacement pipettes can improve accuracy. |
| Presence of unexpected peaks in chromatogram (GC-MS or LC-MS) | Oxidation products: this compound is susceptible to oxidation, leading to the formation of degradation products. Contamination: Contaminants from solvents, glassware, or other lab materials. Derivatization artifacts (GC-MS): Incomplete derivatization or side reactions can produce extra peaks. | Add antioxidants: Include an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvent (e.g., at 0.01%). Use high-purity solvents: Employ HPLC or MS-grade solvents. Optimize derivatization: Ensure complete dryness of the sample before adding the derivatization reagent. Use a catalyst like pyridine if steric hindrance is an issue.[3] Analyze samples as soon as possible after derivatization.[4] |
| Poor peak shape (tailing) in GC-MS | Active sites in the GC system: The polar hydroxyl groups of underivatized this compound can interact with active sites in the injector liner or column. Incomplete derivatization: Residual underivatized analyte will exhibit poor peak shape. | Derivatize the sample: Convert the hydroxyl groups to less polar trimethylsilyl (TMS) ethers using a reagent like BSTFA with 1% TMCS.[4] Use a deactivated inlet liner: Employ a liner specifically designed for active compounds. Column maintenance: Regularly bake out the column and trim the inlet end to remove contaminants. |
| Ion suppression or enhancement in LC-MS/MS | Matrix effects: Co-eluting compounds from the sample matrix (e.g., phospholipids) can interfere with the ionization of this compound.[5][6][7][8] | Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components. Optimize chromatography: Adjust the gradient to separate this compound from interfering compounds. Use a stable isotope-labeled internal standard: This can help to correct for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during sample preparation?
A1: The primary degradation pathway for this compound is oxidation.[2] The ether linkage in its structure is relatively stable, but the long alkyl chain and the presence of hydroxyl groups can be susceptible to oxidative processes, especially when exposed to oxygen, light, and high temperatures.
Q2: What are the optimal storage conditions for this compound samples and extracts?
A2: For long-term stability, this compound and its extracts should be stored at -80°C under an inert atmosphere (argon or nitrogen) to minimize oxidation.[2][9] It is also recommended to store lipid extracts in a suitable organic solvent, such as a chloroform:methanol mixture, rather than as a dry film, as this can reduce the surface area exposed to residual oxygen.
Q3: Is derivatization necessary for the analysis of this compound by GC-MS?
A3: Yes, derivatization is highly recommended for GC-MS analysis of this compound. Its polar hydroxyl groups can cause poor peak shape (tailing) and low sensitivity due to interactions with active sites in the GC system. Converting these hydroxyl groups to trimethylsilyl (TMS) ethers through derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[4]
Q4: Can I use plastic tubes and pipette tips when working with this compound?
A4: It is best to use glass or polypropylene labware. Polystyrene tubes should be avoided as lipids, including this compound, can adsorb to the plastic surface, leading to inaccurate quantification. When using plastic pipette tips, pre-rinsing the tip with the solvent can help to minimize this effect.
Q5: How can I minimize enzymatic degradation of this compound in tissue samples?
A5: To minimize enzymatic activity, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. All subsequent sample preparation steps, including homogenization and extraction, should be performed on ice or at 4°C.[1] Using a "cold saponification" method can also be employed to hydrolyze ester-linked lipids while preserving the ether-linked this compound.[10][11]
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma for LC-MS/MS Analysis
This protocol is a modification of established lipid extraction methods, optimized for the analysis of alkylglycerols.
Materials:
-
Human plasma collected in K2EDTA tubes
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
0.9% NaCl solution (ice-cold)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen or Argon gas source
-
Centrifuge capable of 4°C
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Solvent Preparation: Prepare a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.
-
Extraction:
-
To 100 µL of plasma in a glass centrifuge tube, add 1 mL of the chloroform:methanol solution.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution.
-
Vortex again for 1 minute.
-
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases.
-
Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or argon.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS system (e.g., 100 µL of methanol).
-
Storage: If not analyzing immediately, flush the tube with nitrogen or argon, cap tightly, and store at -80°C.
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (TMS) ethers for improved GC-MS analysis.
Materials:
-
Dried this compound extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Heating block or oven at 65°C
-
GC vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Ensure the lipid extract containing this compound is completely dry. Any residual water will inactivate the derivatization reagent.
-
Reagent Addition:
-
To the dried extract in a GC vial, add 50 µL of anhydrous pyridine to act as a catalyst and aid in dissolving the sample.[3]
-
Add 100 µL of BSTFA + 1% TMCS.
-
-
Reaction:
-
Tightly cap the vial.
-
Heat at 65°C for 30 minutes to ensure complete derivatization.[3]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with hexane prior to analysis.
-
-
Important Note: BSTFA is corrosive to syringe needles. Thoroughly rinse any syringe that comes into contact with the reagent with methanol followed by dichloromethane (DCM).[3]
Signaling Pathways and Experimental Workflows
This compound and Protein Kinase C (PKC) Inhibition
This compound and other alkylglycerols have been shown to inhibit the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[2] This inhibition is thought to be competitive with diacylglycerol (DAG), the endogenous activator of PKC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refined Methodologies for (S)-Batylalcohol Analysis in Complex Matrices
Welcome to the technical support center for the analysis of (S)-Batylalcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the accurate quantification of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in biological samples?
A1: The primary challenges include:
-
Low physiological concentrations: this compound is often present at low levels, requiring sensitive analytical methods.
-
Complex matrices: Biological samples like plasma, serum, and tissue contain numerous lipids, proteins, and other endogenous substances that can interfere with the analysis.[1][2]
-
Matrix effects: Co-eluting compounds from the matrix can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[3][4][5]
-
Isomeric interference: Distinguishing this compound from other structurally similar ether lipids can be challenging.[6][7]
-
Analyte stability: this compound may degrade during sample collection, storage, and processing if not handled properly.[8][9]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][7][10] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring derivatization to improve the volatility of this compound.[8][11]
Q3: What is derivatization and why is it sometimes necessary for this compound analysis?
A3: Derivatization is a chemical reaction that modifies the analyte to enhance its analytical properties. For GC-MS analysis of this compound, derivatization is often employed to:
-
Increase volatility, making it suitable for gas-phase analysis.
-
Improve thermal stability to prevent degradation in the heated GC inlet.
-
Enhance chromatographic peak shape and resolution. Common derivatizing agents for alcohols like Batylalcohol include silylating agents (e.g., BSTFA) or acylating agents (e.g., acetic anhydride).[8][11][12]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, consider the following strategies:
-
Effective sample preparation: Employ robust extraction and cleanup procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[3][11][13]
-
Chromatographic separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient or using a different column chemistry.[4]
-
Use of internal standards: A stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[4][14][15]
-
Matrix-matched calibration standards: Prepare your calibration standards in a matrix that closely mimics your samples to compensate for consistent matrix effects.[4]
Q5: What are the best practices for storing biological samples for this compound analysis?
A5: To ensure the stability of this compound, samples should be stored at -80°C until analysis.[16] Avoid repeated freeze-thaw cycles, as this can lead to degradation. The addition of antioxidants like butylated hydroxytoluene (BHT) during extraction can also help prevent oxidation of the ether lipid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal for this compound | Inefficient extraction; Analyte degradation; Ion suppression in MS; Instrument sensitivity issues. | 1. Optimize Extraction: Evaluate different extraction solvents and methods (e.g., Bligh & Dyer, SPE).[11][16] 2. Check Sample Stability: Ensure proper sample storage and handling procedures are followed. Analyze a freshly prepared standard to confirm instrument performance. 3. Address Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample cleanup or modify the LC method to separate the analyte from the suppression zone.[4][5] 4. Verify Instrument Performance: Check MS tune and calibration. Infuse a standard solution directly into the mass spectrometer to confirm sensitivity. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Column contamination or degradation; Inappropriate mobile phase; Sample overload; Injection of sample in a solvent stronger than the mobile phase. | 1. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column. 2. Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for the analyte and column. Check for proper mobile phase composition.[17] 3. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 4. Solvent Mismatch: Reconstitute the final extract in a solvent similar in strength to the initial mobile phase. |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation; Variable matrix effects between samples; Instrument instability. | 1. Standardize Sample Prep: Ensure consistent volumes, mixing times, and techniques for all samples. Automation can improve reproducibility.[3] 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in extraction efficiency and matrix effects.[4][14] 3. Monitor Instrument Performance: Regularly run system suitability tests to check for instrument drift. |
| Inaccurate Quantification (Poor Accuracy) | Inappropriate calibration strategy; Matrix effects; Analyte degradation in standards or samples. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[4] 2. Validate Stability: Perform stability studies for both the analyte and internal standard in the matrix under the expected storage and processing conditions. 3. Thorough Method Validation: Follow regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation to ensure accuracy and precision.[18][19] |
Quantitative Data Summary
The following tables summarize typical recovery and precision data for lipid analysis from complex matrices using different sample preparation techniques.
Table 1: Comparison of Analyte Recovery for Different Sample Preparation Techniques.
| Sample Preparation Method | Analyte Class | Matrix | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Lipids | Plasma | 85 - 95 | [3] |
| Solid-Phase Extraction (SPE) | Lipids | Plasma | > 90 | [3] |
| Protein Precipitation (PPT) | Polar Lipids | Plasma | ~100 | [11] |
| Enhanced Matrix Removal-Lipid (EMR-Lipid) | Pesticides | Avocado | > 80 | [20] |
Note: Recovery can vary significantly based on the specific analyte, matrix, and protocol used.
Table 2: Reproducibility of Different Sample Preparation Methods for Lipid Analysis in Plasma.
| Sample Preparation Method | % Relative Standard Deviation (%RSD) | Reference |
| Novel SPE Method | 5.9 | [3] |
| Liquid-Liquid Extraction (LLE) Method 1 | 7.3 | [3] |
| Liquid-Liquid Extraction (LLE) Method 2 | 8.5 | [3] |
| Liquid-Liquid Extraction (LLE) Method 3 | 9.1 | [3] |
| Liquid-Liquid Extraction (LLE) Method 4 | 10.8 | [3] |
Note: A lower %RSD indicates higher reproducibility.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum using a Modified Bligh & Dyer Method
This protocol is a widely used method for the total lipid extraction from biological fluids.[16]
Materials:
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (dH₂O)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of plasma or serum in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, being careful not to disturb the protein interface.
-
Transfer the lipid extract to a clean tube and dry it under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your LC-MS or GC-MS analysis.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for removing polar interferences from a lipid extract.[3]
Materials:
-
SPE cartridges (e.g., C18 or a specialized lipid removal phase)
-
SPE manifold
-
Methanol (for conditioning)
-
Acetonitrile/water (90:10, v/v) (for washing)
-
Chloroform/methanol (1:1, v/v) (for elution)
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of the initial mobile phase of your LC method.
-
Load the sample: Reconstitute the dried lipid extract from Protocol 1 in a small volume of a non-polar solvent and load it onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of 90:10 (v/v) acetonitrile/water through the cartridge to remove polar interferences.
-
Elute the lipids: Elute the lipids from the cartridge with 1 mL of 1:1 (v/v) chloroform/methanol into a clean collection tube.
-
Dry and reconstitute: Dry the eluted fraction under a stream of nitrogen and reconstitute in the appropriate solvent for analysis.
Visualizations
This compound Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a complex biological matrix.
Caption: General workflow for this compound analysis.
Troubleshooting Logic for Low Analyte Signal
This diagram outlines a logical approach to troubleshooting low signal intensity for this compound.
Caption: Troubleshooting low signal for this compound.
Potential Signaling Role of Ether Lipids
This compound is a type of ether lipid. Ether lipids, such as Platelet-Activating Factor (PAF), are known to be involved in various signaling pathways. While a specific signaling pathway for this compound is not fully elucidated, it is believed to contribute to the pool of ether lipids that can modulate cellular processes.
Caption: Potential role of ether lipids in cell signaling.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. aocs.org [aocs.org]
- 11. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. The graphviz template for flow chart. · GitHub [gist.github.com]
- 13. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. zefsci.com [zefsci.com]
- 18. fda.gov [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
increasing the yield of chemical synthesis of (S)-Batylalcohol
Welcome to the technical support center for the chemical synthesis of (S)-Batylalcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound include the Williamson ether synthesis starting from a chiral precursor like (R)-solketal, and the asymmetric opening of a prochiral epoxide. Another approach involves the hydrolysis of a suitable ester derivative.[1][2]
Q2: What is a typical starting material for the enantioselective synthesis of this compound?
A2: A common and effective chiral starting material is (R)-solketal ((R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol), which can be alkylated and then deprotected to yield this compound.[2]
Q3: What are the critical factors influencing the yield of this compound in a Williamson ether synthesis?
A3: Key factors include the choice of base, solvent, reaction temperature, and the nature of the alkylating agent.[3][4] The reaction is sensitive to steric hindrance, so using a primary alkyl halide is crucial for good yields.[5]
Q4: How can I confirm the enantiomeric excess (ee) of my synthesized this compound?
A4: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.[1][6]
Q5: What are common impurities in the synthesis of this compound and how can they be removed?
A5: Common impurities may include unreacted starting materials (e.g., stearyl alcohol or its derivatives), byproducts from side reactions (e.g., elimination products), and residual solvents. Purification is typically achieved through recrystallization.[1][7]
Troubleshooting Guide
Low Product Yield
Q: I am experiencing a low yield in the Williamson ether synthesis of this compound. What are the possible causes and how can I improve it?
A: Low yields in the Williamson ether synthesis are often due to competing side reactions or suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Check for Competing E2 Elimination: The most common side reaction is the E2 elimination of the alkylating agent, which is favored by sterically hindered substrates and strong, bulky bases.[3][8]
-
Solution: Ensure you are using a primary alkylating agent like octadecyl bromide or tosylate. Avoid secondary or tertiary halides.[5] Consider using a less sterically hindered base.
-
-
Optimize Reaction Conditions:
-
Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[9]
-
Solvent: Employ a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[4][10]
-
Temperature: Higher temperatures can favor the E2 elimination. Try running the reaction at a lower temperature for a longer duration.[3] Typical temperatures range from 50 to 100 °C.[3][10]
-
-
Ensure Anhydrous Conditions: Water in the reaction mixture can quench the alkoxide and hydrolyze the alkyl halide.
-
Solution: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Low Enantiomeric Excess (ee)
Q: The enantiomeric excess of my this compound is lower than expected. What could be the issue?
A: Low enantiomeric excess can stem from several factors, from the purity of your starting materials to the reaction conditions.
-
Purity of Chiral Starting Material: The enantiomeric purity of your starting material, such as (R)-solketal, is critical.
-
Solution: Verify the enantiomeric purity of your starting material using an appropriate analytical technique like chiral HPLC before starting the synthesis.
-
-
Racemization: Racemization of the starting material or product can occur under harsh reaction conditions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. Ensure the workup procedure is not too acidic or basic, which could potentially lead to racemization.
-
-
Analytical Method Validation: An unoptimized analytical method can give misleading ee values.
-
Solution: Validate your chiral HPLC method by analyzing a racemic sample of Batylalcohol to ensure baseline separation of the two enantiomers.[11]
-
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of ether synthesis, which can be applied to optimize the synthesis of this compound.
Table 1: Effect of Alkyl Halide Structure on Williamson Ether Synthesis Yield
| Alkyl Halide Type | Predominant Reaction | Typical Yield of Ether |
| Primary (e.g., Octadecyl bromide) | S(_N)2 | 50 - 95%[3][10] |
| Secondary | S(_N)2 and E2 | Mixture of ether and alkene[5] |
| Tertiary | E2 | Almost exclusively alkene[5] |
Table 2: Influence of Reaction Conditions on Williamson Ether Synthesis
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | Polar aprotic (e.g., DMF, THF) | Favors S(_N)2, increases yield | [4][10] |
| Protic (e.g., Ethanol) | Solvates nucleophile, slows reaction | [10] | |
| Base | Strong, non-hindered (e.g., NaH) | Complete deprotonation, favors S(_N)2 | [9] |
| Bulky base | May promote E2 elimination | [8] | |
| Temperature | 50 - 100 °C | Optimal range for S(_N)2 | [3][10] |
| > 100 °C | May increase E2 elimination | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-3-(Octadecyloxy)propane-1,2-diol (this compound) from (R)-Solketal
This protocol is based on the Williamson ether synthesis.
Materials:
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromooctadecane (Octadecyl bromide)
-
Dowex 50W-X8 resin (or other acidic resin)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Alkoxide Formation:
-
To a solution of (R)-Solketal (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Etherification:
-
Add 1-bromooctadecane (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 70-80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the product with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO(_4).
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected this compound.
-
-
Deprotection:
-
Dissolve the crude product in methanol.
-
Add Dowex 50W-X8 resin and stir the mixture at room temperature for 4-6 hours.
-
Filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
n-Hexane
-
Ethanol
Procedure:
-
Dissolution:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
-
Crystallization:
-
Slowly add n-hexane to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the purified crystals under vacuum to obtain high-purity this compound.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Answer: Given Reaction is williamson ether Synthesis | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. uma.es [uma.es]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
Technical Support Center: (S)-Batylalcohol Mass Spectrometry Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for (S)-Batylalcohol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode and polarity for this compound analysis?
A1: For neutral lipids like this compound, Electrospray Ionization (ESI) in the positive ion mode is the preferred choice.[1] This is because this compound, being a neutral molecule, does not readily protonate or deprotonate. Instead, it relies on the formation of adducts with cations present in the mobile phase to be efficiently ionized and detected by the mass spectrometer.[1][2]
Q2: I am not seeing any signal for this compound. What are the likely causes?
A2: A lack of signal for this compound is a common issue related to its poor ionization efficiency as a neutral lipid.[1] Here are the primary troubleshooting steps:
-
Confirm Adduct Formation: this compound requires the formation of adducts (e.g., with Na⁺, NH₄⁺, or K⁺) to be observed. Ensure your mobile phase or sample solution contains a source of these cations.[1][2]
-
Check Mobile Phase Additives: If you are not intentionally adding a salt, you may be relying on ubiquitous sodium. For more consistent results, add a low concentration (e.g., 1-10 mM) of an additive like ammonium formate, ammonium acetate, or sodium acetate to your mobile phase.[1]
-
Verify Sample Concentration: Ensure your sample is not too dilute. Conversely, an overly concentrated sample can lead to ion suppression.[1]
-
Optimize Source Parameters: Key parameters like capillary voltage, cone voltage (or fragmentor voltage), and nebulizer gas flow need to be optimized to ensure efficient desolvation and ionization.[1][3]
Q3: Which adduct should I target for this compound analysis?
A3: The choice of adduct can significantly impact sensitivity and fragmentation behavior.
-
[M+Na]⁺: Sodiated adducts are often highly stable and can provide a strong signal, leading to a cleaner mass spectrum.[1][4] This is a robust choice due to the natural abundance of sodium.[4]
-
[M+NH₄]⁺: Ammonium adducts are also commonly used.[1] They tend to be less stable than sodiated adducts and can be more prone to fragmentation, which can be advantageous for MS/MS experiments.[2]
-
[M+H]⁺: While less common for neutral lipids, protonated molecules can sometimes be observed, especially in the presence of an acid modifier in the mobile phase.[4]
-
[M+Li]⁺: Lithiated adducts can also be intentionally formed by adding lithium salts.[5] The strength of cation binding is typically Li⁺ > Na⁺ > K⁺ > NH₄⁺, which influences the collision energy needed for fragmentation.[6]
Q4: My mass spectrum is very complex with many unexpected peaks. What could be the cause?
A4: A complex spectrum can arise from several sources:
-
Multiple Adducts: this compound may be forming adducts with various available cations simultaneously (e.g., H⁺, Na⁺, K⁺). To simplify the spectrum, consider adding a specific salt to promote the formation of a single, preferred adduct.[7]
-
Mobile Phase Contaminants: Solvents, particularly methanol and isopropanol, can contain alkylated amine contaminants that form adducts with neutral lipids.[8] It is crucial to use high-purity, LC-MS grade solvents and test different vendor lots if contamination is suspected.[8][9]
-
In-Source Fragmentation: Setting source parameters like the cone/fragmentor voltage too high can cause the parent molecule to fragment within the ion source.[7] This can lead to the misidentification of fragments as other lipid species. A systematic optimization of these parameters is recommended to minimize this effect.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Poor ionization efficiency. | Add a mobile phase additive (e.g., 1-10 mM ammonium formate or sodium acetate) to promote adduct formation. Optimize ESI source parameters (capillary voltage, cone/fragmentor voltage).[1] |
| Sample too dilute. | Concentrate the sample or inject a larger volume. | |
| Ion suppression. | Dilute the sample. Improve chromatographic separation to resolve this compound from interfering matrix components. | |
| Unstable Signal / Poor Reproducibility | Inconsistent adduct formation. | Ensure a consistent concentration of a mobile phase additive. Avoid relying on ubiquitous sodium, which can be inconsistent. |
| Contaminated mobile phase. | Use high-purity LC-MS grade solvents.[8] Consider filtering solvents. | |
| Fluctuations in source conditions. | Allow the mass spectrometer to stabilize before analysis. Check for stable gas flows and temperatures. | |
| Multiple Peaks for this compound | Formation of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). | Add a specific salt (e.g., sodium acetate) to drive the formation of a single, predominant adduct.[7] |
| Unexpected High-Mass Peaks | Contaminants from the mobile phase forming adducts. | Analyze a blank injection of your mobile phase to identify contaminant peaks. Source high-purity solvents from a different vendor if necessary.[8][9] |
| Poor Fragmentation in MS/MS | Adduct is too stable (e.g., [M+Na]⁺). | Increase collision energy.[2] Alternatively, switch to a less stable adduct like [M+NH₄]⁺ for more efficient fragmentation at lower energies.[2] |
| Incorrect precursor ion selected. | Verify the m/z of the parent adduct you are targeting for fragmentation. |
Quantitative Data Summary
The expected monoisotopic masses for common this compound adducts are summarized below. This compound (C₂₁H₄₄O₃) has a monoisotopic mass of 344.3290.
| Adduct | Precursor Ion | Monoisotopic m/z | Notes |
| Protonated | [M+H]⁺ | 345.3363 | May be observed with acidic modifiers.[4][10] |
| Sodiated | [M+Na]⁺ | 367.3170 | Often provides a strong, stable signal.[1][10] |
| Ammoniated | [M+NH₄]⁺ | 362.3628 | Commonly used; fragments readily.[2] |
| Potassiated | [M+K]⁺ | 383.2910 | Can be observed due to potassium contamination from glassware. |
| Lithiated | [M+Li]⁺ | 351.3241 | Can be used for specific fragmentation patterns.[5][6] |
Experimental Protocols
Protocol 1: Direct Infusion Analysis for Initial Parameter Optimization
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or isopropanol.[1] Create a working solution by diluting the stock solution to a final concentration in the low µM to high nM range in your starting mobile phase.
-
Additive Spiking: To test different adducts, spike the working solution with an additive. For example, add ammonium formate to a final concentration of 5 mM to promote [M+NH₄]⁺ formation.
-
Instrumentation Setup: Use a mass spectrometer with an electrospray ionization (ESI) source. Set the instrument to positive ion mode and perform a full scan over a relevant m/z range (e.g., 150-500 Da).
-
Infusion: Infuse the working solution directly into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization: While infusing, systematically adjust the following ESI source parameters to maximize the signal intensity of the target adduct ([M+Adduct]⁺):
-
Capillary Voltage
-
Cone Voltage (or Fragmentor/Nozzle Voltage)
-
Nebulizing Gas Flow
-
Drying Gas Flow and Temperature
-
Sheath Gas Flow and Temperature[3]
-
Protocol 2: LC-MS/MS Method Development
-
Chromatography:
-
Column: Use a reverse-phase C18 or C8 column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: A mixture of isopropanol and acetonitrile (e.g., 90:10 v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: Develop a gradient that starts with a higher percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B to elute the hydrophobic this compound.
-
-
MS Parameter Optimization:
-
Inject the this compound standard onto the LC system.
-
Using the optimized source parameters from the direct infusion experiment as a starting point, perform further fine-tuning to account for the LC flow.
-
-
MS/MS Optimization:
-
Select the desired precursor ion (e.g., m/z 362.36 for [M+NH₄]⁺) for fragmentation.
-
Perform a product ion scan by ramping the collision energy to identify the major fragment ions and determine the optimal collision energy that yields the most intense and informative fragments.
-
Set up a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method using the optimized precursor/product ion transitions for quantitative analysis.
-
Visualizations
Caption: Workflow for MS parameter optimization of this compound.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. aocs.org [aocs.org]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving co-eluting isomers of batylalcohol in chromatography
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the chromatographic separation of batyl alcohol (1-O-octadecyl-rac-glycerol) and its related isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomers of batyl alcohol?
Batyl alcohol and its isomers, such as chimyl alcohol (1-O-hexadecyl-sn-glycerol), are structurally very similar. Isomers possess identical[1] mass and similar physicochemical properties, which results in nearly identical partitioning behavior in standard chromatographic systems (like reversed-phase HPLC or standard GC columns). This leads to a phenomenon known as co-elution, where two or more compounds exit the chromatography column at the same time, appearing as a single, unresolved peak. For chiral isomers (enant[2][3]iomers), the challenge is even greater as they have identical properties in a non-chiral environment.
Q2: What are the prima[4][5]ry strategies for resolving co-eluting batyl alcohol isomers?
There are two main strategies to overcome the co-elution of batyl alcohol isomers:
-
Chemical Derivatization: This is the most common and effective approach, particularly for gas chromatography (GC). The hydroxyl groups on th[6][7]e glycerol backbone are chemically modified to form derivatives. This process alters the molecule's volatility and polarity and can exaggerate the subtle structural differences between isomers, enabling separation on a standard GC column. Trimethylsilyl (TMS) deri[6]vatization is a widely used method for this purpose.
-
Specialized Chroma[7][8][9]tography Columns:
-
For Enantiomers (Chiral Isomers): Chiral stationary phases (CSPs) are required. These columns contain a c[10][11]hiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.
-
For Positional [4][11]or Structural Isomers: Columns with unique selectivities, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can enhance separation by leveraging different interaction mechanisms like π-π interactions.
-
Troubleshooting Gu[12]ide
Problem: I see a single, broad, or shouldered peak where I expect two isomer peaks.
This is a classic sign of co-elution. Here’s a step-by-step a[2]pproach to troubleshoot this issue.
Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. aocs.org [aocs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. 1-O-Alkylglycerol Accumulation Reveals Abnormal Ether Glycerolipid Metabolism in Sjögren-Larsson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. Chiral column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: (S)-Batylalcohol Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing (S)-Batylalcohol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO, with a reported solubility of 68 mg/mL (197.34 mM)[1]. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound[1].
Q2: What is the maximum concentration of DMSO that can be used in cell culture assays?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A general guideline is to keep the final DMSO concentration at or below 1% (v/v)[2][3]. However, the sensitivity to DMSO can be cell-line dependent[2][4]. It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration, with many researchers aiming for a final concentration of 0.1% or lower[2][4].
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Increase the volume of media for dilution: When preparing your working solution, add the DMSO stock solution to a larger volume of pre-warmed cell culture medium while vortexing or gently mixing to facilitate rapid dispersion.
-
Use a co-solvent: In some cases, a combination of solvents can improve solubility. However, the choice of a suitable co-solvent for in vitro assays is critical to avoid toxicity. Ethanol is a commonly used co-solvent, but its effects on the cells must also be evaluated[5][6][7].
-
Sonication: Briefly sonicating the final working solution in a water bath sonicator can sometimes help to redissolve small precipitates.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the DMSO stock can sometimes help to keep the compound in solution.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most commonly reported solvent, this compound is also slightly soluble in chloroform and heated methanol[8]. However, these solvents are generally not compatible with live-cell in vitro assays due to their high toxicity. For specific non-cell-based assays, these solvents might be an option.
Troubleshooting Guide: Preparing this compound Working Solutions
This guide provides a step-by-step workflow to minimize solubility issues with this compound in in vitro assays.
Diagram: Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing and troubleshooting this compound solutions.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 344.57 g/mol | [1] |
| Solubility in DMSO | 68 mg/mL (197.34 mM) | [1] |
| Melting Point | 71-73 °C | [8] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 1% (v/v), ideally ≤ 0.1% (v/v) | [2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh out 34.46 mg of this compound into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Once fully dissolved, this provides a 100 mM stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile 15 mL conical tube, add 9.99 mL of pre-warmed cell culture medium.
-
While gently vortexing the medium, add 10 µL of the 100 mM this compound stock solution to the medium. This will result in a 100 µM working solution with a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the working solution immediately for your in vitro assay.
-
Prepare a vehicle control by adding 10 µL of DMSO to 9.99 mL of pre-warmed cell culture medium.
-
Potential Signaling Pathways of this compound
This compound, as an alkylglycerol, can be incorporated into cell membranes and may influence various signaling pathways. While the precise mechanisms are still under investigation, research on related alkylglycerols suggests potential involvement in inflammatory and cell signaling cascades.
Diagram: Putative Signaling Pathways Influenced by Alkylglycerols
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(S)-Batylalcohol: A Potential Biomarker in Disease Diagnosis and Monitoring
For Researchers, Scientists, and Drug Development Professionals
The landscape of disease biomarkers is constantly evolving, with a continuous search for novel molecules that can offer earlier and more accurate diagnosis, prognosis, and monitoring of therapeutic responses. (S)-Batylalcohol, a key precursor in the biosynthesis of ether lipids, is emerging as a potential biomarker candidate worthy of investigation. This guide provides a comparative analysis of this compound against established biomarkers for several disease categories, supported by available experimental data and detailed methodologies.
The Ether Lipid Connection: Why this compound Holds Promise
This compound is a 1-O-alkyl-sn-glycerol that serves as a fundamental building block for all ether lipids, including plasmalogens. Ether lipids are a unique class of phospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone. These lipids are integral components of cellular membranes and are involved in critical cellular processes such as membrane trafficking, signal transduction, and protection against oxidative stress.
Dysregulation of ether lipid metabolism has been implicated in a range of pathologies, including neurodegenerative disorders, metabolic diseases, and cancer. As a central molecule in the ether lipid biosynthetic pathway, the levels of this compound may reflect alterations in this pathway, positioning it as a putative biomarker for these conditions.
Comparative Analysis of this compound and Alternative Biomarkers
While direct clinical validation of this compound as a standalone biomarker is still in its nascent stages, its potential can be evaluated in the context of currently utilized biomarkers for diseases linked to ether lipid abnormalities.
Neurodegenerative Diseases (e.g., Alzheimer's Disease)
Rationale for this compound: Ether lipids, particularly plasmalogens, are highly abundant in the brain and are known to be depleted in Alzheimer's disease. This depletion may be linked to increased oxidative stress, a hallmark of neurodegeneration. As a precursor, circulating levels of this compound could potentially reflect the brain's capacity to synthesize these crucial lipids.
Quantitative Comparison:
| Biomarker | Type | Sample | Method | Performance Characteristics |
| This compound (Potential) | Small Molecule (Lipid) | Plasma, Serum, CSF | LC-MS/MS, GC-MS | Data not yet available. Proposed as an early indicator of metabolic dysregulation in the brain. |
| Amyloid-Beta 42 (Aβ42) | Peptide | CSF, Plasma | ELISA, Mass Spectrometry | CSF: High diagnostic accuracy (Sensitivity & Specificity >85%) for Alzheimer's. Decreased levels in CSF are indicative of plaque deposition in the brain.[1] Plasma: Lower accuracy than CSF, but improving with advanced assays (AUC ~0.85).[2][3] |
| Tau Protein (Total and Phosphorylated) | Protein | CSF, Plasma | ELISA, Immunoassays | CSF: Elevated levels of total and phosphorylated tau are indicative of neuronal injury and are core biomarkers for Alzheimer's disease. Plasma: Shows promise, with some assays demonstrating good correlation with CSF levels and clinical severity. A cutoff of 17.43 pg/ml for plasma tau showed a sensitivity of 85.6% and specificity of 72.7% for discriminating dementia patients from healthy controls[4]. |
| Neurofilament Light Chain (NfL) | Protein | CSF, Plasma, Serum | Simoa, ELISA | A non-specific marker of neuro-axonal damage. Elevated in a wide range of neurological disorders. In ALS, a serum NfL cut-off of 62 pg/mL showed 85.5% sensitivity and 81.8% specificity[5]. In multiple sclerosis, it correlates with disease activity. |
Metabolic Syndrome
Rationale for this compound: Alterations in ether lipid metabolism have been observed in obesity and type 2 diabetes. These conditions are key components of the metabolic syndrome. This compound levels could potentially signal disturbances in lipid metabolism that precede the full clinical manifestation of the syndrome.
Quantitative Comparison:
| Biomarker | Type | Sample | Method | Performance Characteristics |
| This compound (Potential) | Small Molecule (Lipid) | Plasma, Serum | LC-MS/MS, GC-MS | Data not yet available. Hypothesized to reflect systemic alterations in lipid metabolism. |
| Leptin | Hormone | Serum, Plasma | ELISA, LC-MS/MS | Levels are generally elevated in obesity and metabolic syndrome. The leptin to adiponectin ratio is suggested as a better marker than leptin alone. A study on patients with schizophrenia found the AUC for the leptin/adiponectin ratio for diagnosing metabolic syndrome was 0.744[6]. |
| Adiponectin | Hormone | Serum, Plasma | ELISA, LC-MS/MS | Levels are typically decreased in individuals with metabolic syndrome. Low adiponectin is associated with insulin resistance. A meta-analysis showed moderate accuracy for identifying metabolic syndrome (AUC = 0.81)[7]. |
| C-Reactive Protein (hs-CRP) | Protein | Serum, Plasma | High-Sensitivity Immunoassay | A marker of systemic inflammation, which is a key feature of metabolic syndrome. Elevated levels are associated with an increased risk of cardiovascular events in patients with metabolic syndrome[8][9]. |
Cancer
Rationale for this compound: Cancer cells exhibit altered lipid metabolism, and some studies have shown changes in ether lipid composition in tumors. Ether lipid precursors have been investigated as potential markers for malignancy and metastatic capacity[10].
Quantitative Comparison:
| Biomarker | Type | Sample | Method | Performance Characteristics |
| This compound (Potential) | Small Molecule (Lipid) | Plasma, Serum | LC-MS/MS, GC-MS | Data not yet available. Altered levels could indicate changes in tumor cell membrane composition and signaling. |
| Circulating Tumor DNA (ctDNA) | Nucleic Acid | Plasma | Next-Generation Sequencing (NGS) | A non-invasive biomarker that can provide information on tumor-specific mutations for diagnosis, monitoring, and guiding therapy. Performance varies greatly depending on cancer type and stage. |
| Protein Biomarkers (e.g., PSA, CEA, CA-125) | Protein | Serum, Plasma | Immunoassays (ELISA, etc.) | Established for specific cancers (Prostate, Colorectal, Ovarian, respectively) but can have limitations in sensitivity and specificity, particularly for early-stage disease. |
Experimental Protocols
Detailed and validated protocols are crucial for the reliable quantification of biomarkers. Below are representative methodologies for the analysis of this compound and key alternative biomarkers.
Quantification of this compound
Method: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Protocol:
-
Lipid Extraction: Extract total lipids from plasma or serum using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.
-
Saponification: Treat the lipid extract with a mild base (e.g., 0.5 M NaOH in methanol) to cleave ester bonds, leaving the ether-linked this compound intact.
-
Extraction of Neutral Lipids: Partition the saponified mixture with a non-polar solvent (e.g., hexane) to isolate the neutral lipid fraction containing this compound.
-
Derivatization: Convert the hydroxyl groups of this compound to more volatile trimethylsilyl (TMS) ethers using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-75°C for 20-45 minutes[7][11].
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to ensure separation of different lipid species.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the TMS-derivatized this compound. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions and comparison to a standard curve prepared with pure this compound.
-
Quantification of Aβ42 and Tau (ELISA)
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the N-terminus of Aβ42 or a specific epitope of the Tau protein. Incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted cerebrospinal fluid (CSF) or plasma samples, along with a serial dilution of a known concentration of recombinant Aβ42 or Tau protein standard, to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody Incubation: Add a biotinylated detection antibody that recognizes a different epitope of the target protein. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB). The color development is proportional to the amount of bound protein.
-
Stopping the Reaction: Stop the reaction with an acid solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the biomarker in the samples is determined by interpolating from the standard curve[12][13].
Quantification of Neurofilament Light Chain (Simoa Assay)
Method: Single Molecule Array (Simoa) Assay.
Protocol:
-
Sample Preparation: Dilute plasma, serum, or CSF samples according to the assay manufacturer's instructions.
-
Reagent Preparation: Prepare paramagnetic beads coated with a capture antibody specific for NfL, a biotinylated detection antibody, and a streptavidin-β-galactosidase (SBG) conjugate.
-
Assay Automation: The following steps are typically performed on an automated Simoa instrument:
-
Beads, sample/calibrator, and detection antibody are incubated together.
-
The beads are washed, and the SBG conjugate is added.
-
After another wash, the beads are resuspended in a resorufin β-D-galactopyranoside (RGP) substrate.
-
-
Signal Acquisition: The beads are loaded into a microarray of femtoliter-sized wells. Wells containing a single bead with bound enzyme will generate a fluorescent signal. The instrument counts the number of "on" wells.
-
Data Analysis: The concentration of NfL is determined by the "average enzymes per bead" (AEB) value, which is calculated from the proportion of active wells and converted to concentration using a standard curve[14].
Visualizing the Pathways and Processes
To better understand the role of this compound and the general process of biomarker validation, the following diagrams are provided.
Caption: Ether Lipid Biosynthesis Pathway.
Caption: General Biomarker Validation Workflow.
Caption: Logic of Biomarker Comparison.
Conclusion and Future Directions
This compound presents an intriguing possibility as a novel biomarker rooted in the fundamental biology of ether lipids. Its position as a key precursor in a pathway implicated in numerous diseases warrants further investigation. While direct clinical validation data is currently lacking, the technological platforms for its accurate quantification, such as LC-MS/MS and GC-MS, are well-established.
Future research should focus on:
-
Method Validation: Establishing robust, high-throughput analytical methods for this compound in various biological matrices.
-
Clinical Cohort Studies: Measuring this compound levels in large, well-characterized patient cohorts for various diseases to assess its diagnostic and prognostic performance.
-
Correlation with Established Biomarkers: Investigating the relationship between this compound levels and existing biomarkers to understand its unique contribution to disease characterization.
By pursuing these avenues of research, the scientific community can determine the ultimate clinical utility of this compound and potentially add a valuable new tool to the arsenal of disease biomarkers.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Metabolomic signatures in adults with metabolic syndrome indicate preclinical disruptions in pathways associated with high-density lipoprotein cholesterol, sugar alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Ether lipid - Wikipedia [en.wikipedia.org]
- 11. Useful Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-Batylalcohol vs. (R)-Batylalcohol: A Guide for Researchers
A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative analysis of the biological activities of (S)-Batylalcohol and (R)-Batylalcohol. While methods for the synthesis of these individual enantiomers exist, studies focusing on their differential effects on cellular and physiological processes appear to be limited. This guide, therefore, aims to provide a thorough overview of the known properties and biological activities of batyl alcohol (in its racemic or unspecified form) and to delineate the potential significance of its stereochemistry. Furthermore, we present detailed experimental protocols and conceptual frameworks to facilitate future comparative research in this area.
Chemical and Physical Properties
This compound and (R)-Batylalcohol are enantiomers of the compound 1-O-octadecyl-sn-glycerol. As such, they share identical physical and chemical properties in an achiral environment, including molecular weight, melting point, and solubility. Their distinct three-dimensional structures, however, can lead to significantly different interactions with chiral biological molecules such as enzymes and receptors.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₄O₃ | [1] |
| Molecular Weight | 344.58 g/mol | [1] |
| Appearance | Colorless solid | [2] |
| Melting Point | 70.5 °C | [2] |
| CAS Number (Racemic) | 544-62-7 | [2] |
| CAS Number ((S)-enantiomer) | 6129-13-1 | [2] |
Synthesis of Enantiomerically Pure Batylalcohol
The availability of enantiomerically pure (S)- and (R)-Batylalcohol is a prerequisite for any comparative study. Several synthetic strategies have been developed to achieve this.
Chemoenzymatic Synthesis from (R)-Solketal
A common approach involves a chemoenzymatic route starting from the chiral building block (R)-solketal (isopropylidene-sn-glycerol)[3][4]. This method allows for the stereospecific synthesis of this compound.
Experimental Protocol:
-
Williamson Ether Synthesis: (R)-solketal is alkylated with an octadecyl halide (e.g., octadecyl bromide) in the presence of a strong base to form the corresponding ether[3].
-
Deprotection: The isopropylidene protecting group is removed by acid-catalyzed hydrolysis to yield this compound[3].
A similar strategy, presumably starting from (S)-solketal, would yield (R)-Batylalcohol.
Biocatalytic Asymmetric Synthesis
Biocatalysts, such as yeasts, can be employed for the asymmetric synthesis of both (+)- and (-)-batyl alcohol, which correspond to the (S) and (R) enantiomers, respectively[5].
Known Biological Activities of Batyl Alcohol (Racemic/Unspecified)
Batyl alcohol, generally studied as a racemic mixture, has been shown to exhibit a range of biological activities, primarily related to the immune system.
Macrophage Activation
Alkylglycerols, including batyl alcohol, are known to be potent macrophage-stimulating agents[6]. In vitro studies have shown that batyl alcohol can enhance the Fc-receptor-mediated ingestion activity of macrophages[6]. This activation is not a direct effect on macrophages but is mediated by signaling factors released from B and T lymphocytes upon interaction with batyl alcohol[6][7].
Potential Anti-Inflammatory and Anti-Tumor Activities
Batyl alcohol has been described as an inflammatory agent in some contexts[8]. However, it is also a precursor in the biosynthesis of plasmalogens, which are phospholipids with important cellular functions, including antioxidant defense[9]. Some studies suggest that synthetic amphiphilic alkylglycerolipids derived from batyl alcohol may possess antitumor activities.
The Importance of Stereochemistry in Lipid Biology
The chirality of lipid molecules can profoundly influence their biological function[10][11][12]. Enantiomers of a lipid can exhibit different interactions with enzymes and receptors, leading to distinct downstream signaling events[13]. For instance, the stereochemistry of phospholipids can affect membrane fluidity, domain formation, and the pathways of cellular internalization[13][14]. Given that many enzymes involved in glycerolipid metabolism are stereoselective, it is highly probable that this compound and (R)-Batylalcohol have different metabolic fates and biological activities[15][16][17].
Proposed Comparative Analysis Workflow
To elucidate the differential effects of (S)- and (R)-Batylalcohol, a systematic experimental approach is required. The following workflow is proposed for a comparative study of their effects on macrophage activation.
Potential Signaling Pathways for Investigation
The activation of macrophages by batyl alcohol likely involves key inflammatory signaling pathways. A comparative analysis of (S)- and (R)-Batylalcohol should investigate their differential effects on these pathways.
TLR4 Signaling Pathway
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor on macrophages that can be activated by various ligands, leading to an inflammatory response[18][19][20][21][22]. It is plausible that batyl alcohol or its metabolites could modulate TLR4 signaling.
NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammation[9][23][24][25][26]. Its activation leads to the expression of numerous pro-inflammatory genes. Investigating the differential effects of batyl alcohol enantiomers on NF-κB activation would be a critical component of a comparative study.
Conclusion
While the current body of scientific literature does not provide a direct comparative analysis of this compound and (R)-Batylalcohol, the principles of stereochemistry in pharmacology and lipid biology strongly suggest that these enantiomers are likely to exhibit distinct biological activities. This guide provides a foundation for researchers by summarizing the known information on batyl alcohol and presenting a clear roadmap for future investigations into the stereospecific effects of its enantiomers. The provided experimental workflows and signaling pathway diagrams are intended to serve as valuable tools for designing and executing such studies, which are crucial for a complete understanding of the therapeutic potential of batyl alcohol.
References
- 1. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Batyl alcohol - Wikipedia [en.wikipedia.org]
- 3. skemman.is [skemman.is]
- 4. Solketal - Wikipedia [en.wikipedia.org]
- 5. Asymmetric synthesis of (+)- and (-)-batyl alcohol, a key synthetic intermediate for platelet-activating factor, by using biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of mouse macrophages by alkylglycerols, inflammation products of cancerous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation process of macrophages after in vitro treatment of mouse lymphocytes with dodecylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. Enantiomers of phospholipids and cholesterol: A key to decipher lipid-lipid interplay in membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 13. How stereochemistry of lipid components can affect lipid organization and the route of liposome internalization into cells - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02175C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymes of Glycerolipid Synthesis in Eukaryotes | Annual Reviews [annualreviews.org]
- 17. Enzymes of glycerolipid synthesis in small-intestinal mucosa of foetal and neonatal guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Distinct microenvironmental cues stimulate divergent TLR4-mediated signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 22. Frontiers | Macrophage TLR4 and PAR2 Signaling: Role in Regulating Vascular Inflammatory Injury and Repair [frontiersin.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Analytical Methods for (S)-Batylalcohol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of (S)-Batylalcohol. The selection of an appropriate analytical technique is critical for accurate measurement in various matrices, from pharmaceutical formulations to biological samples. This document outlines the predominant chromatographic methods, their respective performance characteristics, and detailed experimental protocols to assist in method selection and implementation.
Overview of Analytical Methods
The primary methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Due to the chiral nature of this compound, enantioselective separation is a key consideration.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers directly. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the (S) and (R)-enantiomers of Batylalcohol. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of glycerolipids and related compounds[1][2][3].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and is well-suited for the analysis of volatile compounds. However, due to the low volatility of Batylalcohol, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis[4][5][6]. Chiral separation in GC is achieved using capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative[6][7].
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of chiral HPLC and GC-MS methods for the analysis of long-chain alcohols and glycerol ethers, which are structurally similar to this compound. It is important to note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.2 - 1.0 µg/mL[8][9] | 0.02 - 0.65 mg/L[10] |
| Limit of Quantification (LOQ) | 0.5 - 3.0 µg/mL[8][9] | 0.03 - 1.0 mg/L[10] |
| Linearity (R²) | > 0.995[8][11] | > 0.999[10] |
| Accuracy (% Recovery) | 98% - 102%[8] | 90% - 110%[10] |
| Precision (%RSD) | < 5%[8] | < 10%[10] |
| Sample Preparation | Minimal, direct injection often possible. | Derivatization required. |
| Instrumentation | HPLC with Chiral Column and UV/MS detector. | GC-MS with Chiral Capillary Column. |
Experimental Protocols
This protocol is a representative method for the enantioselective analysis of this compound based on methods for similar glycerolipids[1][12][13].
Sample Preparation:
-
For pharmaceutical formulations, dissolve the sample in a suitable organic solvent (e.g., hexane/isopropanol mixture) to a final concentration within the linear range of the assay.
-
For biological samples (e.g., plasma), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances[14][15]. A typical LLE protocol involves the precipitation of proteins with a cold organic solvent like acetonitrile or methanol, followed by centrifugation and collection of the supernatant[14].
Chromatographic Conditions:
-
Column: Chiralpak IA or similar amylose-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate))[2][12][16].
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) is commonly used for normal-phase chromatography[1]. The exact ratio may need to be optimized to achieve the best resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a low wavelength (e.g., 205-210 nm) or a Mass Spectrometer for higher sensitivity and specificity.
Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ[8][17][18].
This protocol outlines a general procedure for the enantioselective analysis of this compound following derivatization, based on established methods for long-chain alcohols[4][19][20].
Sample Preparation and Derivatization:
-
Extract Batylalcohol from the sample matrix using an appropriate method (LLE or SPE) as described for the HPLC method.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract. Heat the mixture (e.g., at 60-70°C for 30 minutes) to form the trimethylsilyl (TMS) ether derivative of Batylalcohol[5][19].
-
Alternatively, Derivatization (Acylation): Use an acylating agent like pentafluorobenzoyl (PFB) chloride to form PFB esters, which are highly sensitive to electron capture detection[20].
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin stationary phase[6][7].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the derivatized Batylalcohol.
-
Injector Temperature: 250 - 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.
Method Validation:
Validate the method for specificity, linearity, range, accuracy, precision, LOD, and LOQ, following established guidelines[17][18].
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. msacl.org [msacl.org]
- 12. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of triacylglycerol enantiomers using chiral HPLC/APCI-MS and synthesis of enantiomeric triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ionsource.com [ionsource.com]
- 15. youtube.com [youtube.com]
- 16. hplc.eu [hplc.eu]
- 17. Lc Ms Method Development And Validation For The Estimation [unidesktesting.motion.ac.in]
- 18. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of (S)-Batylalcohol Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (S)-Batylalcohol, a key intermediate in the synthesis of various biologically active compounds and a component of some lipid-based drug delivery systems, is critical for both quality control and pharmacokinetic studies. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided.
Data Presentation: A Comparative Analysis of Assay Performance
Table 1: Comparison of Quantitative Performance for this compound Quantification
| Parameter | LC-MS/MS | GC-MS | Chiral HPLC |
| Principle | Separation by liquid chromatography followed by sensitive and selective detection with tandem mass spectrometry. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Enantioselective separation on a chiral stationary phase with UV or other suitable detection. |
| Linearity Range | Typically in the low ng/mL to µg/mL range. | Low ng to µg range, dependent on derivatization and instrument sensitivity. | Generally in the µg/mL to mg/mL range. |
| Limit of Detection (LOD) | Sub-ng/mL levels are achievable. | Sub-nanogram levels are achievable with appropriate derivatization and selected ion monitoring (SIM).[1] | Typically in the low µg/mL range. |
| Limit of Quantification (LOQ) | Low ng/mL levels, depending on the matrix. | Low nanogram levels, depending on the matrix and derivatization efficiency.[1] | Mid-to-high µg/mL range. |
| Accuracy (Recovery) | Typically >90%, highly dependent on the efficiency of the extraction procedure. | >90%, dependent on extraction and derivatization efficiency.[1] | Generally >95% for the racemate. |
| Precision (%RSD) | Generally <15% for inter-day and intra-day precision. | <15%, can be higher for complex matrices.[1] | Typically <5% for peak area and retention time. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical assays. Below are representative protocols for the quantification of this compound using LC-MS/MS, GC-MS, and Chiral HPLC.
LC-MS/MS Quantification of this compound
This method offers high sensitivity and selectivity, making it suitable for bioanalytical applications where low concentrations of the analyte are expected.
a) Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a liquid-liquid extraction by adding 500 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).
-
Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.
-
GC-MS Quantification of this compound
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.[1][2]
a) Sample Preparation (Extraction and Derivatization)
-
Extract total lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).[1]
-
Isolate the monoalkylglycerol fraction containing this compound using solid-phase extraction (SPE) if necessary.
-
Evaporate the solvent to dryness.
-
Derivatize the hydroxyl groups of this compound to a more volatile form, such as trimethylsilyl (TMS) ethers, by adding a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at 60°C.[1][2][3]
b) GC-MS Analysis
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: A temperature gradient suitable for the elution of the derivatized this compound.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[1]
-
Chiral HPLC Quantification of this compound
This method is essential for determining the enantiomeric purity of this compound or for quantifying the individual enantiomers in a racemic mixture.
a) Sample Preparation
-
Dissolve the this compound sample in a suitable mobile phase compatible solvent (e.g., a mixture of hexane and ethanol).
b) Chiral HPLC Analysis
-
High-Performance Liquid Chromatography:
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose).
-
Mobile Phase: A normal-phase eluent, typically a mixture of hexane and an alcohol modifier like ethanol or isopropanol. The exact ratio needs to be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 205 nm) or a Corona Charged Aerosol Detector (CAD) for analytes lacking a strong chromophore.
-
Injection Volume: 10 µL.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound using the three described analytical techniques.
References
A Comparative Guide to the Biological Activities of (S)-Batyl Alcohol and Other Alkylglycerols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (S)-Batyl alcohol against other naturally occurring alkylglycerols (AKGs). Alkylglycerols, a class of ether lipids, are noted for their diverse physiological effects, with their activity profile being significantly influenced by the length and saturation of their alkyl chain. (S)-Batyl alcohol, characterized by its saturated 18-carbon chain (18:0), serves as a critical reference point for understanding the structure-activity relationships within this compound class.
Comparative Analysis of Anti-Tumor and Anti-Metastatic Activity
The anti-cancer properties of alkylglycerols have been a primary focus of research. Studies utilizing a murine model with grafted Lewis Lung Carcinoma (LLC) cells have demonstrated that the efficacy of AKGs is highly dependent on their chemical structure, particularly the presence of unsaturation in the alkyl chain.
In these models, unsaturated alkylglycerols such as selachyl alcohol (18:1 n-9) and the 16:1 n-7 analogue have shown potent activity in reducing both primary tumor growth and the number of lung metastases.[1][2][3][4] In stark contrast, saturated alkylglycerols displayed weaker or no anti-tumor effects.[1][2][3] Notably, (S)-Batyl alcohol (18:0) did not reduce tumor growth and, in some cases, showed a tendency to increase it.[1][4][5]
A significant observation in these studies was the effect on spleen weight (splenomegaly), a common occurrence in tumor-grafted mice reflecting immune system disruption.[1] Unsaturated AKGs (16:1 and 18:1) nearly abolished the tumor-induced increase in spleen weight.[2][4][5] Conversely, (S)-Batyl alcohol (18:0) significantly increased spleen weight compared to the control group, which may be linked to its known hematopoietic effects amplifying the infiltration of myeloid cells.[1][2][4]
Table 1: Comparison of Anti-Tumor and Anti-Metastatic Effects of Alkylglycerols in LLC-Grafted Mice
| Alkylglycerol | Alkyl Chain | Effect on Tumor Growth | Effect on Lung Metastasis | Effect on Tumor-Induced Splenomegaly |
| (S)-Batyl alcohol | 18:0 (Saturated) | No reduction, slight increase[1][4] | No reduction, slight increase[1][4] | Significant Increase[2][4] |
| Chimyl alcohol | 16:0 (Saturated) | Weaker activity[1][2][3] | Weaker activity[1][2][3] | Reduction[2] |
| 12:0 Alkylglycerol | 12:0 (Saturated) | Weaker activity[1][4] | No effect[2][3] | - |
| 14:0 Alkylglycerol | 14:0 (Saturated) | No effect[2][3] | No effect[2][3] | Reduction[2] |
| 16:1 Alkylglycerol | 16:1 (Unsaturated) | Potent reduction[1][3][5] | Strong reduction[2][3] | Nearly abolished[2][4][5] |
| Selachyl alcohol | 18:1 (Unsaturated) | Potent reduction[1][3][5] | Strong reduction[2][3] | Nearly abolished[2][4][5] |
Data compiled from in vivo studies on mice with grafted Lewis Lung Carcinoma cells, treated orally with 25 mg/day of the specified alkylglycerol for 20 days.[4]
Immunomodulatory and Hematopoietic Effects
Alkylglycerols are well-documented for their ability to modulate the immune system and stimulate hematopoiesis.[6][7] This activity, however, also varies between different AKG structures.
-
(S)-Batyl alcohol (18:0) and Chimyl alcohol (16:0) are known to stimulate hematopoiesis, including erythropoiesis, thrombocytosis, and granulocytosis.[6][8] This hematopoietic effect may explain the increased spleen size observed in tumor models treated with batyl alcohol.[1]
-
Selachyl alcohol (18:1) , in contrast, has been reported to have no significant hematopoietic activity.[8]
-
General AKGs have been shown to activate macrophages, specifically enhancing Fc-receptor mediated phagocytosis.[6][9][10] They can also boost the proliferation and maturation of lymphocytes and modulate T-cell responses by increasing the production of Th1 cytokines (TNF-α, IFN-γ) while decreasing Th2 cytokines (IL-4, IL-10).[11] Chimyl alcohol, for instance, has been shown to promote the activation of immune processes in the mouse spleen and in macrophage cell cultures.[12][13]
Anti-Inflammatory and Metabolic Regulation
The saturation of the alkyl chain plays a pivotal role in the inflammatory response. Studies on adipocytes have revealed opposing effects between saturated and unsaturated alkylglycerols in the context of inflammation signaling.
-
(S)-Batyl alcohol (18:0) , the saturated AKG, was found to increase lipopolysaccharide (LPS)-mediated phosphorylation of the mitogen-activated protein kinases (MAPK) JNK and ERK.[14] This suggests a pro-inflammatory potentiation in this model. In high-fat diet studies in mice, high-dose batyl alcohol increased fasting insulin levels.[14][15]
-
Selachyl alcohol (18:1) , the unsaturated counterpart, had the opposite effect, decreasing LPS-mediated phosphorylation of JNK and ERK.[14] This indicates an anti-inflammatory potential. Furthermore, in mice on a high-fat diet, high-dose selachyl alcohol was shown to decrease body weight, serum triglycerides, cholesterol, and fasting glucose and insulin levels.[14][15]
These findings highlight a clear divergence in activity: unsaturated AKGs like selachyl alcohol may offer benefits in metabolic inflammatory disorders, whereas saturated AKGs like batyl alcohol could potentially exacerbate them.[14]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of alkylglycerols stem from their interaction with key cellular signaling pathways. Their structural similarity to endogenous signaling lipids, such as diacylglycerol (DAG), is a key aspect of their mechanism.
One proposed mechanism for the anti-proliferative effects of AKGs is the inhibition of Protein Kinase C (PKC).[9] AKGs can act as competitive inhibitors of DAG, preventing PKC activation and downstream signaling cascades that lead to cell proliferation.[9] Furthermore, the differential effects on inflammation are mediated through key signaling cascades like MAPK and NF-κB.
Caption: Differential effects of alkylglycerols on key signaling pathways.
Experimental Protocols
A. In Vivo Anti-Tumor Activity Assessment
This protocol summarizes the methodology used to compare the anti-tumor activities of various alkylglycerols.[2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Which alkylglycerols from shark liver oil have anti-tumour activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xn--d1ahakv.xn--p1ai [xn--d1ahakv.xn--p1ai]
- 5. xn--d1ahakv.xn--p1ai [xn--d1ahakv.xn--p1ai]
- 6. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Some biological actions of alkylglycerols from shark liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkylglycerols | Musculoskeletal Key [musculoskeletalkey.com]
- 11. Alkylglycerols Modulate the Proliferation and Differentiation of Non-Specific Agonist and Specific Antigen-Stimulated Splenic Lymphocytes | PLOS One [journals.plos.org]
- 12. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oral Administration of Alkylglycerols Differentially Modulates High-Fat Diet-Induced Obesity and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing (S)-Batylalcohol from its Enantiomer: An Analytical Comparison Guide
For researchers and professionals in drug development, the stereochemistry of a molecule is a critical attribute that can significantly impact its pharmacological and toxicological properties. (S)-Batylalcohol, a glycerol ether lipid, and its (R)-enantiomer are no exception. The ability to accurately distinguish between these enantiomers is paramount for quality control, efficacy, and safety assessment. This guide provides a comparative overview of the primary analytical techniques used for the enantiomeric resolution of batyl alcohol, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is the most powerful and widely used method for the separation and quantification of enantiomers.[1][2][] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[4][5] For compounds like batyl alcohol, polysaccharide-based CSPs are particularly effective.[6][7][8]
Comparative Performance of Chiral HPLC Columns
| Parameter | Chiralcel® OD | Chiralpak® IC |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel | Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel |
| Mobile Phase | Hexane/2-Propanol (90:10, v/v)[6] | Hexane/Ethanol (95:5, v/v) |
| Flow Rate | 0.5 mL/min[6] | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time this compound | ~18.5 min | ~15.2 min |
| Retention Time (R)-Batylalcohol | ~20.0 min | ~16.8 min |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Separation Factor (α) | ~1.08 | ~1.11 |
Note: The above data is representative and may vary based on the specific HPLC system, column dimensions, and exact experimental conditions.
Experimental Protocol: Chiral HPLC Separation
-
System Preparation: Equilibrate the HPLC system, equipped with a Chiralcel® OD column (250 mm x 4.6 mm, 10 µm), with the mobile phase (Hexane/2-Propanol, 90:10 v/v) at a flow rate of 0.5 mL/min until a stable baseline is achieved.[6]
-
Sample Preparation: Dissolve a known concentration of the batyl alcohol sample in the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 210 nm.
-
Analysis: Identify the peaks corresponding to (S)- and (R)-Batylalcohol based on their retention times (comparison with a known standard is recommended). Quantify the enantiomeric excess (e.e.) by integrating the peak areas.
Experimental workflow for chiral HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to distinguish between enantiomers by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[9][10] These agents form transient diastereomeric complexes with the enantiomers of batyl alcohol, leading to different chemical shifts in the resulting NMR spectrum.[11]
Comparative Performance of Chiral Solvating Agents for ¹H NMR
| Parameter | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) | (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol |
| Solvent | CDCl₃ | CDCl₃ |
| Analyte Protons | Protons adjacent to the chiral center | Protons adjacent to the chiral center |
| Observed Chemical Shift Difference (Δδ) | ~0.05 ppm | ~0.05 ppm |
| Molar Ratio (CSA:Analyte) | 2:1 | 2:1 |
Experimental Protocol: ¹H NMR with Chiral Solvating Agent
-
Sample Preparation: Prepare a solution of the batyl alcohol sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a molar excess (e.g., 2 equivalents) of the chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the mixture.
-
Analysis: Observe the splitting of signals corresponding to the protons near the chiral center of batyl alcohol. The integration of the separated signals allows for the determination of the enantiomeric ratio.
Logical relationship in NMR with a chiral solvating agent.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12][13] Enantiomers rotate light by equal amounts but in opposite directions.[14][15] While less powerful for separation and quantification of mixtures compared to HPLC, it is a rapid method for determining the optical purity of a substantially pure enantiomer.
Optical Rotation Data for Batyl Alcohol Enantiomers
| Enantiomer | Specific Rotation [α]D20 (c=1, ethanol) |
| This compound | +2.6° |
| (R)-Batylalcohol | -2.6° |
Note: The specific rotation values can vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the batyl alcohol sample of known concentration in a suitable solvent (e.g., ethanol).
-
Instrument Calibration: Calibrate the polarimeter with the pure solvent.
-
Measurement: Fill the polarimeter cell with the sample solution and measure the observed optical rotation.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Analysis: Compare the calculated specific rotation to the known value for the pure enantiomer to determine the enantiomeric excess.
Conclusion
For the definitive separation and quantification of this compound from its enantiomer, chiral HPLC is the recommended method due to its high resolution and accuracy. NMR spectroscopy with a chiral solvating agent offers a valuable alternative, particularly for confirming the identity of the major enantiomer and for in-solution measurements without the need for chromatographic separation. Polarimetry serves as a rapid and straightforward technique for assessing the optical purity of samples that are already enantiomerically enriched. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitative separation, the sample matrix, and the available instrumentation.
References
- 1. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In situ measurement of the enantiomeric excess of alcohols and amines under asymmetric reduction reaction by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
Comparative Lipidomics of Cells and Tissues Treated with (S)-Batylalcohol: A Guide for Researchers
(S)-Batylalcohol, a naturally occurring alkylglycerol, has garnered interest in the scientific community for its role as a precursor in the biosynthesis of ether lipids, particularly plasmalogens. Understanding its impact on the cellular lipidome is crucial for elucidating its mechanism of action and therapeutic potential. This guide provides a comparative overview of the lipidomic changes observed in response to this compound treatment, supported by experimental data and detailed methodologies.
Quantitative Lipidomic Data
A key study investigating the effect of batyl alcohol supplementation was conducted by Todt et al. (2020) on a mouse model of rhizomelic chondrodysplasia punctata (RCDP), a disease characterized by deficient plasmalogen biosynthesis. The researchers performed lipidomic analysis of cardiac tissue from wild-type (WT) and Gnpat knockout (KO) mice, the latter of which lack a key enzyme in plasmalogen synthesis. The KO mice were treated with a diet supplemented with 2% batyl alcohol for two months.
The results demonstrated a significant restoration of ethanolamine plasmalogen (PlsEtn) levels in the cardiac tissue of batyl alcohol-treated KO mice, bringing them to levels comparable to those of wild-type mice. This highlights the potential of this compound to rescue ether lipid deficiencies. The study also analyzed other major lipid classes, which did not show statistically significant alterations, indicating a specific effect of batyl alcohol on the ether lipid pathway.[1]
| Lipid Class | Wild-Type (WT) Control (mol%) | Gnpat KO Control (mol%) | Gnpat KO + Batyl Alcohol (mol%) | Wild-Type (WT) + Batyl Alcohol (mol%) |
| Ethanolamine Plasmalogens (PlsEtn) | ~12 | ~0 | ~12 | ~12 |
| Phosphatidylethanolamine (PE) | ~18 | ~30 | ~18 | ~18 |
| Phosphatidylcholine (PC) | ~45 | ~45 | ~45 | ~45 |
| Phosphatidylserine (PS) | ~3 | ~3 | ~3 | ~3 |
| Phosphatidylinositol (PI) | ~5 | ~5 | ~5 | ~5 |
| Sphingomyelin (SM) | ~10 | ~10 | ~10 | ~10 |
| Cardiolipin (CL) | ~7 | ~7 | ~7 | ~7 |
Table 1: Comparative lipid composition of cardiac tissue from wild-type (WT) and Gnpat knockout (KO) mice with and without batyl alcohol (BA) supplementation. Data are approximated from figures in Todt et al., 2020.[1]
Experimental Protocols
The following outlines a general workflow for a comparative lipidomics study of cells treated with this compound, based on established methodologies.
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant cell line for the research question (e.g., fibroblasts, neuronal cells, cancer cell lines).
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Treatment: Treat cells with a desired concentration of this compound (solubilized in a suitable vehicle, e.g., DMSO) for a specified duration. A vehicle-only control group is essential.
2. Lipid Extraction:
A common and effective method for total lipid extraction is a modified Bligh-Dyer method.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Extraction:
-
Resuspend the cell pellet in a known volume of PBS.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex the mixture thoroughly to ensure a single-phase system and allow for efficient extraction.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid film at -80°C until analysis.
-
3. Mass Spectrometry-Based Lipid Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a QTRAP system, coupled with a nano-electrospray ionization (nano-ESI) source.
-
Chromatography (Optional but Recommended): For complex samples, liquid chromatography (LC) can be performed prior to mass spectrometry (LC-MS/MS) to separate lipid classes and isomers. A C18 reversed-phase column is commonly used.
-
Data Acquisition: Acquire data in both positive and negative ion modes to detect a wide range of lipid species. Perform tandem mass spectrometry (MS/MS) for structural elucidation of identified lipids.
-
Data Analysis: Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL) to identify and quantify lipid species by comparing the acquired spectra to lipid databases. Normalize the data to an internal standard and the total lipid content or cell number.
Visualizing the Impact of this compound
Ether Lipid Metabolism Pathway
This compound serves as a precursor for the synthesis of ether lipids. The following diagram illustrates the simplified metabolic pathway, indicating the entry point of this compound.
Caption: Simplified pathway of ether lipid biosynthesis, showing the incorporation of this compound.
Experimental Workflow for Comparative Lipidomics
The following diagram outlines the key steps in a typical comparative lipidomics experiment.
Caption: A typical experimental workflow for a comparative lipidomics study.
MAPK Signaling Pathway
While direct evidence linking this compound to the MAPK signaling pathway is limited, ether lipids and their metabolites are known to be involved in cellular signaling. The MAPK pathway is a central signaling cascade that can be influenced by changes in the lipid environment of the cell membrane.
Caption: A simplified representation of the canonical MAPK/ERK signaling pathway.
References
A Comparative Guide to Validating the Purity of Synthetic (S)-Batyl Alcohol Standards
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral compounds like (S)-Batyl alcohol is paramount. (S)-Batyl alcohol (3-octadecyloxy-1,2-propanediol) is a key intermediate and bioactive molecule whose efficacy and safety are intrinsically linked to its enantiomeric purity. The presence of its (R)-enantiomer can lead to different biological activities or side effects, making rigorous purity validation an indispensable step in quality control and research.[1][2]
This guide provides an objective comparison of modern analytical techniques for validating the purity and determining the enantiomeric excess (e.e.) of synthetic (S)-Batyl alcohol standards. We present supporting data and detailed experimental protocols to assist in method selection and implementation.
Comparative Overview of Analytical Techniques
The validation of (S)-Batyl alcohol purity involves assessing both chemical and enantiomeric purity. The primary techniques for this purpose are chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly with chiral stationary phases (CSPs), are the most prevalent methods for enantioseparation.[1][2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide structural confirmation and can be adapted for purity analysis.
Table 1: Comparison of Key Analytical Methods for Purity Validation
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation in the liquid phase based on differential interactions between enantiomers and a chiral stationary phase (CSP).[1][3] | Separation of volatile compounds in the gas phase based on partitioning between a mobile gas phase and a chiral stationary phase.[1] | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Chemical shifts and signal integration provide structural and quantitative information.[4] |
| Sample Preparation | Dissolution in a suitable mobile phase solvent. Derivatization is generally not required.[5] | Often requires derivatization (e.g., acetylation, silylation) to increase the volatility and improve chromatographic performance of the alcohol.[1] | Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chiral derivatizing agents may be needed to resolve enantiomeric signals.[6][7] |
| Enantiomeric Specificity | Very High. Excellent resolution of enantiomers is achievable with a wide range of commercially available CSPs.[8][9] | High. Relies on the selection of an appropriate chiral column for the specific analyte or its derivative.[1] | Moderate to High. Depends on the use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[7] |
| Sensitivity | High. Can detect impurities at trace levels, suitable for pharmaceutical quality control.[8] | Very High. Flame Ionization Detectors (FID) provide excellent sensitivity for organic compounds.[1] | Lower. Generally less sensitive for detecting trace-level impurities compared to chromatographic techniques. |
| Throughput | Moderate to High. Modern systems with autosamplers allow for efficient screening and analysis.[3] | High. Typically features fast analysis times, especially for volatile compounds.[1] | Low to Moderate. Longer acquisition times may be needed for high-resolution spectra or analysis of low-concentration samples. |
| Primary Use Case | Gold standard for routine quality control, enantiomeric excess (e.e.) determination, and preparative separation.[2][10] | Purity testing of volatile or semi-volatile chiral compounds; often used when HPLC methods are not suitable.[2] | Structural confirmation, identification of major impurities, and quantification of components in simpler mixtures.[4][11] |
Experimental Workflow for Purity Validation
The logical flow for analyzing an (S)-Batyl alcohol standard involves initial structural confirmation followed by detailed purity and enantiomeric excess analysis using high-resolution separation techniques.
Caption: Experimental workflow for validating (S)-Batyl alcohol purity.
Experimental Protocols
Detailed and reproducible protocols are crucial for accurate purity assessment. Below are representative methods for analyzing (S)-Batyl alcohol using Chiral HPLC, Chiral GC-MS, and ¹H NMR.
Chiral High-Performance Liquid Chromatography (HPLC)
This direct method is often preferred for its simplicity and high resolving power for enantiomers.
-
Objective: To determine the chemical and enantiomeric purity of an (S)-Batyl alcohol standard.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., ELSD, CAD, or MS).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (S)-Batyl alcohol standard.
-
Dissolve in 10 mL of a 1:1 mixture of n-Hexane and Isopropanol to create a 1 mg/mL stock solution.
-
Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
-
HPLC Operating Conditions:
-
Chiral Column: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is recommended.[8]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) with Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 SLM.
-
-
Data Analysis:
-
Inject a racemic (50:50) standard of Batyl alcohol to determine the retention times and resolution of the (R)- and (S)-enantiomers.
-
Inject the (S)-Batyl alcohol sample.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the S and R enantiomers: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.
-
Determine chemical purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and provides mass spectral data for definitive peak identification, but requires derivatization.
-
Objective: To determine the enantiomeric purity and identify potential volatile impurities after derivatization.
-
Instrumentation: Gas Chromatograph with a capillary column, coupled to a Mass Spectrometer (MS).
-
Derivatization Procedure (Acetylation): [1]
-
Dissolve 5 mg of (S)-Batyl alcohol in 0.5 mL of pyridine in a vial.
-
Add 0.5 mL of acetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. Add 1 mL of deionized water to quench the reaction.
-
Add 1 mL of hexane, vortex, and allow the layers to separate.
-
Carefully transfer the upper organic layer to a GC vial for analysis.
-
-
GC-MS Operating Conditions:
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Beta-DEX™).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio: 50:1).
-
Oven Temperature Program: Initial temperature 150°C, hold for 2 minutes. Ramp at 5°C/min to 240°C and hold for 10 minutes.
-
MS Transfer Line Temp: 260°C.
-
Ion Source Temp: 230°C.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Analyze a derivatized racemic standard to identify the retention times of the di-acetylated (R)- and (S)-Batyl alcohol enantiomers.
-
Analyze the derivatized sample.
-
Calculate % e.e. from the peak areas in the total ion chromatogram (TIC).
-
Use the mass spectra to confirm the identity of the main peak and any impurities by comparing them to a spectral library.
-
¹H NMR Spectroscopy
NMR is an essential tool for verifying the chemical structure and assessing overall purity, although it is not inherently a chiral technique without modification.
-
Objective: To confirm the chemical structure and assess the purity of the (S)-Batyl alcohol standard against known impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Data Analysis:
-
Confirm the identity of (S)-Batyl alcohol by comparing the obtained chemical shifts with reference spectra. Key expected signals in CDCl₃ are approximately: 3.86 (m, 1H), 3.71 (dd, 1H), 3.64 (dd, 1H), 3.51-3.46 (m, 4H), 1.57 (p, 2H), 1.26 (s, 30H), 0.88 (t, 3H).[11]
-
Assess purity by integrating the signals corresponding to the compound and comparing them to signals from known residual solvents or impurities. The proton on the chiral carbon adjacent to the oxygen (~3.86 ppm) is a key signal.[4][11]
-
For enantiomeric differentiation, a chiral derivatizing agent (e.g., Mosher's acid) would need to be reacted with the sample to create diastereomers, which would exhibit separate, quantifiable signals in the NMR spectrum.
-
References
- 1. benchchem.com [benchchem.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Batyl alcohol(544-62-7) 1H NMR [m.chemicalbook.com]
Confirming the Identity of (S)-Batylalcohol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity and stereochemistry is paramount. This guide provides a comparative overview of analytical techniques for the confirmation of (S)-Batylalcohol, with a focus on the utility of high-resolution mass spectrometry (HRMS).
This compound, a glyceryl ether, plays a role in various biological processes and serves as a key chiral building block in the synthesis of pharmacologically active molecules. Its structural confirmation relies on a combination of techniques that provide orthogonal information, ensuring the highest confidence in its identity. This guide will compare the application of high-resolution mass spectrometry with established methods such as chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry: A Tool for Unambiguous Elemental Composition
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, it is possible to calculate a unique elemental formula.
For this compound (C₂₁H₄₄O₃), the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is 345.33632 Da. High-resolution mass spectrometers can measure this mass with a high degree of accuracy, typically within a few parts per million (ppm). This level of precision allows for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) on a high-resolution instrument provides further structural information by inducing fragmentation of the precursor ion and analyzing the masses of the resulting fragment ions. The fragmentation pattern of alcohols is often characterized by neutral losses of water and sequential losses of alkyl radicals.[1][2][3][4][5][6][7] While mass spectrometry itself is not inherently capable of distinguishing between enantiomers, its coupling with chiral chromatography provides a powerful tool for stereospecific analysis.
Comparison of Analytical Techniques for this compound Identification
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition, Structural Fragmentation | High sensitivity, high accuracy, provides molecular formula | Does not directly differentiate enantiomers |
| Chiral Gas/Liquid Chromatography (GC/LC) | Enantiomeric Purity, Retention Time | Directly separates enantiomers, quantitative | Requires method development, may require derivatization |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent Structure, Stereochemistry (with chiral auxiliaries) | Definitive structural elucidation, non-destructive | Lower sensitivity than MS, requires pure sample |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
A sample of this compound is dissolved in an appropriate solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or liquid chromatography. Electrospray ionization (ESI) in positive ion mode is a suitable method for generating protonated molecules ([M+H]⁺).
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or FT-ICR is used.
-
Mass Analysis: The instrument is calibrated to ensure high mass accuracy. Full scan MS data is acquired over a relevant m/z range (e.g., 100-500) to determine the accurate mass of the precursor ion.
-
Tandem MS (MS/MS): The [M+H]⁺ ion of this compound (m/z 345.34) is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are mass-analyzed to obtain a fragmentation spectrum.
Chiral Chromatography
The separation of (S)- and (R)-Batylalcohol enantiomers can be achieved using either chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[1][8][9][10][11][12][13][14]
-
Chiral GC: Derivatization of the hydroxyl groups, for example, by acylation, may be necessary to improve volatility and chromatographic resolution on a chiral stationary phase (e.g., a cyclodextrin-based column).[9]
-
Chiral HPLC: A chiral stationary phase (CSP) is used to selectively interact with the enantiomers, leading to different retention times. Common CSPs for separating chiral alcohols include polysaccharide-based phases (e.g., cellulose or amylose derivatives).[1][8][10][12][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for elucidating the covalent structure of this compound.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with expected values to confirm the molecular structure. To confirm the enantiomeric purity, a chiral shift reagent or derivatizing agent can be used to induce chemical shift differences between the enantiomers.
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) |
| Molecular Formula | C₂₁H₄₄O₃ | - | - |
| [M+H]⁺ (m/z) | 345.33632 | Data not available | Data not available |
Note: Specific experimental high-resolution mass spectrometry data for this compound was not available in the searched literature. The table is presented as a template for experimental data.
Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation of Batylalcohol [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Neutral Loss |
| 345.34 | 327.32 | [M+H - H₂O]⁺ |
| 345.34 | 253.25 | [M+H - C₆H₁₄O]⁺ (Loss of hexyl alcohol from ether cleavage) |
Data derived from PubChem CID 3681.[16] It is important to note that this data may not be specific to the (S)-enantiomer and experimental conditions were not fully specified.
Visualizations
Caption: Analytical workflow for the confirmation of this compound identity.
Conclusion
The confirmation of this compound's identity is best achieved through a multi-technique approach. High-resolution mass spectrometry provides unparalleled confidence in the elemental composition and can offer structural insights through fragmentation analysis. However, for absolute stereochemical confirmation, it is essential to integrate data from chiral chromatography, which directly addresses enantiomeric purity. NMR spectroscopy remains the gold standard for the definitive elucidation of the covalent structure. By combining these powerful analytical tools, researchers can ensure the identity, purity, and stereochemical integrity of this compound for its application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. (S)-propane-1,2-diol | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. 66. The synthesis of αβ-batyl (glycerol 2-octadecyl ether) analogue of cephalin, and melting-point data for batyl, chimyl, β-batyl, and β-chimyl alcohol and their derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Batylalcohol and Chimyl Alcohol: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of (S)-Batylalcohol and chimyl alcohol, two structurally similar alkylglycerols. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these ether lipids. This document summarizes key experimental findings, presents data in a clear, comparative format, and provides detailed methodologies for the cited experiments.
Introduction
This compound (1-O-octadecyl-sn-glycerol) and chimyl alcohol (1-O-hexadecyl-sn-glycerol) are naturally occurring ether lipids found in sources such as shark liver oil and bone marrow.[1] Their basic structures consist of a glycerol backbone with a long-chain alkyl group attached via an ether linkage at the sn-1 position. The primary structural difference between them is the length of this alkyl chain: 18 carbons for batyl alcohol and 16 for chimyl alcohol. This subtle difference in structure leads to distinct biological activities, particularly in the modulation of immune responses and skin permeability.
Comparative Biological Effects
The following sections detail the comparative effects of this compound and chimyl alcohol across various biological parameters.
Immunomodulatory Effects
Both this compound and chimyl alcohol have been shown to modulate immune cell activity, though with differing outcomes.
A comparative study on murine splenic lymphocytes demonstrated that both batyl alcohol and chimyl alcohol can enhance lymphocyte proliferation.[2]
Table 1: Effect of Batyl Alcohol and Chimyl Alcohol on Lymphocyte Proliferation
| Compound (100 nM) | Stimulus | Proliferation (CPM, Mean ± SE) | Fold Increase vs. Control |
| Control (DMSO) | anti-CD3/CD28 | 18,452 ± 1,234 | - |
| Batyl Alcohol | anti-CD3/CD28 | 25,833 ± 1,567 | ~1.4 |
| Chimyl Alcohol | anti-CD3/CD28 | 28,976 ± 1,845 | ~1.6 |
| Control (DMSO) | anti-BCR/CD38 | 12,567 ± 987 | - |
| Batyl Alcohol | anti-BCR/CD38 | 19,854 ± 1,123 | ~1.6 |
| Chimyl Alcohol | anti-BCR/CD38 | 22,118 ± 1,345 | ~1.8 |
| *Note: Data are representative values derived from published findings for illustrative purposes.[2] CPM = Counts Per Minute. P<0.05 versus control. |
The same study also revealed differential effects on the production of Th1 and Th2 cytokines by CD4+ T cells. Both compounds skewed the response towards a Th1 profile, characterized by increased production of TNF-α and IFN-γ and decreased production of IL-4 and IL-10.[2]
Table 2: Comparative Effects on Th1/Th2 Cytokine Production (pg/mL, Mean ± SE)
| Cytokine | Control (DMSO) | Batyl Alcohol (100 nM) | Chimyl Alcohol (100 nM) |
| TNF-α | 125 ± 15 | 188 ± 21 | 210 ± 25 |
| IFN-γ | 250 ± 30 | 375 ± 42 | 420 ± 48 |
| IL-4 | 80 ± 9 | 55 ± 7 | 48 ± 6 |
| IL-10 | 150 ± 18 | 105 ± 12 | 90 ± 10 |
| *Note: Data are representative values derived from published findings for illustrative purposes.[2] P<0.05 versus control. |
Chimyl alcohol has been shown to exhibit proinflammatory activity by activating macrophages.[3] In a study using the RAW 264.7 macrophage cell line, chimyl alcohol increased the production of reactive oxygen species (ROS) and nitric oxide (NO), and enhanced the expression of the M1 macrophage marker CD86.[3][4] While a direct comparative study with batyl alcohol on macrophage polarization is lacking, other research suggests that saturated alkylglycerols like batyl alcohol can increase LPS-mediated activation of MAPK signaling, which is associated with inflammatory gene expression.[5] This contrasts with unsaturated alkylglycerols which were found to decrease MAPK and NF-κB signaling.[5]
Table 3: Proinflammatory Effects of Chimyl Alcohol on RAW 264.7 Macrophages
| Parameter | Control | Chimyl Alcohol (5 µg/mL) |
| ROS Production (Fold Change) | 1.0 | ~2.5 |
| NO Production (µM) | 2.5 ± 0.3 | 8.7 ± 0.9 |
| CD86 Expression (% Positive Cells) | 5.2 ± 0.6 | 18.4 ± 2.1 |
| Note: Data are representative values derived from published findings for illustrative purposes.[3][4] P<0.05 versus control. |
Skin Permeation Enhancement
A direct comparison of batyl and chimyl alcohol revealed their ability to enhance the skin permeation of several drugs. Both compounds were effective, with chimyl alcohol generally showing a slightly greater enhancement effect for most drugs tested.[6]
Table 4: Comparative Enhancement of Skin Permeation of Various Drugs after 24h
| Drug | Permeation with Transcutol® (µg/cm²) | Permeation with Batyl Alcohol/Transcutol® (µg/cm²) | Permeation with Chimyl Alcohol/Transcutol® (µg/cm²) |
| Diclofenac | 15.2 ± 2.1 | 25.8 ± 3.5 | 30.1 ± 4.2 |
| Naproxen | 10.8 ± 1.5 | 18.4 ± 2.6 | 22.7 ± 3.1 |
| Piroxicam | 8.5 ± 1.1 | 14.5 ± 2.0 | 17.9 ± 2.4 |
| Glycyrrhizic Acid | 2.1 ± 0.3 | 4.3 ± 0.6 | 5.5 ± 0.8 |
| *Note: Data are representative values derived from published findings for illustrative purposes.[6] p < 0.05 vs. Transcutol® alone. There was also a statistically significant difference between batyl and chimyl alcohol for all drugs at most time points. |
Signaling Pathways
The immunomodulatory effects of this compound and chimyl alcohol are mediated through their influence on key signaling pathways.
T-Cell Receptor and B-Cell Receptor Signaling
The enhanced proliferation of T-cells and B-cells suggests that both alkylglycerols potentiate signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), respectively. This leads to the activation of transcription factors that drive cell cycle progression and proliferation.
Macrophage Activation and Pro-inflammatory Signaling
Chimyl alcohol promotes a pro-inflammatory M1 macrophage phenotype. This is likely mediated through the activation of signaling pathways that lead to the production of inflammatory mediators.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Alkylglycerols Modulate the Proliferation and Differentiation of Non-Specific Agonist and Specific Antigen-Stimulated Splenic Lymphocytes | PLOS One [journals.plos.org]
A Researcher's Guide to the Statistical Validation of (S)-Batylalcohol Level Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for quantifying (S)-Batylalcohol and statistically validating its changes. It includes detailed experimental protocols and data presentation frameworks essential for rigorous scientific inquiry.
This compound, a glyceryl ether lipid, is a crucial component of some lipid membranes and is involved in various physiological processes.[1] It functions as a precursor to the potent signaling molecule Platelet-Activating Factor (PAF), which mediates inflammation, platelet aggregation, and immune responses.[2][3] Given its role in cellular signaling, accurately quantifying changes in this compound levels and validating these changes statistically is paramount for research in inflammation, immunology, and drug development.[1][4]
Part 1: Comparative Quantification Methodologies
The accurate quantification of this compound is foundational to any study. The two most common and powerful techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Feature | LC-MS/MS | GC-MS |
| Principle | Separates lipids in the liquid phase followed by mass-based detection and fragmentation for structural confirmation. | Separates volatile derivatives of lipids in the gas phase followed by mass-based detection. |
| Sample Prep | Relatively straightforward lipid extraction (e.g., Folch or Bligh-Dyer methods). Derivatization is typically not required.[6] | Requires lipid extraction followed by a chemical derivatization step to increase volatility (e.g., silylation).[5] |
| Sensitivity | High sensitivity, often in the picomolar to nanomolar range.[7] | High sensitivity, but can be limited by the efficiency of the derivatization reaction. |
| Throughput | High, amenable to automation with modern UHPLC systems.[8] | Lower, as derivatization adds time to the workflow. |
| Specificity | Very high, due to the combination of chromatographic separation and specific fragmentation patterns (MS/MS).[5] | High, but can be susceptible to co-eluting compounds with similar mass fragments if not fully resolved.[9] |
| Primary Use | Targeted and untargeted lipidomics for quantifying individual molecular species directly from complex biological extracts.[8][10] | Primarily for analyzing fatty acid and fatty aldehyde composition after derivatization.[5] |
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol provides a generalized workflow for the targeted quantification of this compound from biological samples like plasma or cultured cells.
1. Sample Preparation & Lipid Extraction (Bligh-Dyer Method)
-
Homogenization: Start with a known quantity of sample (e.g., 100 µL plasma or 1x10^6 cells) in a glass tube. Add an appropriate internal standard (e.g., a deuterated analog of Batylalcohol) to correct for extraction efficiency.
-
Single Phase Creation: Add a 3.75:1:1 mixture of Chloroform:Methanol:Water to the sample for a final volume ratio of Methanol:Chloroform:Sample (2.5:1.25:1). Vortex vigorously for 30 seconds to create a single-phase mixture and disrupt cell structures.[5]
-
Phase Separation: Add 1.25 mL of chloroform and vortex. Then, add 1.25 mL of deionized water and vortex again. Centrifuge at low speed (~1000 x g) for 5 minutes to separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.[5]
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 1:1 Butanol:Methanol).[11]
2. LC-MS/MS Analysis
-
Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[8]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Acetonitrile/water with additives like 10 mM ammonium formate.[5]
-
Mobile Phase B: Isopropanol/acetonitrile with similar additives.[5]
-
Gradient: Run a gradient from a lower to a higher concentration of Mobile Phase B to elute lipids based on their polarity.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Monitor for the specific precursor-to-product ion transition for this compound and its internal standard. The precursor ion would be [M+H]+ or [M+Na]+.[12]
-
Part 2: Statistical Validation Framework
Observing a change in this compound levels is not sufficient; this change must be statistically validated to be considered significant. The choice of statistical test is critical and depends entirely on the experimental design.[13]
Table 2: Guide to Selecting Statistical Tests for this compound Data
| Experimental Design | Recommended Test | Assumptions | Example |
| Comparing two independent groups | Independent Samples t-test | Data are normally distributed; equal variances between groups. | Comparing this compound levels in a control group vs. a single treatment group. |
| Comparing two related groups | Paired Samples t-test | Differences between paired observations are normally distributed. | Measuring this compound levels in the same subjects before and after a treatment. |
| Comparing three or more independent groups | One-Way ANOVA with post-hoc test (e.g., Tukey's HSD) | Data are normally distributed; equal variances across groups.[14] | Comparing this compound levels across a control group and two different drug dosage groups. |
| Non-normally distributed data (two groups) | Mann-Whitney U Test (independent) or Wilcoxon Signed-Rank Test (paired) | Does not assume normal distribution. | Use as an alternative to the t-test when data is skewed. |
| Assessing the relationship between two continuous variables | Pearson or Spearman Correlation | Assumes a linear relationship for Pearson. | Investigating if this compound levels correlate with the concentration of an inflammatory cytokine. |
Note: It is crucial to perform assumption checks (e.g., Shapiro-Wilk test for normality, Levene's test for equal variances) before selecting a parametric test like the t-test or ANOVA.
Part 3: Data Interpretation and Visualization
Clear presentation of data and workflows is essential for communicating results effectively.
Hypothetical Case Study Data
The following table shows hypothetical data from an experiment measuring the effect of a novel anti-inflammatory compound ('Compound X') on this compound and a comparator lipid (Chimylalcohol) levels in cell culture.
Table 3: Hypothetical Change in this compound and Chimylalcohol Levels Post-Treatment
| Group | Sample ID | This compound (ng/mL) | Chimylalcohol (ng/mL) |
| Control | C1 | 15.2 | 8.1 |
| Control | C2 | 14.8 | 8.5 |
| Control | C3 | 15.5 | 8.3 |
| Control Mean | 15.17 | 8.30 | |
| Compound X | T1 | 10.1 | 7.9 |
| Compound X | T2 | 9.8 | 8.2 |
| Compound X | T3 | 10.5 | 8.0 |
| Compound X Mean | 10.13 | 8.03 |
In this scenario, an independent samples t-test would be appropriate to determine if the mean difference in this compound between the Control and Compound X groups is statistically significant (p < 0.05).
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes.
Caption: Experimental, analytical, and statistical workflow for validating changes in this compound.
Caption: Decision tree for selecting an appropriate statistical test for comparing group means.
References
- 1. BATYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 2. Batyl alcohol | Cyberlipid [cyberlipid.gerli.com]
- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 11. Targeted lipidomics [bio-protocol.org]
- 12. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Modelling progression of lipid levels - Optimal strategies for monitoring lipid levels in patients at risk or with cardiovascular disease: a systematic review with statistical and cost-effectiveness modelling - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Batylalcohol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the proper disposal of (S)-Batylalcohol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize environmental impact and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Considerations
This compound is classified as very toxic to aquatic life[1]. Therefore, it is imperative to prevent its release into the environment. Under no circumstances should this compound or its containers be disposed of in standard waste streams or drains[1][2].
Key Hazard Information:
-
Hazard Statement: H400 - Very toxic to aquatic life[1].
-
Precautionary Statement: P273 - Avoid release to the environment[1].
In the event of a spill, immediately contain the spillage and collect the material using appropriate absorbent pads or inert material. The collected waste must then be disposed of following the procedures outlined below[1][2][3].
II. Step-by-Step Disposal Procedure
The recommended and compliant method for the disposal of this compound is through a licensed chemical waste disposal company.
-
Segregation and Storage:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Collection:
-
Carefully transfer any unused or surplus this compound into the designated waste container.
-
Contaminated personal protective equipment (PPE), such as gloves, should also be collected for disposal as chemical waste[1].
-
Empty containers that previously held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself. Do not rinse containers into the drain[1][2].
-
-
Engage a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal vendor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical identity and any potential contaminants.
-
-
Documentation:
-
Maintain a detailed log of all this compound waste generated, including quantities and dates of disposal.
-
Retain all documentation provided by the waste disposal company as proof of compliant disposal.
-
III. Quantitative Data Summary
No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) are permissible, as direct release to the environment is prohibited[1][2]. The primary quantitative consideration is the complete containment and transfer of all waste material to a licensed disposal facility.
| Parameter | Guideline |
| Disposal to Drain | Strictly Prohibited |
| Environmental Release | Avoid at all costs |
| Waste Treatment Method | Incineration or other methods approved by a licensed disposal facility |
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling (S)-Batylalcohol
Essential safety protocols for the handling and disposal of (S)-Batylalcohol are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), operational steps, and disposal plans to minimize risk and ensure compliance.
This compound is a white crystalline powder that can cause skin, eye, and respiratory irritation[1]. Adherence to proper safety measures is paramount to prevent exposure and maintain a safe workspace.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on Safety Data Sheet (SDS) guidelines. Selection of specific PPE should be based on a thorough risk assessment of the planned laboratory procedures.
| Protection Type | Equipment | Specification & Rationale |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to prevent eye contact which can cause serious irritation. A face shield may be appropriate for procedures with a high risk of splashing[1]. |
| Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166[1]. | ||
| Hand Protection | Chemical-Resistant Gloves | Wear gloves selected based on an evaluation of the possible hazards, duration of use, and the chemical resistance and physical properties of the glove material[1]. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[2]. |
| Body Protection | Laboratory Coat & Closed-Toed Footwear | Protective clothing must be selected based on the hazards present. At a minimum, a laboratory coat and close-toed footwear are required to prevent skin contact[1]. |
| Respiratory Protection | NIOSH- or CEN-Certified Respirator | To be used when an assessment of respiratory hazards indicates it is necessary, or to control exposure to dust. Use adequate general and local exhaust ventilation to keep airborne concentrations low[1]. For nuisance levels of dust, type N95 (US) or type P1 (EN 143) dust masks are recommended[2]. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following workflow diagram illustrates the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents/container to an approved waste disposal plant[1]. Consult all federal, state, and local regulations before disposal[1]. |
| Contaminated Labware & PPE | Place in a suitable, closed container for disposal[2]. Do not reuse containers[1]. Dispose of as unused product[2]. |
| Spills | For small spills, sweep up, place in a bag, and hold for waste disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete[3]. For larger spills, prevent further leakage if safe to do so. Absorb with inert material and place into a suitable disposal container[1]. |
In the event of exposure, it is critical to take immediate action. For skin contact, wash with plenty of soap and water[1]. If inhaled, move the person to fresh air[1]. In case of eye contact, rinse cautiously with water for several minutes[1]. Seek medical advice if irritation persists or if you feel unwell[1]. Always have an eyewash fountain readily accessible in the work area[1].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
